Amifampridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKINVCDFNREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Record name | 3,4-diaminopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046715 | |
| Record name | 3,4-Diaminopyridine | |
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Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |
| Record name | SID51088028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amifampridine | |
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| URL | https://www.drugbank.ca/drugs/DB11640 | |
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CAS No. |
54-96-6 | |
| Record name | 3,4-Diaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amifampridine [USAN:INN:BAN] | |
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| Record name | Amifampridine | |
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| Record name | 3,4-DIAMINOPYRIDINE | |
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| Record name | 3,4-Diaminopyridine | |
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| Record name | 3,4-diaminopyridine | |
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| Record name | AMIFAMPRIDINE | |
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Foundational & Exploratory
Amifampridine's Mechanism of Action on Presynaptic Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of amifampridine, with a specific focus on its interaction with presynaptic voltage-gated potassium (Kv) channels. This compound, also known as 3,4-diaminopyridine (3,4-DAP), is a crucial therapeutic agent for Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) release at the neuromuscular junction.[1] This guide will delve into the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this compound's effects.
Core Mechanism of Action
This compound is a broad-spectrum blocker of voltage-gated potassium channels.[2] Its primary therapeutic effect stems from its action at the presynaptic nerve terminal. By blocking the efflux of potassium ions (K+) during the repolarization phase of an action potential, this compound prolongs the duration of the presynaptic action potential.[1] This extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer period, leading to an increased influx of calcium ions (Ca2+) into the presynaptic terminal. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing synaptic vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[1]
Signaling Pathway of this compound at the Presynaptic Terminal
References
The Structure-Activity Relationship of Amifampridine: A Technical Guide for Drug Development Professionals
Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potent voltage-gated potassium (Kv) channel blocker.[1][2] It is the first-line symptomatic treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.[3][4] this compound has also been investigated for other neuromuscular disorders.[2] The therapeutic effect of this compound stems from its ability to prolong the action potential at the presynaptic nerve terminal, thereby enhancing calcium influx and subsequently increasing the release of the neurotransmitter acetylcholine (B1216132).[4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals involved in the development of novel potassium channel blockers.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in nerve terminals.[2] In LEMS, autoantibodies target presynaptic calcium channels, leading to reduced acetylcholine release at the neuromuscular junction.[5] By blocking potassium efflux, this compound prolongs the repolarization phase of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission and alleviating muscle weakness.[2][5]
AP [label="Action Potential\nArrives"]; K_channel [label="Voltage-Gated\nK+ Channel", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Block [label="Blockade", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prolonged_Depol [label="Prolonged\nDepolarization"]; Ca_channel [label="Voltage-Gated\nCa2+ Channel", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Ca_influx [label="Increased Ca2+\nInflux"]; ACh_release [label="Enhanced ACh\nRelease"]; Muscle_contraction [label="Improved Muscle\nContraction"];
AP -> K_channel [label="Opens"]; this compound -> Block [arrowhead=none]; Block -> K_channel [label="Inhibits"]; K_channel -> Prolonged_Depol [label="Leads to"]; Prolonged_Depol -> Ca_channel [label="Keeps Open"]; Ca_channel -> Ca_influx; Ca_influx -> ACh_release; ACh_release -> Muscle_contraction;
}
Caption: Mechanism of action of this compound at the presynaptic nerve terminal.Structure-Activity Relationship Studies
While comprehensive SAR studies specifically on 3,4-diaminopyridine are limited in the public domain, valuable insights can be drawn from studies on the closely related 4-aminopyridine (B3432731) (4-AP) and its derivatives. These studies reveal key structural features that govern the potency of potassium channel blockade.
Core Scaffold and Essential Features
The aminopyridine core is essential for activity. The protonated form of the amino group is thought to mimic a hydrated potassium ion, allowing it to enter and block the pore of the Kv channel.[6] The basicity of the pyridine (B92270) nitrogen and the exocyclic amino group are critical for maintaining the appropriate charge state at physiological pH.
Substitutions on the Pyridine Ring
Modifications to the pyridine ring, particularly at the 3-position (adjacent to the amino group in 4-AP, and between the two amino groups in 3,4-DAP), have a significant impact on activity.
Table 1: Structure-Activity Relationship of 4-Aminopyridine Analogs as K+ Channel Blockers [6][7]
| Compound | R1 (Position 2) | R2 (Position 3) | IC50 (µM) on Shaker K+ channels | Relative Potency (vs. 4-AP) |
| 4-Aminopyridine (4-AP) | H | H | 230 ± 20 | 1.0 |
| 3-Fluoro-4-aminopyridine (3F4AP) | H | F | 240 ± 30 | ~0.96 |
| 3-Methyl-4-aminopyridine (3Me4AP) | H | CH3 | 33 ± 4 | ~7.0 |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | H | OCH3 | 630 ± 80 | ~0.37 |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | H | CF3 | 910 ± 120 | ~0.25 |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | CF3 | H | >10,000 | <0.02 |
Key Observations from SAR Data:
-
Small Alkyl Substitution at Position 3: A small alkyl group, such as a methyl group, at the 3-position dramatically increases potency (e.g., 3Me4AP is approximately 7-fold more potent than 4-AP).[7] This suggests that this position can accommodate small, lipophilic groups which may enhance binding within the channel pore.
-
Electron-Withdrawing and Bulky Groups: The introduction of electron-withdrawing groups (e.g., -CF3) or bulkier groups (e.g., -OCH3) at the 3-position generally leads to a decrease in potency.[7]
-
Substitution at Position 2: Substitution at the 2-position appears to be detrimental to activity, as evidenced by the significantly reduced potency of 2CF34AP.[7]
These findings suggest that for optimal potassium channel blocking activity, the aminopyridine scaffold should have a basic amino group at the 4-position and can be enhanced by a small, lipophilic substituent at the 3-position.
Experimental Protocols
The evaluation of this compound and its analogs as potassium channel blockers typically involves electrophysiological techniques to measure the flow of ions through the channels in cell membranes.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a widely used method for studying the properties of ion channels expressed in a heterologous system.[8]
1. Oocyte Preparation and cRNA Injection:
- Xenopus laevis oocytes are surgically harvested and defolliculated.
- Capped complementary RNA (cRNA) encoding the desired potassium channel subunit (e.g., Kv1.2) is synthesized in vitro.
- A calibrated volume of cRNA is microinjected into the oocytes.
- Injected oocytes are incubated for 2-5 days to allow for channel protein expression.[8]
digraph "TEVC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9]; Harvest [label="Harvest Xenopus\nOocytes"]; cRNA_Synth [label="In vitro cRNA\nSynthesis"]; Microinjection [label="cRNA\nMicroinjection"]; Incubation [label="Incubation\n(2-5 days)"]; TEVC_Recording [label="Two-Electrode\nVoltage-Clamp Recording", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(I-V & G-V curves)"];
Harvest -> Microinjection; cRNA_Synth -> Microinjection; Microinjection -> Incubation; Incubation -> TEVC_Recording; TEVC_Recording -> Data_Analysis; }
Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) studies.2. Electrophysiological Recording:
- An oocyte expressing the target channel is placed in a recording chamber and perfused with a specific recording solution.
- Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
- The voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential.
- A series of voltage steps are applied to elicit ionic currents through the expressed channels.
- The resulting currents are recorded and digitized for analysis.[8]
3. Data Analysis:
- Current-voltage (I-V) relationships are plotted to determine the voltage-dependence of channel activation.
- Conductance-voltage (G-V) curves are generated to calculate the half-maximal activation voltage (V50).
- To determine the inhibitory potency (IC50) of a compound, concentration-response curves are generated by applying increasing concentrations of the drug and measuring the corresponding reduction in current amplitude.
Automated Patch-Clamp Electrophysiology
For higher throughput screening of this compound analogs, automated patch-clamp systems can be employed.[9][10]
1. Cell Culture:
- A stable cell line (e.g., CHO or HEK293) expressing the target potassium channel is cultured.
2. Assay Procedure:
- Cells are harvested and placed in suspension.
- The automated system uses a multi-well plate format where each well contains a planar patch-clamp aperture.
- Cells are automatically positioned onto the apertures to form gigaohm seals.
- Whole-cell patch-clamp configuration is established.
- Voltage protocols are applied, and currents are recorded in the presence and absence of test compounds.[9]
3. Data Acquisition and Analysis:
- The system software automatically acquires and analyzes the data, generating IC50 values for a large number of compounds in a short period.
Conclusion
The structure-activity relationship of this compound and its analogs is centered around the aminopyridine scaffold, with the position and nature of substituents on the pyridine ring playing a crucial role in determining the potency of potassium channel blockade. The insights gained from SAR studies on 4-aminopyridine derivatives provide a strong foundation for the rational design of novel and more potent potassium channel blockers. Electrophysiological techniques, such as two-electrode voltage-clamp and automated patch-clamp, are indispensable tools for the characterization of these compounds and the elucidation of their SAR. Further exploration of the chemical space around the 3,4-diaminopyridine core, guided by the principles outlined in this guide, holds the potential for the development of improved therapeutics for LEMS and other neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Amifampridine Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS)[1][2]. Its mechanism of action involves blocking voltage-gated potassium channels in presynaptic nerve terminals, which prolongs the action potential duration, leading to an increased influx of calcium ions and subsequent enhancement of acetylcholine (B1216132) release[2][3][4]. This technical guide provides an in-depth overview of the synthesis of this compound and its novel analogs for research purposes. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Mechanism of Action: Signaling Pathway
This compound's therapeutic effect stems from its ability to modulate neurotransmission at the neuromuscular junction. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound at the neuromuscular junction.
General Synthetic Strategies
The synthesis of this compound and its analogs typically involves the reduction of a corresponding nitropyridine precursor. This section outlines two primary synthetic routes starting from commercially available materials.
Route 1: From 3-Nitro-4-aminopyridine
A common and efficient method for synthesizing 3,4-diaminopyridine involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.
Caption: Synthetic route to this compound from 3-nitro-4-aminopyridine.
Route 2: From 4-Methoxypyridine (B45360)
An alternative route involves a multi-step synthesis starting from 4-methoxypyridine, proceeding through nitration and amination before the final reduction.
Caption: Multi-step synthesis of this compound from 4-methoxypyridine.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of this compound and its analogs.
Synthesis of 3,4-Diaminopyridine (this compound)
Method A: Catalytic Hydrogenation of 3-Nitro-4-aminopyridine [5]
-
Dissolution: In a suitable hydrogenation vessel, dissolve 3-nitro-4-aminopyridine (1 equivalent) in a mixture of methanol and tetrahydrofuran (B95107) (THF) (1:1 v/v).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1 atm with hydrogen and stir the reaction mixture vigorously at 10°C for 24 hours.
-
Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a solid.
Method B: Multi-step Synthesis from 4-Methoxypyridine [6]
-
Nitration: To a cooled (0°C) solution of concentrated sulfuric acid, add 4-methoxypyridine (1 equivalent) dropwise. Subsequently, add fuming nitric acid dropwise, maintaining the temperature below 30°C. After the addition is complete, heat the reaction mixture to 70°C for 24 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize with potassium carbonate to pH 10 and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give 4-methoxy-3-nitropyridine.
-
Amination: Dissolve the 4-methoxy-3-nitropyridine in ethanol (B145695) and transfer to a pressure vessel. Add concentrated aqueous ammonia (B1221849) and heat at 100°C for 24 hours. After cooling, evaporate the ethanol and filter the resulting solid to obtain 4-amino-3-nitropyridine.
-
Reduction: Dissolve the 4-amino-3-nitropyridine in methanol in a pressure vessel. Add 10% Pd/C catalyst (10% by mass). Pressurize the vessel with hydrogen to 0.3-0.5 MPa and react for 3 hours. Filter the reaction mixture and concentrate to obtain the crude product.
Synthesis of a Novel Analog: 2-Chloro-3,4-diaminopyridine
A potential route to a chlorinated analog involves the reduction of 2-chloro-4-amino-3-nitropyridine.
-
Reduction: In a round-bottom flask, suspend 2-chloro-4-amino-3-nitropyridine (1 equivalent) and iron powder (3.5 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 1.5 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and adjust the pH to 7.0-8.0 with a 50% aqueous sodium hydroxide (B78521) solution.
-
Extraction: Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a benzene-cyclohexane mixture.
Purification by Recrystallization
The crude this compound or its analogs can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Choose a suitable solvent or solvent system. For 3,4-diaminopyridine, ethanol is a good choice. For analogs, a solvent screen may be necessary. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Filtration (Hot): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 300 or 400 MHz spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure of the synthesized compound.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or other suitable mass spectrometer to determine the molecular weight of the compound.
Data Presentation
The following tables summarize the expected data for this compound and a selection of its potential novel analogs.
Table 1: Synthesis Data for this compound and Analogs
| Compound | Starting Material | Synthetic Route | Yield (%) | Melting Point (°C) |
| 3,4-Diaminopyridine | 3-Nitro-4-aminopyridine | Route 1 | ~97 | 218-220 |
| 3,4-Diaminopyridine | 4-Methoxypyridine | Route 2 | 60-70 | 218-220 |
| 2-Chloro-3,4-diaminopyridine | 2-Chloro-4-amino-3-nitropyridine | Reduction | - | - |
| 5-Bromo-3,4-diaminopyridine | 5-Bromo-3-nitro-4-aminopyridine | Reduction | - | - |
| 5-Methyl-3,4-diaminopyridine | 5-Methyl-3-nitro-4-aminopyridine | Reduction | - | - |
Note: Yields for analogs are hypothetical and would need to be determined experimentally.
Table 2: Spectroscopic Data for this compound
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |
| 3,4-Diaminopyridine | 7.33 (d, 1H), 6.78 (d, 1H), 6.40 (s, 2H), 5.15 (s, 2H) | 143.2, 138.9, 130.1, 123.5, 108.9 | [M+H]+ 110.1 |
Note: Specific spectral data for novel analogs would need to be acquired upon their synthesis and purification.
Experimental Workflow
The overall workflow for the synthesis and characterization of novel this compound analogs is depicted below.
Caption: General workflow for the synthesis and characterization of novel this compound analogs.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The detailed protocols for the synthesis of the parent compound can be adapted for the preparation of various substituted derivatives. The provided workflows and data tables offer a structured approach for researchers in the field of drug discovery and development to explore the chemical space around this important therapeutic agent. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the physicochemical properties of these novel compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 3. ijsdr.org [ijsdr.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Pharmacological Profiling of Amifampridine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a voltage-gated potassium channel blocker utilized for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2] Its therapeutic effect stems from its ability to enhance cholinergic neurotransmission at the neuromuscular junction. This compound undergoes extensive metabolism primarily through N-acetylation to a single, inactive metabolite, 3-N-acetylthis compound.[1] The rate of this metabolism is significantly influenced by a common genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to distinct "fast" and "slow" acetylator phenotypes.[3][4] This polymorphism is a critical determinant of the drug's pharmacokinetics and safety profile, resulting in substantially higher plasma concentrations and a greater incidence of adverse events in slow acetylators.[5][6] This guide provides a comprehensive technical overview of the pharmacological properties of this compound and its primary metabolite, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, detailed experimental methodologies, and the clinical implications of its pharmacogenomic variability.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium (K+) channels on presynaptic nerve terminals.[3][7] In pathological states like LEMS, autoantibodies target presynaptic voltage-gated calcium channels (VGCCs), impairing calcium influx and thereby reducing the release of the neurotransmitter acetylcholine (B1216132) (ACh).[2][8]
The sequence of events initiated by this compound is as follows:
-
Potassium Channel Blockade : this compound binds to and blocks the efflux of potassium ions through voltage-gated K+ channels.[1][7]
-
Prolonged Depolarization : This blockade prolongs the duration of the action potential in the presynaptic nerve terminal.[2][8]
-
Enhanced Calcium Influx : The extended depolarization allows voltage-gated Ca2+ channels to remain open for a longer period, increasing the influx of calcium ions into the nerve terminal.[1][9]
-
Increased Acetylcholine Release : The resultant increase in intracellular calcium concentration enhances the quantal release of ACh into the synaptic cleft, which can then activate postsynaptic nicotinic receptors on the muscle fiber, improving neuromuscular transmission and muscle strength.[1][2]
The primary metabolite, 3-N-acetylthis compound, is considered pharmacologically inactive.[4] In vitro studies have shown that it does not have significant activity at various receptors or ion channels, meaning the therapeutic effect is attributable solely to the parent drug.[10]
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetics of this compound are characterized by rapid absorption, extensive metabolism influenced by genetic factors, and renal excretion.
Absorption and Distribution
-
Bioavailability : this compound is rapidly and well-absorbed after oral administration, with a high bioavailability of 93-100%.[1]
-
Tmax : Peak plasma concentrations (Tmax) are typically reached between 0.5 and 2 hours.[11]
-
Food Effect : Administration with a high-fat meal can reduce the rate and extent of absorption, decreasing Cmax by approximately 40-50% and AUC by about 20%.[11]
-
Distribution : The apparent volume of distribution (V/F) is large at 467 L, indicating wide distribution into tissues.[11] In vitro studies show a lack of significant plasma protein binding.[11]
Metabolism
This compound is primarily cleared through metabolism.[12]
-
Metabolic Pathway : It undergoes N-acetylation to form a single major metabolite, 3-N-acetylthis compound.[1][3]
-
Enzymes Involved : This reaction is catalyzed predominantly by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, with minor contributions from NAT1.[4]
-
Metabolite Activity : The 3-N-acetylthis compound metabolite is pharmacologically inactive.[4][10]
Caption: Metabolic Pathway of this compound.
Excretion
-
Route of Elimination : The majority of the administered dose (93-100%) is eliminated via the kidneys within 24 hours.[1][11]
-
Urinary Composition : Approximately 19% of the dose is excreted as unchanged this compound, while 74-81% is excreted as the 3-N-acetylthis compound metabolite.[1]
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is critically dependent on the patient's NAT2 acetylator status.[13] Slow acetylators exhibit significantly higher exposure to the active drug compared to fast acetylators.[6][14]
Table 1: General Pharmacokinetic Parameters of this compound and its Metabolite
| Parameter | This compound (Parent Drug) | 3-N-acetylthis compound (Metabolite) | Reference(s) |
| Bioavailability | 93-100% | N/A | [1] |
| Tmax (hours) | 0.5 - 2.0 | ~4.0 | [11] |
| Elimination Half-life (t½) | ~1.8 - 2.5 hours | ~4.0 hours | [1][11] |
| Volume of Distribution (V/F) | 467 L | N/A | [11] |
| Primary Route of Elimination | Metabolism (NAT2) & Renal | Renal | [1][4] |
| % Dose Excreted in Urine | ~19% (unchanged) | ~74-81% | [1] |
Table 2: Impact of NAT2 Phenotype on this compound Pharmacokinetics (Single 20 mg Dose)
| Parameter | Fast Acetylators | Slow Acetylators | Fold-Difference (Slow/Fast) | Reference(s) |
| Cmax (ng/mL) | 16.2 ± 4.56 | 56.7 ± 16.1 | ~3.5x | [6] |
| AUC0-inf (ng·h/mL) | 24.7 ± 2.47 | 142 ± 32.1 | ~5.7x | [6] |
| t½ (hours) | 1.23 ± 0.31 | 2.33 ± 0.59 | ~1.9x | [6] |
Data presented as mean ± standard deviation.
Table 3: Impact of NAT2 Phenotype on 3-N-acetylthis compound Pharmacokinetics
| Parameter | Fast Acetylators | Slow Acetylators | Observation | Reference(s) |
| Cmax | ~2-fold higher | Lower | Rapid formation in fast acetylators | [3][5] |
| AUC | ~1.5-fold higher | Lower | Higher overall metabolite production | [3] |
| t½ (hours, multiple dose) | 1.95 | 3.24 | Longer formation time in slow acetylators | [3] |
Experimental Protocols
In Vivo Pharmacokinetic and Pharmacogenomic Analysis
This protocol outlines a typical Phase 1 clinical study to evaluate the pharmacokinetics of this compound and the influence of NAT2 genotype.[3][6][12]
-
Objective : To determine the single- and multiple-dose pharmacokinetics, safety, and tolerability of this compound phosphate (B84403) in healthy volunteers stratified by NAT2 acetylator status.
-
Study Design : Open-label, single-center study.
-
Subject Population : Healthy male and female volunteers.
-
Methodology :
-
Phenotyping/Genotyping : Subjects are classified as "slow" or "fast" acetylators using both NAT2 genotyping and a caffeine (B1668208) challenge test.[3][6]
-
Dosing Regimen :
-
Single Dose Phase: Subjects receive single, escalating oral doses of this compound phosphate (e.g., 5 mg, 10 mg, 20 mg, 30 mg) with a washout period between doses.[3]
-
Multiple Dose Phase: Subjects receive a fixed dose (e.g., 20 mg) four times daily (QID) for a set period (e.g., 3 days) to assess steady-state kinetics.[3]
-
-
Sample Collection : Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours). Urine is also collected over specified intervals.[12][15]
-
Bioanalysis : Plasma and urine concentrations of this compound and 3-N-acetylthis compound are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[15][16]
-
Pharmacokinetic Analysis : Non-compartmental analysis is used to calculate key PK parameters, including Cmax, Tmax, AUC, t½, and clearance (CL/F).[14]
-
Safety Monitoring : Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.[12]
-
Caption: Workflow for a Clinical Pharmacokinetic and Pharmacogenomic Study.
In Vitro Potassium Channel Activity Assay (Electrophysiology)
To confirm the mechanism of action and determine the potency of this compound as a potassium channel blocker, whole-cell patch-clamp electrophysiology is the gold standard.[17]
-
Objective : To measure the inhibitory effect of this compound on specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.3).
-
Cell System : A stable cell line (e.g., HEK-293 or CHO cells) heterologously expressing the specific human potassium channel subtype of interest.[17]
-
Methodology :
-
Cell Preparation : Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation : Glass micropipettes with a fine tip (resistance of 2-5 MΩ) are fabricated and filled with an intracellular solution mimicking the cell's internal ionic environment.
-
Giga-seal Formation : The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[17]
-
Whole-Cell Configuration : A brief pulse of suction ruptures the cell membrane patch under the pipette, allowing electrical and chemical access to the entire cell interior.[17]
-
Voltage Clamp : The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A voltage protocol, consisting of depolarizing steps (e.g., to +40 mV), is applied to activate the potassium channels and elicit an outward K+ current.
-
Compound Application : The baseline K+ current is recorded. Then, the cell is perfused with an extracellular solution containing increasing concentrations of this compound. The K+ current is recorded at each concentration until a steady-state effect is observed.[17]
-
Data Analysis : The peak current amplitude at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound.[17]
-
Conclusion
The pharmacological profile of this compound is well-defined, centering on its role as a potassium channel blocker that enhances acetylcholine release. Its primary metabolite, 3-N-acetylthis compound, is inactive. The most critical aspect for drug development and clinical application is the profound impact of NAT2 genetic polymorphism on the drug's pharmacokinetics. The 3- to 5-fold higher plasma exposure in slow acetylators necessitates careful dose titration and monitoring to balance efficacy with potential adverse events.[6][11] The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this compound and other novel potassium channel blockers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 9. neurologylive.com [neurologylive.com]
- 10. tandfonline.com [tandfonline.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of this compound: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yakhak.org [yakhak.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on Amifampridine's Effect on Neurotransmitter Release Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker that has demonstrated significant efficacy in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired presynaptic acetylcholine (B1216132) release.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its effects on neurotransmitter release dynamics. It includes a summary of quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neuromuscular disorders.
Introduction to this compound
This compound is an orally active and cell-permeable drug that primarily targets voltage-gated potassium (Kv) channels.[4] Its phosphate (B84403) salt form, this compound phosphate (Firdapse®), is approved for the treatment of LEMS in adults and pediatric patients.[1][5][6] LEMS is an autoimmune condition where antibodies target P/Q-type voltage-gated calcium channels (VGCCs) on the presynaptic nerve terminal, leading to reduced calcium influx and consequently, decreased acetylcholine (ACh) release at the neuromuscular junction (NMJ).[3][7][8] This impairment of neuromuscular transmission results in the hallmark symptoms of LEMS: proximal muscle weakness, autonomic dysfunction, and depressed tendon reflexes.[3][9]
This compound addresses the functional deficit caused by the autoimmune attack by enhancing the remaining neurotransmitter release.[2] It is considered a first-line symptomatic treatment for LEMS.[7][9]
Core Mechanism of Action: Modulation of Neurotransmitter Release
The therapeutic effect of this compound is centered on its ability to increase the concentration of ACh at the neuromuscular junction.[7] This is achieved through a precise sequence of events at the presynaptic terminal:
-
Blockade of Voltage-Gated Potassium Channels: this compound is a broad-spectrum blocker of Kv channels.[3] By binding to these channels, it inhibits the efflux of potassium ions (K+) from the presynaptic neuron.[3][9]
-
Prolongation of the Action Potential: The delayed repolarization of the nerve terminal due to K+ channel blockade leads to a prolongation of the action potential duration.[2][10][11]
-
Enhanced Calcium Influx: The extended depolarization keeps the voltage-gated calcium channels open for a longer period.[6][10] This increased open time allows for a greater influx of calcium ions (Ca2+) into the presynaptic terminal, compensating for the reduced number of functional VGCCs in LEMS patients.[2][10]
-
Increased Acetylcholine Release: The elevated intracellular Ca2+ concentration promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to an enhanced quantal release of ACh into the synaptic cleft.[1][2][10] The relationship between calcium influx and neurotransmitter release is nonlinear, meaning a small increase in calcium can lead to a much larger increase in ACh release.[7]
-
Improved Neuromuscular Transmission: The increased availability of ACh in the synaptic cleft improves the stimulation of postsynaptic ACh receptors on the muscle fiber, thereby restoring neuromuscular transmission and alleviating muscle weakness.[2][10]
It is important to note that this compound is a symptomatic treatment and does not address the underlying autoimmune pathology of LEMS.[1][2]
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound at the neuromuscular junction.
Quantitative Data on this compound's Efficacy
Clinical trials have provided quantitative evidence of this compound's effectiveness in treating LEMS. The following tables summarize key findings from pivotal studies.
Table 1: Efficacy of this compound in Phase 3 Clinical Trials
| Study | Primary Endpoint | This compound Phosphate Group | Placebo Group | P-value | Citation |
| LMS-002 | Change in Quantitative Myasthenia Gravis (QMGS) score | Maintained muscle strength | Statistically significant decline | 0.0452 | [3][7] |
| Change in Subject Global Impression (SGI) score | Maintained perception of well-being | Statistically significant decline | 0.0028 | [3][7] | |
| LMS-003 | Change in Quantitative Myasthenia Gravis (QMGS) score | Maintained muscle strength | Statistically significant decline | 0.0004 | [7][12] |
| Change in Subject Global Impression (SGI) score | Maintained perception of well-being | Statistically significant decline | 0.0003 | [7][12] | |
| LMS-005 (Japan) | Change in Quantitative Myasthenia Gravis (QMGS) score (from baseline) | -5.2 ± 2.8 | N/A | N/A | [13][14] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Magnitude of Change | Citation |
| Compound Muscle Action Potential (CMAP) Amplitude | Improvement | Weighted mean difference of 1.69 mV | [15] |
| Repetitive Nerve Stimulation (RNS) | Increased CMAP amplitude | 579% increment at 50-Hz stimulation | [16] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Citation |
| Bioavailability | 93-100% | [6][17] |
| Elimination Half-life | ~2.5 hours (this compound) | [6] |
| ~4 hours (3-N-acetylthis compound) | [6] | |
| Metabolism | N-acetylation to 3-N-acetylthis compound | [6][11] |
| Excretion | Primarily renal (19% unmetabolized, 74-81% as 3-N-acetylthis compound) | [6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To measure the effect of this compound on voltage-gated potassium currents in isolated neurons or cell lines expressing specific Kv channel subtypes.
Methodology:
-
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) transfected with the gene for the Kv channel of interest.
-
Isolate single cells for recording.
-
-
Patch-Clamp Setup:
-
Use a whole-cell patch-clamp configuration.
-
The internal (pipette) solution should contain a potassium-based solution (e.g., K-gluconate) and be buffered to a physiological pH.
-
The external (bath) solution should be a physiological saline solution (e.g., Tyrode's solution).
-
-
Recording Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit potassium currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of this compound in the bath solution.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) curves.
-
Generate dose-response curves to determine the IC50 of this compound for the specific Kv channel subtype.
-
Ex Vivo Neurotransmitter Release Assay: Microdialysis
Objective: To measure the effect of this compound on acetylcholine release from nerve terminals in a tissue preparation (e.g., rodent phrenic nerve-hemidiaphragm).
Methodology:
-
Tissue Preparation:
-
Dissect the phrenic nerve-hemidiaphragm preparation from a rodent.
-
Place the preparation in a temperature-controlled organ bath containing a physiological buffer (e.g., Krebs-Ringer solution) and continuously oxygenated.
-
-
Microdialysis Probe Implantation:
-
Insert a microdialysis probe into the muscle tissue near the neuromuscular junctions.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
-
Experimental Protocol:
-
Stimulate the phrenic nerve electrically to evoke acetylcholine release.
-
Collect dialysate samples at regular intervals before (baseline), during, and after the application of this compound to the organ bath.
-
-
Analysis of Acetylcholine:
-
Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the percentage change in acetylcholine release from baseline in the presence of this compound.
-
Experimental Workflow for a Phase 3 Clinical Trial (e.g., LMS-002)
Caption: Generalized workflow of a phase 3 randomized withdrawal trial for this compound.
Conclusion
This compound is a well-characterized voltage-gated potassium channel blocker that effectively enhances neuromuscular transmission by increasing the presynaptic release of acetylcholine. Its mechanism of action directly counteracts the primary pathophysiological defect in Lambert-Eaton Myasthenic Syndrome. The quantitative data from clinical trials and electrophysiological studies robustly support its efficacy and provide a clear understanding of its therapeutic effects. The experimental protocols outlined in this guide serve as a foundation for further research into this compound and other potential modulators of neurotransmitter release. This comprehensive technical overview is intended to be a valuable resource for the scientific community in the ongoing efforts to develop and refine treatments for neuromuscular disorders.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firdapsehcp.com [firdapsehcp.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. neurologylive.com [neurologylive.com]
- 8. firdapsehcp.com [firdapsehcp.com]
- 9. nps.org.au [nps.org.au]
- 10. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lamberteatonnews.com [lamberteatonnews.com]
- 15. ijsdr.org [ijsdr.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Amifampridine in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine, a voltage-gated potassium (Kv) channel blocker, is an established therapeutic agent for Lambert-Eaton myasthenic syndrome (LEMS), where it enhances neuromuscular transmission by increasing acetylcholine (B1216132) release. While its effects at the neuromuscular junction are well-characterized, its role in synaptic plasticity within the central nervous system (CNS) remains an area of active investigation. This technical guide explores the core mechanisms of this compound and its potential implications for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). By examining its influence on neuronal excitability and neurotransmitter release, we provide a framework for understanding how this compound may modulate the synaptic changes that underlie learning and memory.
Introduction: The Mechanism of Action of this compound
This compound, and its chemical equivalent 3,4-diaminopyridine (3,4-DAP), exerts its primary effect by blocking voltage-gated potassium channels.[1][2][3] This action has a critical impact on the repolarization phase of the action potential in presynaptic nerve terminals. By inhibiting potassium efflux, this compound prolongs the duration of the presynaptic depolarization.[1][4] This extended depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1][4] The elevated intracellular Ca2+ concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters into the synaptic cleft.[1][4]
While the therapeutic application of this compound has largely focused on the release of acetylcholine at the neuromuscular junction to alleviate muscle weakness in LEMS, its ability to cross the blood-brain barrier suggests potential effects on central synaptic transmission and plasticity.[4]
This compound and its Potential Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The most studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a prolonged reduction in synaptic efficacy. The induction of these processes is critically dependent on the precise control of neuronal excitability and neurotransmitter release, both of which are modulated by potassium channels.
Indirect Evidence from a Related Compound: 4-Aminopyridine (B3432731) (4-AP)
Direct studies on the effect of this compound on LTP and LTD in the hippocampus, a key brain region for learning and memory, are limited. However, research on the related compound 4-aminopyridine (4-AP) provides valuable insights. A study investigating 4-AP's effects on hippocampal slices found that it significantly increased the amplitude of excitatory postsynaptic potentials (EPSPs).[5] While the probability of inducing LTP was either unchanged or slightly increased in the presence of 4-AP, the overall magnitude of the potentiation was not significantly different from control conditions.[6][7] This suggests that while potassium channel blockade can enhance baseline synaptic transmission, its influence on the mechanisms of LTP induction and expression may be more complex.
The Role of Potassium Channels in Hippocampal Plasticity
Various types of potassium channels are known to be crucial regulators of synaptic plasticity in the hippocampus. For instance, small-conductance Ca2+-activated K+ (SK) channels and large-conductance Ca2+- and voltage-activated K+ (BK) channels are involved in shaping the postsynaptic response and controlling neurotransmitter release.[8][9] Blockade of these channels can increase neuronal excitability and facilitate the induction of synaptic plasticity.[8] Given that this compound is a broad-spectrum potassium channel blocker, it is plausible that it could influence LTP and LTD by modulating the activity of these and other potassium channels in central synapses.
Quantitative Data on the Effects of this compound and Related Compounds
The following tables summarize quantitative data from studies on this compound (3,4-DAP) and 4-aminopyridine, primarily at the neuromuscular junction and in the hippocampus, respectively.
| Compound | Preparation | Parameter | Concentration | Effect | Reference |
| 3,4-Diaminopyridine | Rat Diaphragm Neuromuscular Junction | Quantal Content of first EPP | 100 µM | 95% increase | [10] |
| 3,4-Diaminopyridine | Rat Diaphragm Neuromuscular Junction | Transmitter Release (50 Hz stimulation) | 100 µM | Enhanced | [10] |
| 4-Aminopyridine | Rat Diaphragm Neuromuscular Junction | Quantal Content of first EPP | 100 µM | 97% increase | [10] |
| 4-Aminopyridine | Rat Hippocampal Slices (CA1) | Field EPSP Amplitude | Not Specified | Significantly Increased | [5] |
| 4-Aminopyridine | Rat Hippocampal Slices (CA1) | LTP Magnitude | 100 µM | Not Significantly Different from Control | [6][7] |
EPP: End-Plate Potential; EPSP: Excitatory Postsynaptic Potential; LTP: Long-Term Potentiation
Experimental Protocols
Investigating the Effect of this compound on Long-Term Potentiation in Hippocampal Slices
This protocol describes a general method for inducing and recording LTP in the CA1 region of the hippocampus, which can be adapted to study the effects of this compound.
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 4.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with a continuous flow of oxygenated aCSF at room temperature for at least 1 hour before recording.[11]
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
3. This compound Application:
-
Prepare a stock solution of this compound in aCSF.
-
Following the baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) to allow for drug equilibration.
4. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence of this compound to control slices that received HFS without the drug.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and its potential downstream effects on synaptic plasticity.
Conclusion and Future Directions
This compound's fundamental mechanism of blocking voltage-gated potassium channels to enhance neurotransmitter release provides a strong rationale for its potential role in modulating synaptic plasticity. While its effects are well-documented at the neuromuscular junction, direct evidence for its impact on long-term potentiation and depression in the central nervous system is still emerging. The available data from related compounds like 4-aminopyridine suggest that this compound could enhance baseline synaptic transmission and potentially lower the threshold for LTP induction.
Future research should focus on direct investigations of this compound and its analogue 3,4-diaminopyridine in established in vitro models of synaptic plasticity, such as hippocampal slice electrophysiology. Elucidating the specific subtypes of potassium channels in the CNS that are targeted by this compound and how their modulation translates to changes in LTP and LTD will be crucial. Furthermore, exploring the downstream signaling cascades, including the NMDA receptor and CaMKII pathways, will provide a more complete picture of this compound's influence on the molecular underpinnings of learning and memory. Such studies will not only enhance our understanding of synaptic plasticity but may also open new avenues for the therapeutic application of this compound in cognitive disorders.
References
- 1. neurologylive.com [neurologylive.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 5. 4-Aminopyridine-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term potentiation and 4-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term potentiation and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Amifampridine for Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker that enhances cholinergic neurotransmission. While clinically approved for Lambert-Eaton myasthenic syndrome, its potential therapeutic utility in neurodegenerative disorders is an area of emerging preclinical investigation. This technical guide provides a comprehensive overview of the existing preclinical research on this compound and its related aminopyridines in the context of neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this domain.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels (Kv) on presynaptic nerve terminals. This inhibition of potassium efflux prolongs the depolarization of the presynaptic membrane, leading to an increased open time of voltage-gated calcium channels (VGCC). The subsequent enhanced influx of calcium ions promotes the fusion of synaptic vesicles with the presynaptic membrane and increases the release of acetylcholine (B1216132) (ACh) into the synaptic cleft.[1][2][3] This augmentation of cholinergic signaling is the foundation of its therapeutic effects. In the context of neurodegenerative disorders, this mechanism is hypothesized to offer neuroprotection through multiple downstream pathways.
Signaling Pathway of this compound and Neuroprotection
Caption: Signaling cascade of this compound leading to neuroprotection.
Preclinical Studies in Neurodegenerative Disease Models
While extensive preclinical data for this compound in classic neurodegenerative models is limited in the public domain, studies on related aminopyridines and in relevant cellular models provide foundational evidence for its neuroprotective potential.
Alzheimer's Disease
A key preclinical study investigated the effects of 4-aminopyridine (B3432731) (4-AP), a compound structurally and functionally related to this compound, in a rat model of Alzheimer's disease.
-
Experimental Model: Amyloid-beta (Aβ) was injected into the hippocampus of Sprague Dawley rats to induce neuronal damage and microglial activation.[2]
-
Treatment: Daily administration of 1 mg/kg 4-AP.[2]
-
Key Findings: The study reported that 4-AP treatment suppressed microglial activation and provided neuroprotection. This effect was attributed to the blockade of the non-inactivating outwardly rectifying K+ current in activated microglia, leading to a reduction in the production of pro-inflammatory cytokines.[2]
Quantitative Data: 4-Aminopyridine in a Rat Model of Alzheimer's Disease
| Parameter | Vehicle Control | 4-AP (1 mg/kg) | Outcome | Reference |
| Microglial Activation | Heightened | Suppressed | Qualitative | [2] |
| Neuroprotection | Neuronal Damage | Observed | Qualitative | [2] |
Note: Specific quantitative data on the degree of microglial activation suppression and neuroprotection from the original study are not publicly available at this time.
Parkinson's Disease
No preclinical studies with specific quantitative data on motor function outcomes for this compound or 3,4-diaminopyridine in animal models of Parkinson's disease, such as the 6-OHDA or MPTP models, were identified in the conducted search.
Amyotrophic Lateral Sclerosis (ALS)
No preclinical studies with specific quantitative data on survival or motor function outcomes for this compound or 3,4-diaminopyridine in animal models of ALS, such as the SOD1G93A mouse model, were identified in the conducted search.
In Vitro Neuroprotection Data
In vitro studies provide further evidence for the neuroprotective effects of aminopyridines.
-
Model: Human microglia challenged with amyloid-beta and cultured rat hippocampal neurons.
-
Findings: 4-AP treatment reduced the release of pro-inflammatory mediators from human microglia and protected cultured rat hippocampal neurons from the neurotoxic effects of supernatants from amyloid-beta-treated microglia.[2]
Quantitative Data: In Vitro Neuroprotection
| Assay | Condition | Treatment | Outcome | Reference |
| Pro-inflammatory Mediator Release | Human microglia + Aβ | 4-AP | Reduced release | [2] |
| Neuronal Viability | Rat hippocampal neurons + Supernatant from Aβ-treated microglia | 4-AP | Protected neurons | [2] |
Note: Specific quantitative data from these in vitro studies are not publicly available at this time.
Preclinical Pharmacokinetics
Pharmacokinetic data for 3,4-diaminopyridine (this compound) has been characterized in healthy rats.
Pharmacokinetic Parameters of 3,4-Diaminopyridine in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 15.9 ± 3.9 | min | [1] |
| Volume of distribution at steady-state (Vss) | 2.8 ± 0.7 | L/kg | [1] |
Tissue Distribution of 3,4-Diaminopyridine in Rats
The tissue-to-plasma partition coefficient (Kp) was found to be high in the kidney, heart, and muscle, with over 68% of the drug distributed to the muscle.[1]
Experimental Protocols
Alzheimer's Disease Model: Intra-hippocampal Amyloid-Beta Injection
This protocol describes the induction of an Alzheimer's-like pathology in rats.
-
Animal Model: Male Sprague Dawley rats.
-
Aβ Preparation: Amyloid-beta peptide is dissolved and aggregated to form oligomers or fibrils.
-
Stereotaxic Surgery:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Inject a prepared amyloid-beta solution bilaterally into the hippocampus at specific coordinates (e.g., relative to bregma).
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Treatment Administration: Begin daily administration of the test compound (e.g., 1 mg/kg 4-AP) via the desired route (e.g., intraperitoneal injection).
-
Behavioral Testing: After a recovery and treatment period, assess cognitive function using tests like the Morris water maze.
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain tissue for immunohistochemical analysis of neuronal damage and microglial activation (e.g., using Iba1 staining).
Experimental Workflow: Preclinical Neuroprotective Drug Screening
Caption: A generalized workflow for preclinical screening of neuroprotective compounds.
Conclusion and Future Directions
The preclinical evidence, although limited, suggests a potential neuroprotective role for this compound and related aminopyridines in the context of neurodegenerative disorders. The demonstrated ability to suppress microglial activation in an Alzheimer's disease model is a promising avenue for further investigation. However, there is a clear need for more comprehensive preclinical studies to establish the efficacy of this compound in robust animal models of Alzheimer's, Parkinson's, and ALS. Future research should focus on:
-
Quantitative Efficacy Studies: Conducting well-powered studies to assess the effects of this compound on cognitive function, motor performance, and survival in relevant animal models.
-
Dose-Response Characterization: Establishing clear dose-response relationships for neuroprotective effects.
-
Pharmacokinetics in Disease Models: Characterizing the pharmacokinetic profile of this compound in animal models of neurodegenerative diseases to ensure adequate central nervous system exposure.
-
Elucidation of Downstream Mechanisms: Further investigating the specific signaling pathways modulated by this compound that contribute to neuroprotection beyond the enhancement of acetylcholine release.
This technical guide serves as a foundation for these future efforts, consolidating the current knowledge and highlighting the critical gaps that need to be addressed to advance this compound as a potential therapeutic for neurodegenerative disorders.
References
Amifampridine's Potential in Demyelinating Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine), a voltage-gated potassium channel blocker, is an established treatment for Lambert-Eaton myasthenic syndrome. Its mechanism of action, which involves the prolongation of the action potential and enhancement of neurotransmitter release, has prompted investigation into its potential therapeutic applications in demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). In demyelinated axons, the exposure of juxtaparanodal potassium channels leads to current leakage and conduction block. By blocking these channels, this compound and its analog, 4-aminopyridine (B3432731) (4-AP), have the potential to restore action potential propagation and improve neurological function.
This technical guide provides an in-depth overview of the preclinical evidence for the use of this compound and its analogs in experimental models of demyelinating diseases. It details the core mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways. While much of the preclinical research in demyelinating models has utilized 4-AP, its similar mechanism of action to this compound provides a strong rationale for this compound's potential in this therapeutic area. In clinical settings, 4-AP has been shown to be more effective than 3,4-DAP for some MS symptoms, though 3,4-DAP had a different tolerability profile[1].
Core Mechanism of Action in Demyelination
In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, allowing for rapid saltatory conduction. The internodal and juxtaparanodal regions, covered by the myelin sheath, are rich in voltage-gated potassium channels. Demyelination exposes these potassium channels, leading to a leakage of potassium ions during action potential propagation. This current leak hyperpolarizes the axonal membrane, slowing or blocking conduction.
This compound and 4-AP are non-specific blockers of voltage-gated potassium channels. By physically obstructing the pore of these channels, they prevent the efflux of potassium ions, thereby prolonging the depolarization phase of the action potential. This allows the action potential to more effectively propagate across the demyelinated segment, restoring nerve conduction.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of aminopyridines in demyelinating disease models. It is important to note that the majority of this data is from studies using 4-aminopyridine (4-AP).
Table 1: Effects of 4-Aminopyridine on Clinical Score and Motor Function in EAE Models
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| MOG35-55-induced EAE in C57BL/6 mice | 4-Aminopyridine | 12.5 mg/kg/day in drinking water | Clinical EAE Score | Attenuated clinical score compared to vehicle. | [2][3] |
| PLP139-151-induced relapsing-remitting EAE in SJL/J mice | 4-Aminopyridine | Not specified | Clinical EAE Score | Ameliorated clinical course, particularly in the relapsing phase. | [4] |
| MOG35-55-induced EAE in C57BL/6 mice | 4-Aminopyridine | Not specified | Rotarod analysis | Improved mobility compared to untreated EAE mice. | [5] |
Table 2: Histopathological and Electrophysiological Effects of Aminopyridines
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| Cuprizone-induced demyelination in mice | 4-Aminopyridine and derivatives | Not specified | Corpus Callosum Thickness | Partially protected against cuprizone-induced decrease in thickness. | [6] |
| Relapsing-remitting EAE in SJL/J mice | 4-Aminopyridine | Not specified | Demyelination and cellular infiltrates | Less severe demyelination and fewer cellular infiltrates compared to control. | [3] |
| Lysophosphatidylcholine-induced demyelination in rat sciatic nerve | 4-Aminopyridine | Not specified | Axonal Conduction | Restored conduction in some previously blocked demyelinated axons. | [7] |
| Ethidium bromide-induced demyelination in rat dorsal column | 4-Aminopyridine | Clinical doses | Axonal Conduction | No consistent effect in restoring conduction to demyelinated axons. | [8] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
1. EAE Induction (MOG35-55 in C57BL/6 Mice):
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization: Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.
2. 4-Aminopyridine Administration:
-
Prophylactic Treatment: 4-AP is added to the drinking water at a concentration calculated to provide a daily dose of approximately 12.5 mg/kg body weight, starting one week before EAE induction[9].
-
Therapeutic Treatment: Treatment can be initiated at the onset of clinical signs.
Cuprizone-Induced Demyelination
1. Demyelination Induction:
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Diet: Mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce demyelination of the corpus callosum.
2. 4-Aminopyridine Derivative Treatment:
-
The effects of 4-AP and its derivatives can be evaluated by administering the compounds during the demyelination or remyelination phase[6].
3. Histological Analysis:
-
Tissue Preparation: At the end of the experiment, mice are euthanized, and brains are collected for histological analysis.
-
Staining: Brain sections are stained with Luxol Fast Blue (LFB) to assess the degree of myelination and counterstained with Cresyl Violet for cellular morphology.
-
Quantification: The thickness of the corpus callosum or the intensity of LFB staining is quantified to determine the extent of demyelination or remyelination.
Signaling Pathways and Experimental Workflows
Mechanism of Action in Demyelinated Axons
Caption: this compound restores conduction in demyelinated axons.
Potential Neuroprotective Signaling Pathway
Recent studies suggest that beyond symptomatic relief, 4-AP may have neuroprotective effects. One proposed mechanism involves the stabilization of myelin and oligodendrocyte precursor cells (OPCs) through the nuclear factor of activated T-cells (NFAT) signaling pathway[10][11].
Caption: Potential NFAT-mediated neuroprotective pathway of this compound.
Experimental Workflow for EAE Studies
Caption: General experimental workflow for EAE studies with this compound.
Discussion and Future Directions
The preclinical data, primarily from studies on 4-aminopyridine, strongly suggest that potassium channel blockade is a viable strategy for symptomatic improvement in demyelinating diseases. The observed effects on motor function in EAE models are consistent with the known mechanism of action of restoring conduction in demyelinated axons.
However, several key areas require further investigation:
-
Direct Evidence for this compound: There is a notable lack of preclinical studies specifically using this compound (3,4-diaminopyridine) in demyelinating disease models. While the mechanism is similar to 4-AP, direct comparative studies in these models are needed to confirm its efficacy and safety profile.
-
Remyelination Potential: The current evidence for a direct effect of aminopyridines on remyelination is limited. Further studies using models like cuprizone-induced demyelination are necessary to explore whether these compounds can promote the differentiation of oligodendrocyte precursor cells and the formation of new myelin sheaths. The role of potassium channels in OPC development and maturation is an active area of research[5][12][13][14][15].
-
Neuroprotective Mechanisms: The intriguing findings of potential neuroprotective effects of 4-AP warrant further exploration. Elucidating the specific signaling pathways involved, such as the NFAT pathway, could open new avenues for therapeutic intervention aimed at slowing disease progression.
-
Combination Therapies: The potentiation of the effects of fingolimod (B1672674) by 4-AP in an experimental optic neuritis model suggests that combination therapies could be a promising approach[3][10][11].
Conclusion
This compound, through its action as a potassium channel blocker, holds significant potential for the symptomatic treatment of demyelinating diseases. Preclinical evidence from its analog, 4-aminopyridine, in models such as EAE, provides a strong foundation for this application. Future research should focus on generating direct preclinical data for this compound in these models, exploring its potential to promote remyelination and neuroprotection, and investigating its use in combination with other disease-modifying therapies. Such studies will be crucial for translating the promising preclinical findings into effective treatments for patients with demyelinating disorders.
References
- 1. webhealthnetwork.com [webhealthnetwork.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Aminopyridine ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. [neurosciences-duesseldorf.de]
- 5. Neuron to Oligodendrocyte Precursor Cell Synapses: Protagonists in Oligodendrocyte Development and Myelination, and Targets for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyridine leads to restoration of conduction in demyelinated rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Ion Channels in Oligodendrocyte Precursor Cells: From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Kv1 subunit expression in oligodendrocyte progenitor cells and their role in G1/S phase progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Impact of Amifampridine on Neuronal Network Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine (3,4-diaminopyridine) is a broad-spectrum blocker of voltage-gated potassium channels, with a notable affinity for Kv1.5, Kv3.3, and Kv3.4 subtypes.[1][2][3] Its primary clinical application is in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[2][4][5] However, the fundamental mechanism of this compound—the prolongation of the presynaptic action potential—has significant implications for the activity of neuronal networks in the central nervous system. This technical guide provides an in-depth exploration of the effects of this compound on neuronal network activity, consolidating preclinical evidence and outlining experimental protocols for further investigation. While direct studies on this compound's impact on complex neuronal network phenomena are emerging, a substantial body of evidence from its analogue, 4-aminopyridine (B3432731) (4-AP), and other potassium channel blockers provides a strong basis for understanding its potential effects on neuronal firing, synaptic plasticity, and network oscillations.
Core Mechanism of Action
This compound's primary effect is the blockade of voltage-gated potassium channels in the presynaptic terminal.[6][7] This action inhibits the repolarizing potassium efflux during an action potential, leading to a broadening of the action potential waveform.[1][8] The prolonged depolarization increases the open time of voltage-gated calcium channels, resulting in a greater influx of calcium into the presynaptic terminal.[2][4] This elevated intracellular calcium concentration enhances the probability and magnitude of neurotransmitter release into the synaptic cleft.[8][9]
dot
Effects on Neuronal Firing Rate
The enhancement of neurotransmitter release by this compound is expected to increase the excitability of postsynaptic neurons, leading to an overall increase in neuronal firing rates. While direct quantitative studies on this compound's effect on firing rates in central neurons are limited, studies with its analogue, 4-AP, demonstrate a significant increase in spontaneous firing and the induction of epileptiform bursting activity in hippocampal and cortical networks.[10] This suggests that this compound likely produces a dose-dependent increase in the firing frequency of individual neurons and the overall activity of the network.
| Parameter | Drug | Concentration | Observed Effect | Experimental Model | Citation |
| Quantal Release | 3,4-DAP | Low µM | ~1,000% increase under low release probability conditions | Mouse Diaphragm Muscle | [9] |
| Action Potential Duration (FWHM) | 3,4-DAP | 1.5 µM | Increase from 262.2 ± 40.7 µs to 332.2 ± 49.6 µs | Mouse Neuromuscular Junction | [1] |
| Action Potential Duration (FWHM) | 3,4-DAP | 100 µM | Increase from 280.4 ± 32.6 µs to 1729.7 ± 197.0 µs | Frog Neuromuscular Junction | [11] |
| Spontaneous Network Activity | 4-AP | 50 µM | Induction of population spiking and rhythmic oscillations (4-12 Hz) | Rat Spinal Cord Slice | [10] |
Modulation of Synaptic Plasticity
Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is a fundamental mechanism for learning and memory. The modulation of neurotransmitter release by this compound suggests a potential role in influencing these processes. Studies using other potassium channel blockers have shown that broadening the presynaptic action potential can facilitate the induction of LTP. For instance, tetraethylammonium (B1195904) (TEA) has been shown to induce a Ca2+-dependent, NMDA-independent form of LTP (LTPk).[12] Furthermore, 4-AP has been demonstrated to enhance LTP in the CA1 region of the hippocampus.[13][14] By increasing presynaptic calcium influx and subsequent neurotransmitter release, this compound is hypothesized to lower the threshold for LTP induction and enhance the magnitude of synaptic potentiation.
dot
Impact on Neuronal Network Oscillations
Neuronal network oscillations, such as theta (4-12 Hz) and gamma (30-80 Hz) rhythms, are crucial for information processing, sensory perception, and memory formation. These oscillations arise from the synchronized activity of large neuronal ensembles. The potassium channel blocker 4-AP has been shown to induce synchronous oscillations in various in vitro preparations, including the spinal cord and hippocampus.[10] The ability of this compound to enhance neuronal excitability and synaptic transmission suggests it could also modulate network oscillations. By increasing the overall excitability, it may lower the threshold for the generation of synchronous activity and potentially increase the power of ongoing oscillations.
| Parameter | Drug | Concentration | Observed Effect | Experimental Model | Citation |
| Network Oscillations | 4-AP | 50 µM | Induction of 4-12 Hz rhythmic oscillations | Rat Spinal Cord Slice | [10] |
| Epileptiform Discharges | 4-AP | 100 µM | Induction of interictal- and ictal-like events | Mouse Corticohippocampal Slice |
Experimental Protocols
Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol is adapted from standard procedures for preparing viable brain slices for patch-clamp and field potential recordings.
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., P15-P30 mouse or rat) with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. Adjust pH to 7.3-7.4.
-
-
Slicing: Glue the brain to a vibratome stage and cut 300-400 µm thick coronal or horizontal slices in the ice-cold cutting solution.
-
Recovery: Transfer slices to a recovery chamber containing the same cutting solution, heated to 32-34°C, for 10-15 minutes.
-
Incubation: Move the slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) at room temperature, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2.
-
Multi-Electrode Array (MEA) Recording of Dissociated Neuronal Cultures
This protocol outlines the basic steps for culturing neurons on MEAs to record network activity.
-
MEA Preparation: Clean and sterilize MEA plates according to the manufacturer's instructions. Coat the electrode area with an adhesion promoter like Poly-D-Lysine.
-
Neuronal Culture Preparation:
-
Dissect cortical or hippocampal tissue from embryonic rodents (e.g., E18 rats).
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin or papain) followed by mechanical trituration.
-
Count the viable cells and plate them onto the MEA at a desired density (e.g., 500-1000 cells/mm²).
-
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.
-
Recording:
-
After a sufficient period for network maturation (e.g., 10-14 days in vitro), place the MEA into the recording system.
-
Record baseline spontaneous activity for a defined period (e.g., 10-20 minutes).
-
Apply this compound at various concentrations to the culture medium.
-
Record the network activity at different time points post-application to assess changes in firing rate, burst parameters, and network synchrony.
-
dot
Downstream Signaling Pathways
The primary signaling event initiated by this compound is the enhanced influx of presynaptic calcium. This increase in intracellular calcium is a critical second messenger that can activate a variety of downstream signaling cascades. One of the key enzymes implicated in synaptic plasticity and activated by calcium is Ca2+/calmodulin-dependent protein kinase II (CaM-KII). Studies on TEA-induced LTP, which also relies on increased calcium influx, have shown a requirement for CaM-KII activity.[15] Activation of CaM-KII can lead to the phosphorylation of various presynaptic proteins involved in the regulation of synaptic vesicle docking, fusion, and recycling, thereby contributing to the sustained enhancement of neurotransmitter release.
Conclusion and Future Directions
This compound's role as a potassium channel blocker provides a powerful tool for modulating neuronal network activity. The existing evidence, largely extrapolated from studies on its analogue 4-AP and other potassium channel blockers, strongly suggests that this compound increases neuronal firing rates, facilitates long-term potentiation, and has the potential to modulate network oscillations. This technical guide provides a framework for understanding these effects and outlines experimental approaches for their direct investigation.
Future research should focus on obtaining direct quantitative data on the effects of this compound on:
-
Spike firing rates and burst dynamics in central neuronal networks using multi-electrode arrays.
-
The induction and maintenance of LTP and LTD in hippocampal and cortical slices.
-
The power and frequency of network oscillations in different brain regions.
-
The specific downstream signaling pathways activated by the enhanced calcium influx in presynaptic terminals.
A deeper understanding of these effects will not only clarify the broader neurophysiological impact of this compound but also potentially uncover novel therapeutic applications for this compound in neurological disorders characterized by deficits in neuronal communication and synaptic plasticity.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 5. ijsdr.org [ijsdr.org]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. "A high affinity, partial antagonist effect of 3,4-diaminopyridine medi" by Kristine S Ojala, Scott P Ginebaugh et al. [jdc.jefferson.edu]
- 9. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel form of long-term potentiation produced by a K+ channel blocker in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopyridine-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term potentiation and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LTP induced by activation of voltage-dependent Ca2+ channels requires protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifampridine's Impact on Mitochondrial Function in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker primarily recognized for its efficacy in treating Lambert-Eaton myasthenic syndrome (LEMS)[1]. Its principal mechanism of action involves the blockade of presynaptic potassium channels, which prolongs the action potential duration, leading to increased calcium influx and enhanced acetylcholine (B1216132) release at the neuromuscular junction[2][3][4]. While its effects on neurotransmission are well-documented, the impact of this compound on neuronal mitochondrial function remains an area of emerging investigation. This technical guide synthesizes the current understanding and presents a well-supported hypothesis regarding the potential effects of this compound on neuronal mitochondria. The central tenet of this hypothesis is the drug's potential interaction with the voltage-gated potassium channel Kv1.3, which has been identified in the inner mitochondrial membrane of neurons and is implicated in the regulation of mitochondrial bioenergetics and cell survival pathways[5][6][7]. This document provides a comprehensive overview of the proposed signaling pathways, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data from related studies to guide future research in this domain.
Introduction: The Established and the Hypothesized
This compound's established role in clinical neurology is centered on its ability to augment neuromuscular transmission[8]. By blocking presynaptic potassium channels, it effectively counteracts the reduced acetylcholine release characteristic of LEMS[2]. However, the ubiquitous nature of potassium channels, including their presence in intracellular organelles, raises the possibility of broader cellular effects.
A compelling line of inquiry has emerged from the discovery that the voltage-gated potassium channel Kv1.3, a potential target for this compound, is not only present on the plasma membrane but is also functionally active within the inner mitochondrial membrane of various cell types, including neurons[5][7]. This mitochondrial localization of Kv1.3 (mitoKv1.3) positions it as a potential regulator of key mitochondrial processes, including the maintenance of mitochondrial membrane potential (ΔΨm), production of reactive oxygen species (ROS), and the initiation of apoptotic pathways[6][9].
This guide explores the hypothesis that this compound, through its potential interaction with mitoKv1.3, may exert a previously uncharacterized influence on neuronal mitochondrial function.
Proposed Signaling Pathway: this compound and Neuronal Mitochondria
The proposed signaling cascade initiates with this compound's potential inhibition of the mitoKv1.3 channel. The functional consequences of this interaction are hypothesized to include modulation of mitochondrial membrane potential, ATP synthesis, and ROS production.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Reduction of inflammation and mitochondrial degeneration in mutant SOD1 mice through inhibition of voltage-gated potassium channel Kv1.3 [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Mitochondrial Routing of the Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Channel Blocker: A Technical History of Amifampridine (3,4-diaminopyridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifampridine (3,4-diaminopyridine), a potent potassium channel blocker, has a rich history rooted in fundamental neurophysiology and has evolved into a critical therapeutic agent for rare neuromuscular disorders. This in-depth technical guide explores the key milestones in the discovery, elucidation of its mechanism of action, and the clinical development of this compound. We provide a detailed overview of its synthesis, the pivotal experiments that defined its function, and the quantitative data from clinical trials that established its efficacy, particularly in Lambert-Eaton Myasthenic Syndrome (LEMS). This whitepaper serves as a comprehensive resource, complete with detailed experimental protocols and visual representations of its molecular interactions and developmental timeline.
Introduction: From Discovery to Clinical Application
This compound, chemically known as 3,4-diaminopyridine (3,4-DAP), was first discovered in Scotland in the 1970s.[1][2] Initially investigated for its effects on nerve function, its therapeutic potential for neuromuscular disorders was not fully realized until the 1980s when Swedish doctors first demonstrated its utility in treating Lambert-Eaton Myasthenic Syndrome (LEMS).[1] LEMS is a rare autoimmune disorder characterized by muscle weakness due to impaired acetylcholine (B1216132) release at the neuromuscular junction, often associated with an underlying malignancy.[1]
The development of this compound highlights the journey of a molecule from a laboratory tool to a targeted therapy. Its phosphate (B84403) salt, this compound phosphate, was later developed to provide a more stable formulation that does not require refrigeration.[3] This advancement was crucial for its broader clinical use and eventual regulatory approval.
The Synthesis of a Neuromodulator
While the original synthesis of 3,4-diaminopyridine in the 1970s is not readily detailed in widely available literature, modern synthetic routes provide insight into its chemical preparation. A common approach involves a multi-step process starting from 4-methoxypyridine (B45360).
A Representative Synthetic Pathway:
-
Nitration: 4-methoxypyridine is reacted with fuming nitric acid to yield 4-methoxy-3-nitropyridine (B17402).[4]
-
Amination: The 4-methoxy-3-nitropyridine is then treated with strong ammonia (B1221849) water, which substitutes the methoxy (B1213986) group with an amino group, forming 4-amino-3-nitropyridine.[4]
-
Reduction: Finally, a hydrogenation reaction, typically using a palladium-carbon catalyst, reduces the nitro group to a second amino group, yielding the final product, 3,4-diaminopyridine.[4]
This process has been optimized to improve yield and purity, making the compound accessible for pharmaceutical development.[4]
Elucidating the Mechanism of Action: Key Experiments
The therapeutic effect of this compound is a direct consequence of its ability to modulate ion channel function at the presynaptic nerve terminal. Its primary mechanism of action is the blockade of voltage-gated potassium channels (Kv channels).[1] This blockade prolongs the depolarization of the nerve terminal during an action potential. The extended depolarization increases the open time of voltage-gated calcium channels (CaV channels), leading to a greater influx of calcium ions into the presynaptic terminal.[1][5] This enhanced intracellular calcium concentration facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[1][5]
Foundational Studies on the Squid Giant Axon
The initial characterization of aminopyridines as potassium channel blockers was performed using the squid giant axon, a model system that has been instrumental in understanding the fundamentals of neurophysiology. The voltage-clamp technique, pioneered by Hodgkin and Huxley, was central to these investigations.[6]
Experimental Protocol: Voltage-Clamp Analysis of 3,4-diaminopyridine on the Squid Giant Axon (Generalized)
-
Preparation: A giant axon is dissected from a squid (e.g., Loligo pealei) and mounted in a chamber containing circulating seawater.[7]
-
Electrodes: Two electrodes are inserted longitudinally into the axon: a voltage-sensing electrode and a current-injecting electrode. External electrodes are placed in the surrounding seawater.[6]
-
Voltage Clamp: A feedback amplifier compares the membrane potential measured by the internal voltage electrode to a command potential set by the experimenter. The amplifier then injects a current through the internal current electrode to hold the membrane potential at the command potential.[6]
-
Data Acquisition: The current required to maintain the clamped voltage is measured, which is equal and opposite to the current flowing across the axonal membrane through ion channels.
-
Application of 3,4-diaminopyridine: 3,4-diaminopyridine is introduced into the external solution (seawater). The voltage-clamp protocol is repeated to measure the effect of the compound on the ionic currents. By selectively blocking sodium channels with tetrodotoxin (B1210768) (TTX), the potassium current can be isolated and the specific blocking effect of 3,4-diaminopyridine on potassium channels can be quantified.
These early experiments demonstrated that 3,4-diaminopyridine potently and selectively blocks potassium channels in neuronal membranes.
Investigations at the Mammalian Neuromuscular Junction
Subsequent studies focused on the effects of this compound at the more clinically relevant mammalian neuromuscular junction.
Experimental Protocol: In Vitro Intracellular Microelectrode Recordings at the Mouse Neuromuscular Junction
-
Preparation: A diaphragm muscle with the phrenic nerve intact is dissected from a mouse and mounted in a chamber perfused with a physiological saline solution.
-
Stimulation: The phrenic nerve is stimulated with a suction electrode to elicit muscle contractions.
-
Recording: A sharp glass microelectrode is inserted into a muscle fiber near the endplate region to record postsynaptic potentials.
-
Data Acquisition: End-plate potentials (EPPs), representing the response to nerve stimulation, and miniature end-plate potentials (mEPPs), representing the spontaneous release of single acetylcholine quanta, are recorded. The quantal content (the number of vesicles released per nerve impulse) is calculated as the ratio of the average EPP amplitude to the average mEPP amplitude.
-
Application of this compound: this compound is added to the perfusing solution, and the effects on EPP amplitude, mEPP frequency, and quantal content are measured.
Studies using this methodology have shown that under conditions of low probability of neurotransmitter release, such as in LEMS, this compound can produce a dramatic increase (e.g., over 1000%) in the quantal release of acetylcholine.
Clinical Development and Efficacy
The clinical development of this compound has primarily focused on its use in LEMS. A series of randomized, placebo-controlled trials have provided robust evidence of its efficacy and safety.
Table 1: Summary of Key Quantitative Data from Randomized Controlled Trials of this compound in LEMS
| Trial / Meta-analysis | Number of Patients | Dosage | Primary Outcome Measure | Improvement with this compound |
| McEvoy et al. (1989)[8] | 12 | Up to 100 mg/day | Neurological dysfunction scores, muscle strength, CMAP amplitude | Distinct improvements compared to placebo |
| Sanders et al. (2000)[9] | 26 | 20 mg three times daily for 6 days | Quantitative Myasthenia Gravis (QMG) score | Significantly greater improvement than placebo |
| Oh et al. (2009)[10][11] | 7 | Up to 75-80 mg/day | QMG score, CMAP amplitude | Statistically significant efficacy over placebo |
| Meta-analysis (2020)[8] | 115 (from 6 RCTs) | Varied | QMG score | Mean decrease of 2.76 points (p < 0.001) |
| Meta-analysis (2020)[8] | 115 (from 6 RCTs) | Varied | Compound Muscle Action Potential (CMAP) amplitude | Mean increase of 1.34 mV (p < 0.001) |
These studies consistently demonstrate that this compound leads to clinically meaningful improvements in muscle strength and electrophysiological parameters in patients with LEMS.[8][9][10][11][12] The most common side effects are generally mild and include transient paresthesias (tingling sensations).[9]
Visualizing the Mechanism and Development
Signaling Pathway of this compound at the Presynaptic Terminal
References
- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 5. Electrophysiological study in neuromuscular junction disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. its.caltech.edu [its.caltech.edu]
- 8. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Amifampridine's Role in Studying the Neuromuscular Junction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potent blocker of voltage-gated potassium (Kv) channels.[1][2] This property makes it an invaluable tool for researchers studying the intricacies of neuromuscular transmission. By modulating the presynaptic action potential, this compound allows for the targeted investigation of the mechanisms governing neurotransmitter release at the neuromuscular junction (NMJ). This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in research, and a summary of key quantitative data.
Mechanism of Action at the Neuromuscular Junction
This compound's primary mechanism of action at the presynaptic nerve terminal is the blockade of voltage-gated potassium channels, particularly the Kv3.3 and Kv3.4 subtypes, which are prevalent at the mammalian neuromuscular junction.[3][4] This blockade has a cascade of effects that ultimately enhance the release of acetylcholine (B1216132) (ACh) into the synaptic cleft.
The process can be broken down into the following steps:
-
Potassium Channel Blockade: this compound binds to and inhibits the function of presynaptic Kv channels.[1][3]
-
Prolongation of Action Potential: The inhibition of potassium efflux during the repolarization phase of the action potential leads to a broadening of the presynaptic action potential waveform.[2][3]
-
Increased Calcium Influx: The prolonged depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration.[5][6] This extended opening results in a greater influx of calcium ions (Ca2+) into the presynaptic terminal.
-
Enhanced Acetylcholine Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to an increased quantal content of acetylcholine released into the synaptic cleft.[1][7]
This enhanced release of acetylcholine can overcome deficits in neuromuscular transmission, which is why this compound is clinically effective in treating Lambert-Eaton myasthenic syndrome (LEMS), a condition characterized by reduced acetylcholine release.[5][8]
Signaling Pathway Diagram
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound on neuromuscular transmission.
| Parameter | This compound Concentration | Species/Model | Effect | Reference(s) |
| Quantal Content | 1.5 µM | Mouse NMJ | 3.1-fold increase | [8] |
| 100 µM | Mouse NMJ | 8.1-fold increase | [8] | |
| 1.5 µM | Frog NMJ | 1.8-fold increase | [8] | |
| 100 µM | Frog NMJ | 37.5-fold increase | [8] | |
| 100 µM | Rat Diaphragm | ~95% increase | [9] | |
| Not specified | Mouse Diaphragm (low release probability) | 1,000% increase | [4] | |
| End-Plate Potential (EPP) Amplitude | 1.5 µM | Mouse NMJ | 3.2-fold increase | [8] |
| 100 µM | Mouse NMJ | 8.8-fold increase | [8] | |
| 1.5 µM | Frog NMJ | 2-fold increase | [8] | |
| 100 µM | Frog NMJ | Significant increase | [8] | |
| Miniature End-Plate Potential (mEPP) Frequency | 1.5 µM | Mouse NMJ | Significant increase | [8] |
| 100 µM | Rat Diaphragm | Minor increase | [9] | |
| Miniature End-Plate Potential (mEPP) Amplitude | 1.5 µM - 100 µM | Mouse and Frog NMJ | No significant change | [8] |
| Action Potential Duration | 1.5 µM - 100 µM | Mouse and Frog Motor Nerve Terminals | Dose-dependent broadening | [3] |
| Kv3.3 and Kv3.4 Channel Current | 1.5 µM | HEK293T cells | ~10% reduction | [2] |
| Clinical Endpoint | This compound Dosage | Condition | Effect | Reference(s) |
| Compound Muscle Action Potential (CMAP) Amplitude | 30-80 mg/day | Lambert-Eaton Myasthenic Syndrome (LEMS) | 536-579% increment upon high-frequency stimulation | [10] |
| Quantitative Myasthenia Gravis (QMG) Score | 30-80 mg/day | Lambert-Eaton Myasthenic Syndrome (LEMS) | Significant improvement compared to placebo | [11] |
Experimental Protocols
The following are generalized protocols for using this compound in neuromuscular junction research. These should be adapted and optimized for specific experimental conditions.
Preparation of this compound Solutions
Materials:
-
This compound (3,4-diaminopyridine) powder
-
Appropriate solvent (e.g., deionized water, Ringer's solution)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Storage vials
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound powder for the desired concentration and volume. The molecular weight of 3,4-diaminopyridine is 109.13 g/mol .
-
Dissolve the powder in the chosen solvent. For in vitro electrophysiology, it is recommended to dissolve it directly in the external recording solution (e.g., Ringer's solution) to avoid solvent effects.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile filter the stock solution to prevent contamination.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the external recording solution. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
In Vitro Electrophysiology at the Neuromuscular Junction
This protocol describes the general steps for performing intracellular or loose-patch clamp recordings from a neuromuscular junction preparation (e.g., mouse phrenic nerve-diaphragm) to study the effects of this compound.
Materials:
-
Dissected neuromuscular junction preparation (e.g., phrenic nerve-hemidiaphragm from a mouse)
-
Recording chamber with continuous perfusion system
-
Oxygenated Ringer's solution (95% O2 / 5% CO2)
-
This compound working solutions
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes for recording and stimulation
-
Suction electrode for nerve stimulation
Protocol:
-
Preparation of the NMJ:
-
Dissect the desired nerve-muscle preparation and mount it in the recording chamber.
-
Continuously perfuse the preparation with oxygenated Ringer's solution at a constant temperature (e.g., 28-32°C).
-
-
Baseline Recording:
-
Position a recording electrode over the end-plate region of a muscle fiber for intracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs).
-
For loose-patch clamp recording of presynaptic currents, place the electrode over a motor nerve terminal.
-
Place a suction electrode on the motor nerve for stimulation.
-
Record baseline synaptic activity (spontaneous mEPPs and evoked EPPs) for a stable period before drug application.
-
-
Application of this compound:
-
Switch the perfusion to a Ringer's solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate in the recording chamber and exert its effect. This may take several minutes.
-
-
Recording of Effects:
-
Record the changes in synaptic parameters, such as EPP amplitude, quantal content, mEPP frequency, and mEPP amplitude.
-
For loose-patch clamp recordings, measure changes in the presynaptic action potential waveform and ion channel currents.
-
-
Washout:
-
Switch the perfusion back to the control Ringer's solution to wash out the drug and observe the reversal of its effects.
-
Experimental Workflow Diagram
Conclusion
This compound is a powerful pharmacological tool for the investigation of presynaptic mechanisms at the neuromuscular junction. Its well-defined action as a potassium channel blocker allows researchers to manipulate action potential duration and, consequently, neurotransmitter release in a controlled manner. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing studies aimed at further elucidating the complex processes of synaptic transmission. As research in neuromuscular disorders continues to advance, the precise application of tools like this compound will be crucial in uncovering novel therapeutic targets and deepening our understanding of synaptic function in both health and disease.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Graphviz [graphviz.org]
- 4. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. graphviz.org [graphviz.org]
- 7. Electrophysiological study in neuromuscular junction disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Amifampridine's Potential Off-Target Effects: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine) is a potassium channel blocker indicated for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2] Its primary mechanism of action involves the blockade of voltage-gated potassium channels on presynaptic nerve terminals, which prolongs the action potential duration, leading to an increased influx of calcium and subsequent enhancement of acetylcholine (B1216132) release.[1][3][4] While the on-target effects of this compound are well-characterized, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. This is a standard component of preclinical drug development, often guided by regulatory bodies like the FDA and EMA.[5][6]
This technical guide provides a framework for investigating the potential off-target effects of this compound in preliminary, preclinical studies. Due to the limited availability of public data from broad off-target screening panels for this compound, this document will focus on the recommended experimental protocols and data presentation formats for such an investigation.
On-Target Signaling Pathway
The therapeutic effect of this compound is initiated by its interaction with presynaptic voltage-gated potassium channels. The subsequent cascade of events is a well-understood pathway in neurobiology.
Proposed Investigational Workflow for Off-Target Screening
A systematic approach is necessary to identify potential off-target liabilities. This typically involves a tiered screening process, starting with broad panels and moving to more specific functional assays for any identified "hits".
Data Presentation: Hypothetical Off-Target Screening Results
Quantitative data from off-target screening should be presented in a clear, tabular format to allow for easy comparison of binding affinities and functional potencies. The following tables are templates illustrating how such data would be presented. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Illustrative Results from a Broad Receptor Binding Panel (Screening concentration: 10 µM)
| Target Class | Receptor Subtype | Radioligand | % Inhibition |
| GPCRs | |||
| Adrenergic | α1A | [3H]-Prazosin | <20% |
| α2A | [3H]-Rauwolscine | <20% | |
| β1 | [3H]-CGP-12177 | <20% | |
| Dopaminergic | D1 | [3H]-SCH 23390 | <20% |
| D2 | [3H]-Spiperone | <20% | |
| Serotonergic | 5-HT1A | [3H]-8-OH-DPAT | <20% |
| 5-HT2A | [3H]-Ketanserin | <20% | |
| Ion Channels | |||
| Calcium | L-type (CaV1.2) | [3H]-Nitrendipine | <20% |
| Sodium | Site 2 | [3H]-Batrachotoxin | <20% |
| Potassium | hERG | [3H]-Astemizole | 25% |
| Transporters | |||
| Dopamine | DAT | [3H]-WIN 35428 | <20% |
| Serotonin | SERT | [3H]-Citalopram | <20% |
Table 2: Illustrative Results from an Enzyme Inhibition Panel (Screening concentration: 10 µM)
| Enzyme Class | Enzyme | Substrate | % Inhibition |
| Oxidoreductases | |||
| MAO-A | Kynuramine | <15% | |
| MAO-B | [3H]-L-Deprenyl | <15% | |
| Hydrolases | |||
| Acetylcholinesterase | Acetylthiocholine | <15% | |
| Cytochrome P450 | |||
| CYP1A2 | Phenacetin | <10% | |
| CYP2C9 | Diclofenac | <10% | |
| CYP2D6 | Dextromethorphan | <10% | |
| CYP3A4 | Midazolam | <10% |
Table 3: Illustrative Follow-up Dose-Response Data for Identified "Hits"
| Target | Assay Type | Measured Value | Result |
| hERG Channel | Radioligand Binding | Ki | > 30 µM |
| hERG Channel | Patch Clamp | IC50 | 15 µM |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to investigate the potential off-target effects of this compound. These protocols are based on standard practices in the pharmaceutical industry.[7][8][9]
Broad Radioligand Binding Assays (Receptor and Ion Channel Screening)
-
Objective: To assess the binding affinity of this compound to a wide range of molecular targets.
-
Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a specific, high-affinity radiolabeled ligand from its target receptor.[10][11]
-
Methodology:
-
Preparation of Receptor Membranes: Membranes are prepared from cell lines stably expressing the target receptor or from animal tissues known to be rich in the target receptor. This involves homogenization and centrifugation to isolate the membrane fraction.[12]
-
Assay Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of the specific radioligand and the test compound (this compound, typically at a screening concentration of 10 µM).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.[10]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated relative to a control with no test compound. A significant "hit" is typically defined as >50% inhibition. For any identified hits, a follow-up dose-response curve is generated to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) and the Ki (inhibitory constant).[11]
-
Enzyme Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of a panel of key enzymes.
-
Principle: The activity of a specific enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the test compound to determine the degree of inhibition.[13][14]
-
Methodology (General):
-
Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, a suitable buffer, and any necessary cofactors.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of a specific substrate.
-
Detection: The formation of the product (or depletion of the substrate) is monitored over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition by this compound is determined, and for significant inhibitors, an IC50 value is calculated from a dose-response curve.
-
-
Specific Protocol for Cytochrome P450 (CYP) Inhibition:
-
System: Human liver microsomes are used as the source of CYP enzymes.[15][16]
-
Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is used.[17]
-
Detection: The formation of specific metabolites from each substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
hERG Potassium Channel Patch Clamp Assay
-
Objective: To assess the functional inhibitory effect of this compound on the hERG potassium channel, a critical determinant of cardiac repolarization. Inhibition of this channel is associated with the risk of QT interval prolongation.[18][19]
-
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion flow through the hERG channels in a single cell.[20][21]
-
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current. The FDA recommends specific voltage protocols for these studies.[22]
-
Compound Application: A baseline hERG current is established, and then various concentrations of this compound are perfused over the cell.
-
Data Analysis: The reduction in the hERG current amplitude in the presence of this compound is measured. A dose-response curve is constructed to determine the IC50 value for hERG channel block.[18]
-
Conclusion
While this compound has a well-defined on-target mechanism of action, a thorough investigation of its potential off-target effects is a critical component of its preclinical safety assessment. The methodologies outlined in this guide, including broad radioligand binding screens, enzyme inhibition panels, and specific functional assays like the hERG patch clamp, provide a robust framework for such an investigation. The systematic application of these experimental protocols and the clear presentation of quantitative data will enable a comprehensive understanding of this compound's pharmacological profile, ensuring a more complete picture of its potential benefits and risks. It is important to reiterate that comprehensive public data on such off-target screening for this compound is not currently available, and this guide serves as a template for how such an investigation should be conducted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 5. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. sophion.com [sophion.com]
- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 22. fda.gov [fda.gov]
Methodological & Application
Amifampridine In Vitro Assay Development and Protocols
Application Note
Introduction
Amifampridine (3,4-diaminopyridine) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1] Its primary clinical application is in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) release at the neuromuscular junction.[2][3] By blocking presynaptic potassium channels, this compound prolongs the action potential duration, leading to an increased influx of calcium through voltage-gated calcium channels. This elevation in intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission and muscle strength.[1][4] This document provides detailed protocols for key in vitro assays to characterize the pharmacological and functional effects of this compound and similar potassium channel blockers.
Mechanism of Action
This compound's therapeutic effect stems from its ability to modulate neuronal excitability by inhibiting the repolarizing outflow of potassium ions. This action prolongs the depolarization phase of the action potential in the presynaptic nerve terminal. The sustained depolarization keeps voltage-gated calcium channels open for a longer duration, resulting in a greater influx of calcium ions. The increased intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane and enhances the release of acetylcholine into the synaptic cleft.[1][4]
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds on Voltage-Gated Potassium (Kv) Channels
| Compound | Channel Subtype | Cell Line | Assay Method | IC50 (µM) | Reference(s) |
| This compound | Kv1.1 | HEK293 | Patch Clamp | 767.5 | [5] |
| This compound | Kv1.2 | HEK293 | Patch Clamp | 1278.8 | [5] |
| This compound | Kv1.3 | HEK293 | Patch Clamp | 524.8 | [5] |
| This compound | Kv1.4 | HEK293 | Patch Clamp | 1860.3 | [5] |
| This compound | Kv1.5 | HEK293 | Patch Clamp | 490.8 | [5] |
| This compound | Kv1.7 | HEK293 | Patch Clamp | 338.4 | [5] |
| 4-Aminopyridine | Kv1.1 | HEK293 | Patch Clamp | 242 | [6] |
| 4-Aminopyridine | Kv1.2 | HEK293 | Patch Clamp | 399 | [6] |
| 4-Aminopyridine | Kv1.4 | HEK293 | Patch Clamp | 399 | [6] |
| 3-hydroxy-4-aminopyridine | Kv1.1 | HEK293 | Patch Clamp | 7886 | [6] |
| 3-hydroxy-4-aminopyridine | Kv1.2 | HEK293 | Patch Clamp | 23652 | [6] |
| 3-hydroxy-4-aminopyridine | Kv1.4 | HEK293 | Patch Clamp | 23191 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition
This protocol describes the characterization of this compound's inhibitory effect on specific Kv channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably or transiently expressing the Kv channel of interest
-
Cell culture medium (e.g., DMEM/F-12)[7]
-
Poly-D-Lysine coated coverslips
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with KOH)[8]
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target Kv channel on poly-D-lysine coated glass coverslips.
-
Use cells at 50-80% confluency for recordings.[7]
-
-
Recording Setup:
-
Whole-Cell Configuration:
-
Approach a cell with the pipette while applying positive pressure.
-
Upon touching the cell, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[8]
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv channel currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms).[10]
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with external solution containing various concentrations of this compound.
-
Record currents at each concentration after the effect has stabilized.
-
-
Data Analysis:
-
Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current at each drug concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[11]
-
Thallium Flux Assay for High-Throughput Screening of Potassium Channel Blockers
This fluorescence-based assay provides a high-throughput method for screening compound libraries for potassium channel inhibitory activity.
Materials:
-
CHO or HEK293 cells stably expressing the Kv channel of interest
-
Cell culture medium
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR Potassium Assay Kit (or similar thallium-sensitive dye kit)[2]
-
Assay Buffer (Chloride-free)
-
Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄)
-
This compound and other test compounds
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.[12]
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.[2]
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing an optimized concentration of Tl₂SO₄ and K₂SO₄ (to depolarize the cells and activate voltage-gated channels).[12]
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add the Stimulus Buffer to all wells simultaneously using the instrument's fluidics.
-
Record the fluorescence intensity over time (typically for 2-3 minutes).[12]
-
-
Data Analysis:
In Vitro Neurotransmitter Release Assay using Synaptosomes
This assay measures the effect of this compound on neurotransmitter release from isolated presynaptic nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum or hippocampus)
-
Synaptosome isolation buffers
-
Radiolabeled neurotransmitter (e.g., [³H]acetylcholine) or a fluorescent glutamate (B1630785) assay kit[15]
-
Perfusion system
-
Depolarization solution (e.g., high K⁺ buffer)
-
This compound solutions
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Synaptosome Preparation:
-
Isolate synaptosomes from fresh brain tissue by homogenization and differential centrifugation.[16]
-
-
Loading with Neurotransmitter:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter or a fluorescent dye that can be taken up into synaptic vesicles.
-
-
Superfusion:
-
Layer the loaded synaptosomes onto a filter in a superfusion chamber.
-
Continuously perfuse the synaptosomes with a physiological buffer.
-
-
Stimulation and Fraction Collection:
-
Collect baseline fractions of the perfusate.
-
Switch to a perfusion buffer containing this compound for a defined period.
-
Stimulate neurotransmitter release by switching to a high K⁺ depolarization buffer (with or without this compound).
-
Collect fractions throughout the stimulation period.
-
-
Quantification of Release:
-
Measure the amount of radioactivity or fluorescence in each collected fraction.
-
Calculate the amount of neurotransmitter released above baseline in response to depolarization.
-
-
Data Analysis:
-
Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect on exocytosis.
-
Visualizations
Caption: Mechanism of Action of this compound at the Presynaptic Terminal.
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Assay.
Caption: Experimental Workflow for Thallium Flux Assay.
References
- 1. bio.fsu.edu [bio.fsu.edu]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. orpdl.org [orpdl.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. axolbio.com [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
- 16. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amifampridine in Rodent Models of Lambert-Eaton Myasthenic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lambert-Eaton myasthenic syndrome (LEMS) is a rare autoimmune disorder characterized by muscle weakness. It is caused by autoantibodies targeting presynaptic P/Q-type voltage-gated calcium channels (VGCCs) at the neuromuscular junction, which impairs the release of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3][4][5] Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a potassium channel blocker that enhances the release of ACh from presynaptic nerve terminals and is a first-line symptomatic treatment for LEMS.[1][2][3][4][5] By blocking potassium channels, this compound prolongs the depolarization of the presynaptic membrane, allowing for an increased influx of calcium through the compromised VGCCs, thereby enhancing ACh release and improving neuromuscular transmission.[1][3] Rodent models, particularly the passive-transfer mouse model, are crucial for studying the pathophysiology of LEMS and for the preclinical evaluation of therapeutic agents like this compound.[1][6]
These application notes provide detailed protocols for the use of this compound in a passive-transfer rodent model of LEMS, including model induction, drug administration, and functional and electrophysiological assessment methods.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in rodent models of LEMS.
Table 1: Electrophysiological Effects of 3,4-Diaminopyridine (this compound) on Neurotransmitter Release in a LEMS Mouse Model
| Parameter | Control Serum | LEMS Serum (Vehicle) | LEMS Serum + 1.5 µM 3,4-DAP | LEMS Serum + 50 µM GV-58 | LEMS Serum + 1.5 µM 3,4-DAP & 50 µM GV-58 |
| Quantal Content (QC) | 107.5 ± 3.6 | 26.7 ± 1.4 | 48.4 ± 2.7 | Not specified | 63 (illustrative value) |
| End-Plate Potential (EPP) Amplitude (mV) | 34.62 ± 1.37 | 10.18 ± 0.62 | Not specified | 13.75 ± 1.244 | Not specified |
Data adapted from a study investigating combination therapy.[7] Values for 3,4-DAP alone are presented. The combined therapy data is included for context.
Table 2: Effect of 3,4-Diaminopyridine on Presynaptic Ca2+ Currents in a LEMS Mouse Model
| Parameter | Control | LEMS Plasma |
| Fast Ca2+ Current (ICa,s) Reduction | N/A | 35% |
| Slow Ca2+ Current (ICa,s) Reduction | N/A | 37% |
Data is from a study where LEMS plasma was administered to mice, and Ca2+ currents were measured in the presence of 50 µM 3,4-diaminopyridine and 1 mM tetraethylammonium.[8]
Experimental Protocols
I. Passive-Transfer Model of LEMS in Mice
This protocol describes the induction of LEMS in mice through the passive transfer of IgG from LEMS patients.[1][6][9]
Materials:
-
LEMS patient serum or purified IgG
-
Control human serum or IgG
-
Sterile phosphate-buffered saline (PBS)
-
Male ICR mice (20-22 g) or other suitable strain
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Sensitization: Inject mice intraperitoneally (i.p.) with a single sensitizing dose of LEMS patient serum (~1-1.5 mL) or purified IgG (~10 mg).
-
Immunosuppression: 24 hours after the sensitizing dose, administer a single i.p. injection of cyclophosphamide (300 mg/kg) to suppress the mouse immune response to the human proteins.
-
Induction: For the next 14-30 days, inject the mice daily via i.p. with 1-1.5 mL of LEMS patient serum or plasma (or 10 mg of purified IgG) to establish the LEMS phenotype.
-
Control Group: A control group of mice should be injected with control human serum or IgG following the same protocol.
II. Administration of this compound
Materials:
-
This compound (3,4-diaminopyridine)
-
Sterile saline or other appropriate vehicle
-
Gavage needles or equipment for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: this compound can be administered via oral gavage or intraperitoneal injection. Dosing regimens may vary, but a common starting point in clinical settings, which can be adapted for preclinical studies, is 5-10 mg three times a day, with a maximum of 80-100 mg/day for humans.[10] Doses for mice should be calculated based on body weight and allometric scaling.
-
Dose-Response Studies: To determine the optimal dose, a dose-response study should be conducted, with muscle function and electrophysiological parameters assessed at various concentrations of this compound.
III. Assessment of Muscle Strength: Grip Strength Test
The grip strength test is a non-invasive method to evaluate limb muscle strength in mice.[1][2][6][11][12]
Equipment:
-
Grip strength meter with a wire grid or bar
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 10 minutes before starting the test.
-
Forelimb Grip Strength:
-
Hold the mouse by the base of its tail and gently lower it towards the grip strength meter.
-
Allow the mouse to grasp the wire grid or bar with its forepaws only, keeping its torso horizontal.
-
Pull the mouse back steadily and horizontally until its grip is released.
-
The peak force generated is recorded by the meter.
-
Perform at least three to five measurements for each mouse and calculate the average.
-
-
Combined Forelimb and Hindlimb Grip Strength:
-
Lower the mouse towards the meter, allowing it to grasp the grid with all four paws.
-
Pull the mouse back in the same manner as for the forelimb test.
-
Record the peak force and repeat for an average of at least three measurements.
-
-
Data Normalization: Grip strength can be normalized to the mouse's body weight.
IV. Electrophysiological Assessment of Neuromuscular Function
In vivo or ex vivo electrophysiological recordings can be used to assess the function of the neuromuscular junction.
A. In Vivo Compound Muscle Action Potential (CMAP) Measurement
This protocol allows for the measurement of CMAP in anesthetized mice.[13][14]
Equipment:
-
Electrophysiology recording system (amplifier, stimulator)
-
Needle electrodes for stimulation and recording
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane. Maintain a constant body temperature of 37°C with a heating pad.
-
Electrode Placement:
-
Place stimulating needle electrodes near the sciatic nerve for hindlimb measurements.
-
Place recording needle electrodes over the gastrocnemius muscle.
-
A reference electrode is placed nearby.
-
-
Stimulation and Recording:
-
Deliver supramaximal electrical stimuli to the sciatic nerve.
-
Record the resulting CMAP from the gastrocnemius muscle.
-
Measure the amplitude and latency of the CMAP.
-
Repetitive nerve stimulation at low (2-5 Hz) and high (20-50 Hz) frequencies can be performed to assess for decremental and incremental responses, respectively, which are characteristic of LEMS.
-
B. Ex Vivo Intracellular Recording of End-Plate Potentials (EPPs)
This method allows for the direct measurement of synaptic activity at the neuromuscular junction in an isolated nerve-muscle preparation.[15][16]
Equipment:
-
Dissection microscope and tools
-
Recording chamber with oxygenated Ringer's solution
-
Intracellular recording amplifier
-
Glass microelectrodes
-
Suction electrode for nerve stimulation
Procedure:
-
Preparation: Dissect a nerve-muscle preparation (e.g., phrenic nerve-diaphragm) from the mouse and place it in the recording chamber with oxygenated Ringer's solution.
-
Nerve Stimulation: Draw the nerve into a suction electrode for stimulation.
-
Intracellular Recording:
-
Carefully insert a glass microelectrode into a muscle fiber near the end-plate region.
-
Record spontaneous miniature end-plate potentials (mEPPs).
-
Stimulate the nerve to evoke end-plate potentials (EPPs).
-
-
Quantal Content Calculation: Quantal content (the number of acetylcholine vesicles released per nerve impulse) can be calculated by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
Drug Application: this compound can be added to the bath to assess its direct effects on neurotransmitter release.
Mandatory Visualizations
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. treat-nmd.org [treat-nmd.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Long-Term in-Vivo Monitoring of Neuromuscular Performance in Mice - Center for Implantable Devices [engineering.purdue.edu]
- 5. Update on treatment options for Lambert–Eaton myasthenic syndrome: focus on use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 7. researchgate.net [researchgate.net]
- 8. Passive transfer of Lambert-Eaton myasthenic syndrome induces dihydropyridine sensitivity of ICa in mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Grip strength test [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves [jove.com]
- 15. Electrophysiological Characterization of Neuromuscular Synaptic Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Amifampridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a potassium channel blocker used in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS) and other neuromuscular disorders.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated potassium channels (Kv) at the presynaptic nerve terminal.[4][5] This action prolongs the duration of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels (VGCCs).[3][4] The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft, thereby improving neuromuscular transmission.[1][3]
Electrophysiological techniques are indispensable for elucidating the mechanism of action of this compound and quantifying its effects on neuronal and muscular function. This document provides detailed application notes and protocols for utilizing various electrophysiological methods in conjunction with this compound.
Signaling Pathway of this compound at the Neuromuscular Junction
The therapeutic effect of this compound is primarily mediated by its action on the presynaptic nerve terminal. The signaling cascade is initiated by the blockade of voltage-gated potassium channels, which sets off a series of events culminating in enhanced neurotransmitter release.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound as observed in various electrophysiological studies.
Table 1: Effect of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | This compound Concentration | % Inhibition (Mean ± SD) | Electrophysiological Technique | Reference |
| Kv3.3 | 1.5 µM | ~10% | Whole-Cell Patch-Clamp | [2] |
| Kv3.4 | 1.5 µM | ~10% | Whole-Cell Patch-Clamp | [2] |
Table 2: Effect of this compound on Presynaptic Action Potential Duration
| Preparation | This compound Concentration | Parameter | Change from Baseline | Electrophysiological Technique | Reference |
| Frog Neuromuscular Junction | 1.5 µM | Full Width at Half Maximum (FWHM) | Increased from 272.5 ± 16.9 µs to 519.5 ± 120.5 µs | Voltage-Sensitive Dye Imaging | [2] |
| Frog Neuromuscular Junction | 100 µM | Full Width at Half Maximum (FWHM) | Significant Broadening | Voltage-Sensitive Dye Imaging | [6] |
Table 3: Effect of this compound on Neurotransmitter Release and Postsynaptic Potentials
| Preparation | This compound Concentration | Parameter | Change from Baseline | Electrophysiological Technique | Reference |
| Mouse Neuromuscular Junction | 1.5 µM | End-Plate Potential (EPP) Amplitude | ~3.2-fold increase | Intracellular Recording | [2] |
| Frog Sartorius Muscle | 1-10 µM | End-Plate Potential (EPP) Quantal Content | Increased | Intracellular Recording | [4] |
Table 4: Effect of this compound on Compound Muscle Action Potential (CMAP)
| Condition | This compound Treatment | Parameter | Observed Effect | Electrophysiological Technique | Reference |
| Lambert-Eaton Myasthenic Syndrome | 10 mg single dose | CMAP Amplitude | Significant Improvement | Repetitive Nerve Stimulation (RNS) | [7] |
| Lambert-Eaton Myasthenic Syndrome | Therapeutic Dosing | CMAP Amplitude | Increased | Electromyography | [8] |
| Lambert-Eaton Myasthenic Syndrome | Post-exercise | CMAP Amplitude Decay Rate | Increased | Electromyography | [3] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for studying the effects of this compound using electrophysiological techniques involves several key stages, from preparation of the biological sample to data analysis.
Protocol 1: Whole-Cell Patch-Clamp Recording of Kv Channels
This protocol is adapted from studies investigating the effect of this compound on cloned Kv channels expressed in cell lines (e.g., HEK293T cells).[2][6]
1. Cell Preparation:
-
Culture HEK293T cells expressing the Kv channel of interest (e.g., Kv3.3 or Kv3.4) according to standard cell culture protocols.
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions:
-
External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[6]
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 10 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[5][6]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in deionized water or an appropriate solvent. Store at -20°C.
-
This compound Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations (e.g., 1.5 µM, 100 µM) on the day of the experiment.[2]
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.[5]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Switch to voltage-clamp mode and hold the membrane potential at -70 mV.[5]
-
Voltage-Clamp Protocol for Kv Channel Activation:
-
From a holding potential of -100 mV, apply a depolarizing step to +40 mV for 100-500 ms (B15284909) to activate Kv currents.[2][6]
-
Record the peak outward current.
-
-
This compound Application:
-
Record baseline Kv currents for several minutes to ensure stability.
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow the drug to perfuse for a sufficient time (e.g., 5-10 minutes) to reach equilibrium.
-
Record Kv currents in the presence of this compound using the same voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition.
-
Protocol 2: Current-Clamp Recording of Action Potentials
This protocol is designed to measure the effect of this compound on the action potential waveform in neurons or at the presynaptic nerve terminal.
1. Preparation:
-
Prepare a suitable neuronal culture or an in vitro neuromuscular junction preparation.[9][10]
-
Use the same external and internal solutions as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of varying amplitudes to elicit action potentials.
-
Record baseline action potential waveforms.
-
This compound Application:
-
Bath apply this compound at the desired concentration (e.g., 1.5 µM or 100 µM).[2]
-
After a stable effect is observed, elicit action potentials using the same current injection protocol.
-
-
Data Analysis:
-
Measure the following action potential parameters before and after this compound application:
-
Action potential amplitude
-
Action potential duration at 50% and 90% repolarization (APD50, APD90)
-
Maximum rise and fall rates
-
-
Protocol 3: Recording of Compound Muscle Action Potential (CMAP)
This protocol describes the recording of CMAP from an isolated nerve-muscle preparation to assess the effect of this compound on neuromuscular transmission.
1. Preparation:
-
Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or sciatic nerve-gastrocnemius muscle) in oxygenated Ringer's solution.
-
Mount the preparation in a recording chamber with separate compartments for the nerve and muscle, allowing for independent solution changes.
2. Solutions:
-
Ringer's Solution: Composition may vary depending on the species. A typical mammalian Ringer's solution contains: 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4.
-
Prepare this compound solutions in Ringer's solution.
3. Electrophysiological Recording:
-
Place a stimulating electrode on the nerve and a recording electrode on the muscle belly.
-
Deliver supramaximal electrical stimuli to the nerve to evoke a maximal CMAP.
-
Record baseline CMAP amplitudes.
-
Repetitive Nerve Stimulation (RNS):
-
Deliver a train of stimuli at a low frequency (e.g., 2-5 Hz) and a high frequency (e.g., 20-50 Hz) to assess for decrement and increment responses, respectively.[11]
-
-
This compound Application:
-
Apply this compound to the nerve compartment of the recording chamber.
-
After an appropriate incubation period (e.g., 15-30 minutes), repeat the single stimulus and RNS protocols.
-
-
Data Analysis:
Protocol 4: Measurement of Acetylcholine (ACh) Release
This can be assessed indirectly by measuring end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) at the neuromuscular junction.
1. Preparation:
-
Use an in vitro neuromuscular junction preparation as described in Protocol 3.
2. Electrophysiological Recording:
-
Impale a muscle fiber near the end-plate region with a sharp microelectrode to record intracellularly.
-
Record spontaneous mEPPs.
-
Stimulate the nerve to evoke EPPs. To prevent muscle contraction, which can dislodge the electrode, the preparation can be treated with a low concentration of a neuromuscular blocker (e.g., µ-conotoxin) or by using a low calcium/high magnesium Ringer's solution.
-
Record baseline mEPP frequency and amplitude, and EPP amplitude.
-
This compound Application:
-
Bath apply this compound.
-
Record mEPPs and EPPs in the presence of the drug.
-
-
Data Analysis:
-
Calculate the quantal content (the number of ACh vesicles released per nerve impulse) by dividing the mean EPP amplitude by the mean mEPP amplitude.
-
An increase in EPP amplitude and quantal content is indicative of enhanced ACh release.[4]
-
Conclusion
The electrophysiological techniques outlined in these application notes and protocols provide a robust framework for investigating the effects of this compound on neuronal and neuromuscular function. By carefully selecting the appropriate technique and following standardized protocols, researchers can obtain reliable and reproducible data to further understand the therapeutic potential and mechanism of action of this important drug.
References
- 1. Electrophysiological and chemical determination of acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging to Study Amifampridine's Effects on Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a broad-spectrum potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3][4] LEMS is an autoimmune disorder where antibodies target voltage-gated calcium channels (VGCCs) on the presynaptic nerve terminal, impairing acetylcholine (B1216132) release and causing muscle weakness.[5][6] this compound's primary mechanism of action involves blocking voltage-gated potassium (Kv) channels in presynaptic nerve terminals.[1][2][5] This blockade slows down the repolarization phase of the action potential, leading to a prolonged depolarization.[1][2][5] The extended depolarization increases the open time of VGCCs, thereby enhancing calcium (Ca2+) influx into the neuron.[2][5] The resulting elevation in intracellular calcium concentration ([Ca2+]i) promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of the neurotransmitter acetylcholine.[1][3][5]
Calcium imaging is a powerful technique to visualize and quantify these dynamic changes in intracellular calcium concentration.[7][8] By using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM, researchers can directly measure the effects of this compound on neuronal Ca2+ signaling in real-time.[9][10] These protocols provide detailed methodologies for studying the pharmacodynamics of this compound at the cellular level, enabling researchers to assess its efficacy in various neuronal models.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism by which this compound leads to an increase in intracellular calcium and neurotransmitter release.
Caption: this compound blocks Kv channels, prolonging action potential and Ca2+ influx.
Experimental Workflow for Calcium Imaging
This workflow provides a general overview of the key steps involved in a typical calcium imaging experiment designed to assess the effect of this compound.
Caption: General workflow for a neuronal calcium imaging experiment with this compound.
Quantitative Data Summary
This table summarizes quantitative findings on the effects of this compound (3,4-DAP) on neuronal calcium-dependent processes.
| Parameter | Neuronal Preparation | Condition | Observed Effect | Reference |
| Quantal Release | Mouse Diaphragm Muscle | Low Probability of Release | ~1,000% increase in quantal release of acetylcholine. | [11] |
| CMAP Amplitude | LEMS Patients | Post-exercise | Increased rate of decay in Compound Muscle Action Potential (CMAP) amplitude, suggesting an effect on Ca2+ efflux. | [12] |
| Calcium Uptake | Synaptosomes from Aged Mice | Resting and Depolarized | Partially reversed age-related alterations in total, mitochondrial, and non-mitochondrial calcium uptake. | [13] |
| Neurotransmitter Release | Mouse Neuromuscular Junction | Therapeutic Concentration (1.5 µM) | Significantly augmented neurotransmitter release. | [14] |
| Action Potential | Mouse Neuromuscular Junction | 1.5 µM and 100 µM | Dose-dependent broadening of the action potential waveform. | [14] |
Experimental Protocols
Protocol 1: Calcium Imaging of Cultured Neurons with Fura-2 AM
This protocol is adapted for primary cortical or hippocampal neurons and utilizes the ratiometric dye Fura-2 AM, which allows for more precise quantification of intracellular calcium by minimizing effects of uneven dye loading or photobleaching.[9]
A. Materials and Reagents
-
Primary neurons cultured on glass coverslips
-
Fura-2 AM (Invitrogen or similar)
-
High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO)[15]
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
This compound stock solution (in water or appropriate buffer)
-
Perfusion chamber for microscopy
-
Fluorescence microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.[16]
B. Reagent Preparation
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[15] Vortex briefly. This stock is stable for several months when stored desiccated at -20°C.[15]
-
Loading Buffer: For each coverslip, prepare 2 mL of HBSS. Just before use, add 4 µL of the 1 mM Fura-2 AM stock solution (final concentration 2 µM) and 1 µL of 20% Pluronic F-127 (final concentration 0.01%) to the HBSS. Vortex vigorously for 1-2 minutes to disperse the dye.[16]
C. Cell Loading Protocol
-
Retrieve cultured neurons on coverslips from the incubator.
-
Gently aspirate the culture medium.
-
Add 2 mL of the freshly prepared Loading Buffer to each coverslip.
-
Incubate the neurons for 30-45 minutes at 37°C in the dark.[15][16]
-
After incubation, aspirate the loading solution and wash the coverslip twice with pre-warmed HBSS or Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify the dye by incubating in fresh HBSS for an additional 30 minutes at room temperature in the dark.[17]
-
Mount the coverslip onto the imaging chamber.
D. Imaging Protocol
-
Place the chamber on the microscope stage and connect to the perfusion system.
-
Perfuse the chamber with HBSS/Tyrode's solution at a constant rate.
-
Using transmitted light, locate and focus on a healthy field of neurons.
-
Switch to fluorescence imaging. Excite the cells alternately with 340 nm and 380 nm light and collect the emission at 510 nm.[16][18] Adjust exposure time to get a good signal-to-noise ratio without saturating the camera, keeping exposure below 200 ms (B15284909) if possible.[15] Resting cells should appear dim at 340 nm and bright at 380 nm.[15]
-
Baseline Recording: Record the ratio of fluorescence (F340/F380) for 3-5 minutes to establish a stable baseline.
-
This compound Application: Switch the perfusion solution to one containing the desired concentration of this compound (e.g., 1-100 µM).[14]
-
Post-Treatment Recording: Continue recording the F340/F380 ratio for 10-20 minutes to observe the drug's effect on both resting [Ca2+]i and any spontaneous calcium transients.
-
Washout: (Optional) Switch the perfusion back to the control buffer to observe the reversibility of the drug's effect.
Protocol 2: Calcium Imaging in Acute Brain Slices with Fluo-4 AM
This protocol is suitable for studying neuronal networks within a more intact tissue preparation and uses the high-affinity, single-wavelength indicator Fluo-4 AM.[10]
A. Materials and Reagents
-
Acutely prepared brain slices (e.g., hippocampus, cortex), 300-400 µm thick
-
Fluo-4 AM (Invitrogen or similar)
-
DMSO and Pluronic F-127
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recovery chamber and recording chamber for brain slices
-
Confocal or two-photon microscope with 488 nm excitation and ~520 nm emission detection.[19]
B. Dye Loading Protocol
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
In a small tube, mix 2-5 µL of the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127.
-
Add this mixture to 2-4 mL of oxygenated aCSF to achieve a final Fluo-4 AM concentration of 5-10 µM. Vortex well.
-
Transfer the acute brain slices to this loading solution and incubate at 35-37°C for 30-60 minutes.[17] Ensure continuous oxygenation.
-
After loading, transfer the slices to a recovery chamber containing fresh, oxygenated aCSF for at least 30 minutes before imaging.[17]
C. Imaging Protocol
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF (2-3 mL/min).
-
Identify the neuronal layer of interest (e.g., CA1 pyramidal layer in the hippocampus).
-
Acquire images using 488 nm excitation, collecting emitted fluorescence between 500-550 nm.
-
Baseline Recording: Record time-lapse images (e.g., at 1-10 Hz) for 5 minutes to establish baseline calcium activity.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound.
-
Post-Treatment Recording: Record for an additional 15-30 minutes to capture changes in the frequency, amplitude, and synchronicity of calcium events in the neuronal population.
-
To evoke activity, an optional stimulating electrode can be placed to deliver electrical pulses before and after drug application.[10]
Data Analysis and Interpretation
-
Region of Interest (ROI) Selection: Define ROIs around individual neuronal cell bodies to extract fluorescence intensity traces over time for each cell.
-
Background Subtraction: Subtract the mean fluorescence intensity of a background region (devoid of cells) from the ROI traces.
-
Quantification:
-
For Fura-2 (Ratiometric): Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. This ratio is directly proportional to [Ca2+]i.
-
For Fluo-4 (Single Wavelength): Calculate the relative change in fluorescence (ΔF/F₀), where ΔF = F - F₀, and F₀ is the baseline fluorescence averaged over a period before stimulation or drug application.[20]
-
-
Analysis Parameters: From the processed traces, quantify key parameters before and after this compound application:
-
Baseline (resting) [Ca2+]i level.
-
Amplitude of spontaneous or evoked calcium transients.
-
Frequency of calcium transients.
-
Decay kinetics of calcium transients.
-
-
Expected Results: Application of this compound is expected to cause an increase in the baseline [Ca2+]i and/or an increase in the frequency and amplitude of spontaneous calcium transients. In experiments with neuronal stimulation, this compound should potentiate the evoked calcium response. These results would be consistent with its known mechanism of prolonging depolarization and enhancing Ca2+ influx through VGCCs.[2][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 6. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 3,4-diaminopyridine on the time course of decay of compound muscle action potential augmentation in the Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subsynaptosomal distribution of calcium during aging and 3,4-diaminopyridine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Calcium Imaging in mDA neurons [protocols.io]
- 20. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Amifampridine as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. For assays targeting voltage-gated potassium channels (Kv), the inclusion of a reliable positive control is critical for validating assay performance and ensuring the quality of screening data. Amifampridine (3,4-diaminopyridine), a well-characterized potassium channel blocker, serves as an excellent positive control for such assays. Its primary mechanism of action involves the blockade of Kv channels, which leads to a prolongation of cell membrane depolarization.[1] This activity makes it an ideal reference compound for identifying novel potassium channel inhibitors.
These application notes provide detailed protocols for two common HTS assays suitable for identifying potassium channel modulators, using this compound as a positive control: a fluorescence-based thallium flux assay and a membrane potential assay.
Mechanism of Action of this compound
This compound is a potent blocker of voltage-gated potassium channels.[1] In a resting cell, the efflux of potassium ions (K+) through these channels is crucial for maintaining a negative membrane potential. By inhibiting these channels, this compound reduces K+ efflux, leading to a sustained depolarization of the cell membrane. This depolarization, in turn, causes the opening of voltage-gated calcium channels (CaV), resulting in an influx of calcium ions (Ca2+) into the cell.[2][3] This downstream effect is pivotal in various physiological processes, including neurotransmitter release at the neuromuscular junction.[2][3] In the context of HTS, this clear, dose-dependent biological response provides a robust signal for assay validation.
Data Presentation
The following tables summarize the expected quantitative data when using this compound as a positive control in HTS assays for Kv channel inhibitors. The IC50 values are derived from patch-clamp electrophysiology studies on specific Kv subtypes and are representative of the potency that can be expected in a well-optimized HTS assay.[2][3]
Table 1: HTS Assay Performance Metrics with this compound
| Parameter | Assay Type | Expected Value | Description |
| Z'-Factor | Thallium Flux / Membrane Potential | ≥ 0.5 | A measure of assay quality, indicating a sufficient separation between the positive (this compound) and negative (vehicle) controls for reliable hit identification. |
| Signal-to-Background (S/B) Ratio | Thallium Flux / Membrane Potential | ≥ 3 | The ratio of the signal from the positive control to the signal from the negative control, indicating a robust assay window. |
Table 2: Dose-Response Characteristics of this compound on Kv3 Channels
| Parameter | Kv3.3 | Kv3.4 | Method |
| High-Affinity IC50 | ~2.5 µM | ~10.3 µM | Patch-Clamp Electrophysiology |
| Low-Affinity IC50 | ~151 µM | ~231 µM | Patch-Clamp Electrophysiology |
Note: The presence of high and low-affinity binding sites may result in a biphasic dose-response curve.[2][3]
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound blocks Kv channels, leading to membrane depolarization and subsequent Ca2+ influx.
Experimental Workflow for Thallium Flux Assay
Caption: Workflow for a fluorescence-based thallium flux HTS assay.
Experimental Workflow for Membrane Potential Assay
Caption: Workflow for a membrane potential HTS assay using a voltage-sensitive dye.
Experimental Protocols
Thallium Flux Assay for Kv Channel Inhibitors
This assay measures the influx of thallium (Tl+), a surrogate for K+, through open potassium channels.[4][5][6] Inhibitors of Kv channels will block Tl+ influx, resulting in a reduced fluorescence signal.
Materials:
-
Cells stably expressing the Kv channel of interest (e.g., HEK293 or CHO cells)
-
Assay plates (e.g., 384-well, black, clear-bottom)
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)
-
This compound
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the cell culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compounds and this compound (as a positive control, typically at a final concentration of 10-100 µM) to the appropriate wells. Include vehicle-only wells as a negative control. Incubate for 15-30 minutes at room temperature.
-
Thallium Stimulation and Fluorescence Reading: Place the assay plate into the fluorescence plate reader. Initiate kinetic reading and, after establishing a stable baseline, add the thallium-containing stimulus buffer to all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes. The influx of thallium through open Kv channels will lead to an increase in fluorescence.
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the Kv channel activity.
-
Normalize the data to the baseline fluorescence.
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (vehicle) controls.
-
Determine the Z'-factor and S/B ratio to assess assay quality.
-
For active compounds, generate dose-response curves and calculate IC50 values.
Membrane Potential Assay for Kv Channel Inhibitors
This assay utilizes a voltage-sensitive fluorescent dye to measure changes in cell membrane potential. Inhibition of Kv channels by compounds like this compound will cause membrane depolarization, leading to an increase in fluorescence.
Materials:
-
Cells expressing the target Kv channel
-
Assay plates (e.g., 96- or 384-well, black, clear-bottom)
-
Voltage-sensitive dye (e.g., DiBAC4(3))
-
This compound
-
Test compounds
-
Assay buffer (e.g., HBSS with HEPES)
-
High potassium stimulus buffer
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate cells in 96- or 384-well plates and grow to confluency.
-
Dye Loading: Prepare a working solution of the voltage-sensitive dye (e.g., 5-10 µM DiBAC4(3)) in assay buffer. Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Incubation: Add test compounds and this compound (positive control, e.g., 10-100 µM final concentration) to the wells containing the dye. Also, include vehicle-only wells for negative control. Incubate for an appropriate time (e.g., 15-30 minutes) at room temperature.
-
Stimulation and Measurement: Add a high potassium stimulus buffer to all wells to induce depolarization and open the Kv channels. Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at ~490 nm and emission at ~516 nm for DiBAC4(3)).
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent change in fluorescence for each well relative to the negative control.
-
Determine the Z'-factor and S/B ratio for the assay.
-
Generate dose-response curves for hit compounds and calculate their EC50 values for depolarization.
-
Conclusion
The use of this compound as a positive control in HTS assays for potassium channel modulators provides a reliable method for assay validation and quality control. The detailed protocols for thallium flux and membrane potential assays described here offer robust platforms for the identification and characterization of novel Kv channel inhibitors. Proper implementation of these assays, including the careful analysis of key performance metrics, will contribute to the success of drug discovery campaigns targeting this important class of ion channels.
References
- 1. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. americanelements.com [americanelements.com]
Amifampridine in Ex Vivo Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a voltage-gated potassium (Kv) channel blocker.[1][2][3][4][5] Its primary mechanism of action involves the blockade of presynaptic potassium channels, which leads to a prolongation of the action potential.[3][4][5] This extended depolarization increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and a subsequent increase in neurotransmitter release.[3][5] While clinically approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a disorder of the neuromuscular junction, its effects on central nervous system (CNS) neurons make it a valuable pharmacological tool for studying synaptic transmission and neuronal excitability in ex vivo brain slice preparations.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ex vivo brain slice electrophysiology, aimed at researchers and drug development professionals.
Mechanism of Action
This compound acts as a broad-spectrum blocker of voltage-gated potassium channels.[3] In the presynaptic terminal, these channels are crucial for the repolarization phase of the action potential. By inhibiting these channels, this compound prolongs the duration of the action potential, leading to a greater influx of calcium ions through voltage-gated calcium channels. This elevation in presynaptic calcium concentration enhances the probability of vesicle fusion and neurotransmitter release into the synaptic cleft.[3][5]
Figure 1: Signaling pathway of this compound's effect on neurotransmitter release.
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound (3,4-DAP) and the related compound 4-aminopyridine (B3432731) (4-AP) on various electrophysiological parameters. While much of the detailed research on 3,4-DAP has been conducted at the neuromuscular junction (NMJ), the data provides a strong indication of its expected effects in central neurons. The data for 4-AP in hippocampal slices offers a valuable CNS-specific reference.
Table 1: Effects of 3,4-Diaminopyridine (3,4-DAP) on Synaptic Transmission (Neuromuscular Junction)
| Parameter | Species/Preparation | Concentration | Effect |
| Quantal Content | Mouse Diaphragm | 100 µM | ~95% increase[6] |
| Quantal Content | Mouse Diaphragm (low Ca2+) | Not specified | ~1000% increase[7] |
| Action Potential Duration | Mouse NMJ | 1.5 µM | Significant broadening[1][2][4] |
| Action Potential Duration | Mouse NMJ | 100 µM | More pronounced broadening[1][2][4] |
| EPP Quantal Content | Frog NMJ | 1-10 µM | Increased[8] |
Table 2: Effects of 4-Aminopyridine (4-AP) on Synaptic Transmission (Rat Hippocampal Slices)
| Parameter | Brain Region | Concentration | Effect |
| fEPSP Initial Slope | CA1 | EC50: 46.7 µM | Potentiation[9] |
| fEPSP Initial Slope | CA1 | 200 µM | 225.6% of control[9] |
| NMDA-mediated fEPSP | CA1 | 200 µM | 177.4% of control[9] |
| AMPA-mediated fEPSP | CA1 | 200 µM | 142.3% of control[9] |
| mEPSC Frequency | CA1 Pyramidal Neurons | 200 µM | 324.2% of control[9] |
| mIPSC Frequency | CA1 Pyramidal Neurons | 200 µM | 287.3% of control[9] |
| Paired-Pulse Facilitation | CA1 | 200 µM | Reduced[9] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in ex vivo brain slice electrophysiology experiments.
Figure 2: Experimental workflow for this compound application in brain slice electrophysiology.
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.
Materials:
-
Surgical tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see Table 3)
-
Artificial cerebrospinal fluid (ACSF) (see Table 3)
-
Recovery chamber
-
Beakers and petri dishes
Procedure:
-
Prepare Solutions: Prepare and chill the cutting solution and ACSF. Continuously bubble both solutions with carbogen for at least 30 minutes prior to use.
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved method. Perform transcardial perfusion with ice-cold, carbogenated cutting solution until the brain is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Slice the desired brain region (e.g., hippocampus, cortex) at a thickness of 300-400 µm in the ice-cold, carbogenated cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes. After this initial recovery period, maintain the slices at room temperature in carbogenated ACSF until they are used for recording.
Table 3: Solution Compositions
| Component | Cutting Solution (in mM) | ACSF (in mM) |
| NMDG or Sucrose | 92 or 210 | - |
| NaCl | 2.5 | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 25 | 26 |
| Glucose | 25 | 10 |
| MgCl2 | 10 | 1.3 |
| CaCl2 | 0.5 | 2.5 |
| Sodium Pyruvate | 3 | - |
| Ascorbic Acid | 5 | - |
Note: The exact composition of solutions can be optimized based on the specific brain region and age of the animal.
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
This protocol outlines the general steps for whole-cell patch-clamp recording from a neuron in a brain slice and the application of this compound.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see Table 4)
-
This compound stock solution (dissolved in water or ACSF)
-
ACSF
Procedure:
-
Slice Placement: Transfer a brain slice to the recording chamber and secure it. Continuously perfuse the slice with carbogenated ACSF at a rate of 2-3 ml/min at room temperature or a near-physiological temperature.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with intracellular solution.
-
Cell Targeting: Using the microscope, identify a healthy neuron in the desired brain region.
-
Patching: Approach the neuron with the patch pipette while applying positive pressure. Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal. After a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity. This can include:
-
Current-clamp: Resting membrane potential, action potential firing in response to current injections.
-
Voltage-clamp: Spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs).
-
-
This compound Application: Dilute the this compound stock solution to the desired final concentration (e.g., 1-100 µM) in the perfusion ACSF. Switch the perfusion to the this compound-containing ACSF and allow it to equilibrate for several minutes.
-
Post-Drug Recording: Record the neuronal activity in the presence of this compound to observe its effects on the parameters measured during the baseline recording.
-
Washout: (Optional) Switch the perfusion back to the control ACSF to determine if the effects of this compound are reversible.
Table 4: Example Intracellular Solution Composition (K-Gluconate based)
| Component | Concentration (in mM) |
| K-Gluconate | 135 |
| KCl | 4 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
| Phosphocreatine | 10 |
Note: pH should be adjusted to ~7.3 with KOH and osmolarity to ~290 mOsm.
Concluding Remarks
This compound is a potent modulator of synaptic transmission and neuronal excitability due to its action as a voltage-gated potassium channel blocker. The protocols and data presented here provide a framework for utilizing this compound in ex vivo brain slice electrophysiology to investigate its effects on central neurons. Researchers should carefully consider the concentrations used, as the effects of this compound can be dose-dependent. These application notes serve as a guide for the design and execution of experiments aimed at elucidating the role of potassium channels in neuronal function and for the preclinical evaluation of compounds targeting these channels.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A high affinity, partial antagonist effect of 3,4-diaminopyridine medi" by Kristine S Ojala, Scott P Ginebaugh et al. [jdc.jefferson.edu]
- 3. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Amifampridine in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amifampridine in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, offering high sensitivity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound (3,4-diaminopyridine) is a potassium channel blocker used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A suitable deuterated analog of this compound (e.g., this compound-d5) is recommended for optimal performance.[3]
-
HPLC-grade methanol, acetonitrile, and water[4]
-
Formic acid, analytical grade[4]
-
Diethyl ether or other suitable extraction solvent
-
Human plasma (K2EDTA)[3]
-
All other chemicals were of analytical grade.[5]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient or isocratic elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm or similar) is suitable for separation.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (e.g., diethyl ether).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[3] |
| Mobile Phase | 0.2% Formic acid in water : Methanol (35:65 v/v)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 30°C[3] |
| Run Time | Approximately 2.5 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 110 → 96[5] |
| Internal Standard Transition | Specific to the IS used (e.g., m/z 375.1→242.1 for Amisulpride-d5)[3] |
| Ion Spray Voltage | 5000 V[5] |
| Source Temperature | Optimized for the specific instrument |
| Collision Gas | Nitrogen[5] |
Method Validation Summary
The method was validated according to regulatory guidelines to assess its performance.[6] The key validation parameters are summarized below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.25 - 165.2 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[5] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%) | Interday Accuracy (%) |
| Low QC (LQC) | 1.16 - 3.05[5] | 1.23 - 2.55[5] | 98.67 - 103.87[5] | 98.62 - 103.63[5] |
| Medium QC (MQC) | 1.16 - 3.05[5] | 1.23 - 2.55[5] | 98.67 - 103.87[5] | 98.62 - 103.63[5] |
| High QC (HQC) | 1.16 - 3.05[5] | 1.23 - 2.55[5] | 98.67 - 103.87[5] | 98.62 - 103.63[5] |
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery, while the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and short analysis times. The method has been successfully validated with acceptable linearity, accuracy, and precision, making it suitable for routine use in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of this compound.
References
- 1. jgtps.com [jgtps.com]
- 2. rsc.org [rsc.org]
- 3. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols: Western Blot Analysis of Presynaptic Proteins Following Amifampridine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel blocker used in the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2] LEMS is an autoimmune disorder where antibodies target presynaptic P/Q-type voltage-gated calcium channels, leading to reduced acetylcholine (B1216132) release at the neuromuscular junction and subsequent muscle weakness.[1] this compound's mechanism of action involves blocking presynaptic potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization increases the open time of the remaining functional calcium channels, enhancing calcium influx and thereby boosting the exocytosis of acetylcholine-containing vesicles.[1][3][4][5]
While the functional effects of this compound on neurotransmitter release are well-documented, its long-term or adaptive effects on the expression levels of core presynaptic proteins are less characterized. The SNARE (Soluble NSF Attachment Protein Receptor) complex, comprising proteins such as SNAP-25 (Synaptosome-associated protein 25), Syntaxin-1, and VAMP2 (Vesicle-associated membrane protein 2), is fundamental to synaptic vesicle fusion.[6] Western blot analysis is a powerful technique to quantitatively assess changes in the expression of these key presynaptic proteins following drug treatment, providing insights into the molecular adaptations of the presynaptic terminal.
These application notes provide a comprehensive protocol for the Western blot analysis of SNAP-25, Syntaxin-1, and VAMP2 in neuronal cell cultures or synaptosomal preparations after treatment with this compound.
Data Presentation
As of the current literature review, specific quantitative data on the changes in presynaptic protein expression levels following this compound treatment is not extensively available. The primary therapeutic effect is understood to be functional, enhancing the efficacy of existing synaptic machinery rather than altering its expression levels. However, should such studies be undertaken, the data can be presented as follows.
Table 1: Hypothetical Quantitative Analysis of Presynaptic Protein Expression Following this compound Treatment. This table illustrates how to present normalized protein expression data from a Western blot experiment. Values are represented as mean ± standard error of the mean (SEM), normalized to a vehicle control. Statistical significance is denoted by asterisks.
| Treatment Group | SNAP-25 Expression (Normalized to Control) | Syntaxin-1 Expression (Normalized to Control) | VAMP2 Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 µM) | 1.05 ± 0.11 | 0.98 ± 0.13 | 1.02 ± 0.10 |
| This compound (50 µM) | 1.09 ± 0.09 | 1.01 ± 0.11 | 1.04 ± 0.12 |
Note: This data is illustrative and for presentation guidance only. Actual results may vary and must be determined experimentally.
Signaling and Experimental Workflow Diagrams
To visualize the underlying mechanism of this compound and the experimental process for its analysis, the following diagrams are provided.
Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain Tissue
Synaptosomes are isolated presynaptic terminals that provide an enriched source of synaptic proteins for analysis.
Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Sucrose Homogenization Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold Sucrose Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (Pellet P1).
-
Carefully collect the supernatant (S1) and transfer it to a new tube. Centrifuge the S1 fraction at 12,000 x g for 20 minutes at 4°C.
-
The resulting supernatant (S2) contains the cytosolic fraction. The pellet (P2) contains the crude synaptosomal fraction.
-
Resuspend the P2 pellet in a suitable volume of ice-cold PBS or lysis buffer for subsequent protein extraction.
Protocol 2: Western Blot Analysis of Presynaptic Proteins
This protocol details the steps for analyzing the expression of SNAP-25, Syntaxin-1, and VAMP2.
1. Protein Extraction and Quantification:
-
For cell cultures: Wash cells with ice-cold PBS, then lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
For synaptosomes: Resuspend the P2 pellet from Protocol 1 in RIPA buffer and proceed as above.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 12% or 4-20% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000-1:10000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands (e.g., β-Actin) to correct for variations in protein loading.
-
Perform statistical analysis to compare the normalized protein expression levels between the vehicle control and this compound-treated groups.
References
- 1. ijsdr.org [ijsdr.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. SNAP25 (D9A12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. SNAP25 antibody (14903-1-AP) | Proteintech [ptglab.com]
- 8. Syntaxin 1 antibody Western, Immunocytochemistry S1172 [sigmaaldrich.com]
- 9. Western blotting of Syp-VAMP2 complex [protocols.io]
Amifampridine: A Tool for Investigating Synaptic Transmission and Vesicle Cycling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potent blocker of voltage-gated potassium channels (VGKCs).[1][2][3] Its primary clinical application is in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by impaired acetylcholine (B1216132) (ACh) release at the neuromuscular junction.[1][3] The mechanism of action of this compound makes it a valuable pharmacological tool for researchers studying the intricacies of synaptic transmission and vesicle cycling. By blocking presynaptic potassium channels, this compound prolongs the duration of the action potential, leading to an increased influx of calcium ions (Ca2+) into the nerve terminal.[1][2] This elevation in intracellular calcium enhances the probability of synaptic vesicle fusion and subsequent neurotransmitter release.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate key aspects of synaptic function, including electrophysiological properties, neurotransmitter release, and vesicle recycling dynamics.
Mechanism of Action
This compound's primary effect is the blockade of presynaptic voltage-gated potassium channels. This action delays the repolarization phase of the presynaptic action potential, effectively broadening it. The prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, resulting in a greater influx of calcium into the presynaptic terminal.[1][2] The increased intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced release of neurotransmitters into the synaptic cleft.[1][2]
Mechanism of this compound Action
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Quantal Content | Murine Diaphragm | 10 µM | ~1,000% increase (under low release probability) | [4] |
| Compound Muscle Action Potential (CMAP) Amplitude | LEMS Patients | N/A (oral dosing) | Statistically significant increase | [5] |
| Repetitive Nerve Stimulation (RNS) Facilitation | LEMS Patients | N/A (oral dosing) | Decreased (from >100% to <100% post-treatment) | [5] |
Table 2: Clinical Efficacy of this compound in LEMS Patients
| Outcome Measure | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (LS Mean) | p-value | Reference |
| Quantitative Myasthenia Gravis (QMG) Score | This compound Phosphate | 7.8 ± 4.20 | 0.7 | 0.0004 | [6] |
| Placebo | 8.5 ± 5.43 | 7.1 | [6] | ||
| Subject Global Impression (SGI) | This compound Phosphate | 6.1 ± 0.86 | -0.3 | 0.0003 | [6] |
| Placebo | 5.3 ± 1.65 | -2.9 | [6] |
Experimental Protocols
Electrophysiological Recording of Synaptic Transmission
This protocol is adapted from standard methods for recording end-plate potentials (EPPs) at the neuromuscular junction and can be used to quantify the effect of this compound on neurotransmitter release.
Objective: To measure changes in evoked EPP amplitude and quantal content in the presence of this compound.
Materials:
-
Isolated nerve-muscle preparation (e.g., murine phrenic nerve-diaphragm)
-
Standard Ringer's solution (composition can be adjusted for the specific preparation)
-
This compound stock solution
-
Glass microelectrodes (for intracellular recording)
-
Suction electrode (for nerve stimulation)
-
Electrophysiology recording setup (amplifier, digitizer, software)
-
Dissection microscope
Electrophysiology Experimental Workflow
Procedure:
-
Dissect the nerve-muscle preparation and mount it in a recording chamber continuously perfused with oxygenated Ringer's solution.
-
Place a suction electrode on the motor nerve for stimulation.
-
Using a sharp glass microelectrode, impale a muscle fiber near the end-plate region to obtain a stable resting membrane potential.
-
Stimulate the nerve with single supramaximal pulses at a low frequency (e.g., 0.5 Hz) and record baseline evoked EPPs for at least 10-15 minutes.
-
Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM) in Ringer's solution.
-
Switch the perfusion to the lowest concentration of this compound and allow it to equilibrate for 10-15 minutes.
-
Record EPPs for another 10-15 minutes.
-
Repeat steps 6 and 7 for each increasing concentration of this compound.
-
Following the highest concentration, perfuse the preparation with standard Ringer's solution to wash out the drug and record recovery.
-
Data Analysis: Measure the average amplitude of the EPPs under each condition. To estimate quantal content, record miniature end-plate potentials (mEPPs) in the absence of stimulation and calculate the ratio of the mean EPP amplitude to the mean mEPP amplitude.
Imaging Vesicle Cycling with FM Dyes
This protocol utilizes fluorescent styryl dyes (e.g., FM1-43) to visualize synaptic vesicle exocytosis and endocytosis. This compound can be used to modulate the rate of vesicle cycling for investigation.
Objective: To visualize the effect of this compound on the rate of synaptic vesicle turnover.
Materials:
-
Cultured neurons or a suitable ex vivo preparation
-
FM1-43 dye
-
High K+ solution for depolarization
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets and a sensitive camera
-
Image analysis software
FM Dye Imaging Experimental Workflow
Procedure:
-
Culture neurons on coverslips or prepare an acute tissue slice.
-
Mount the preparation on the microscope stage and perfuse with a standard extracellular solution.
-
Loading: To load synaptic vesicles with FM1-43, stimulate the neurons (e.g., with high K+ solution or electrical stimulation) in the presence of 5-10 µM FM1-43. This can be done in the presence or absence of a specific concentration of this compound to assess its effect on vesicle uptake.
-
After stimulation, wash the preparation extensively with dye-free extracellular solution to remove all surface-bound dye.
-
Acquire fluorescence images of the labeled presynaptic terminals. The intensity of the fluorescence is proportional to the number of recycled vesicles.
-
Unloading (Destaining): To measure the rate of exocytosis, stimulate the neurons again in dye-free solution. This will cause the labeled vesicles to fuse with the membrane and release the dye.
-
Acquire a time-lapse series of images during the unloading stimulation.
-
Data Analysis: Measure the fluorescence intensity of individual presynaptic boutons over time. The rate of fluorescence decay during unloading reflects the rate of exocytosis. Compare the rates of loading and unloading in the presence and absence of this compound.
Imaging Vesicle Cycling with Synaptophysin-pHluorin
This protocol uses a genetically encoded pH-sensitive fluorescent protein to monitor synaptic vesicle cycling with high temporal resolution.
Objective: To measure the kinetics of single vesicle fusion and retrieval and determine how they are modulated by this compound.
Materials:
-
Neurons expressing synaptophysin-pHluorin (sypHy)
-
Fluorescence microscope with a fast-switching light source and a sensitive camera
-
Field stimulation electrodes
-
This compound stock solution
-
Image analysis software
Synaptophysin-pHluorin Imaging Workflow
Procedure:
-
Culture primary neurons and transfect them with a plasmid encoding synaptophysin-pHluorin.
-
At 14-21 days in vitro, mount the coverslip in a recording chamber on the microscope.
-
Identify transfected neurons and their presynaptic terminals.
-
Acquire a baseline time-lapse of fluorescence from individual boutons.
-
Apply a train of electrical field stimuli (e.g., 20 Hz for 10 seconds) to evoke action potentials and record the corresponding fluorescence changes. The fluorescence will increase upon exocytosis (exposure to neutral pH) and decrease upon endocytosis and re-acidification.
-
Perfuse the chamber with a solution containing this compound and allow it to equilibrate.
-
Repeat the electrical stimulation and imaging protocol in the presence of this compound.
-
Data Analysis: For individual boutons, measure the peak fluorescence increase (proportional to the number of vesicles released) and the time constant of the fluorescence decay (representing the rate of endocytosis and re-acidification). Compare these parameters before and after this compound application.
Conclusion
This compound is a powerful tool for modulating presynaptic activity and studying its consequences on synaptic transmission and vesicle cycling. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on fundamental synaptic processes. By combining electrophysiological and advanced imaging techniques, a deeper understanding of the mechanisms governing neurotransmitter release and vesicle recycling can be achieved.
References
- 1. orpdl.org [orpdl.org]
- 2. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effect of 3,4‐diaminopyridine at the murine neuromuscular junction [ouci.dntb.gov.ua]
- 5. Safety, efficacy and steroid-sparing effect of this compound in Lambert-Eaton myasthenic syndrome patients — real world data | Szczudlik | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 6. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Neuronal Cells Treated with Amifampridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine is a potassium channel blocker that enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2][3] Its primary clinical use is in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting neuromuscular transmission.[1][2][4] By blocking presynaptic potassium channels, this compound prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions and consequently, enhanced acetylcholine release.[1][2][3][4] While its effects on the neuromuscular junction are well-documented, the broader impact of this compound on gene expression in neuronal cells is an area of active investigation. Understanding these changes is crucial for elucidating its full therapeutic potential and identifying novel applications.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on gene expression in cultured neuronal cells. The methodologies outlined here are designed to enable researchers to reliably assess changes in the neuronal transcriptome following this compound treatment.
Data Presentation: Hypothetical Gene Expression Changes
The following tables summarize hypothetical quantitative data from a fictional study analyzing gene expression changes in primary cortical neurons treated with this compound for 24 hours. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
Table 1: qRT-PCR Analysis of Key Neuronal Genes
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| Fos | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Immediate early gene, neuronal activity marker | 3.2 | < 0.01 |
| Bdnf | Brain-Derived Neurotrophic Factor | Neurotrophin, synaptic plasticity | 2.5 | < 0.01 |
| Arc | Activity-Regulated Cytoskeleton-Associated Protein | Synaptic plasticity, memory consolidation | 2.8 | < 0.01 |
| Homer1 | Homer Scaffold Protein 1 | Postsynaptic density protein, glutamate (B1630785) receptor signaling | 1.9 | < 0.05 |
| Kcna1 | Potassium Voltage-Gated Channel Subfamily A Member 1 (Kv1.1) | Voltage-gated potassium channel | -1.5 | < 0.05 |
| Chat | Choline O-Acetyltransferase | Acetylcholine synthesis | 1.7 | < 0.05 |
Table 2: Top 10 Differentially Expressed Genes from RNA-Sequencing (Hypothetical Data)
| Gene Symbol | Gene Name | log2(Fold Change) | p-adj |
| Jun | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.1 | 1.2e-6 |
| Npas4 | Neuronal PAS Domain Protein 4 | 1.9 | 3.5e-6 |
| Egr1 | Early Growth Response 1 | 1.8 | 7.1e-6 |
| Nr4a1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 1.7 | 1.5e-5 |
| Syt1 | Synaptotagmin 1 | 1.6 | 2.3e-5 |
| Camk2a | Calcium/Calmodulin Dependent Protein Kinase II Alpha | 1.5 | 4.0e-5 |
| Grin2a | Glutamate Ionotropic Receptor NMDA Type Subunit 2A | 1.4 | 6.8e-5 |
| Slc17a7 | Solute Carrier Family 17 Member 7 (VGLUT1) | 1.3 | 9.1e-5 |
| Kcnq2 | Potassium Voltage-Gated Channel Subfamily Q Member 2 | -1.2 | 1.2e-4 |
| Gad1 | Glutamate Decarboxylase 1 | -1.1 | 2.5e-4 |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common model for in vitro neuroscience research.[5][6]
Materials:
-
Timed-pregnant mice (E15-E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)[6]
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[6]
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.[5]
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-medium changes every 2-3 days.
-
Neurons are typically ready for treatment after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment of Neuronal Cultures
Materials:
-
This compound phosphate (B84403) salt
-
Sterile, deionized water or appropriate vehicle (e.g., DMSO)
-
Cultured primary neurons (DIV 7-10)
Procedure:
-
Prepare a stock solution of this compound in sterile water or the chosen vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed plating medium. A dose-response curve is recommended to determine the optimal concentration.
-
Remove half of the medium from each well of the neuronal culture plate.
-
Add an equal volume of the this compound-containing medium to the respective wells. For control wells, add medium with the vehicle alone.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
Following incubation, proceed immediately to RNA extraction.
Protocol 3: RNA Extraction from Neuronal Cells
This protocol outlines a standard method for isolating high-quality total RNA from cultured neurons.[8][9][10]
Materials:
-
TRIzol® Reagent or similar lysis buffer[11]
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® Reagent directly to each well (for a 6-well plate) and lyse the cells by pipetting up and down.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate the lysate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Store the RNA at -80°C.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the relative quantification of gene expression using a two-step qRT-PCR approach.[11][12]
Materials:
-
High-quality total RNA (1 µg)
-
Reverse transcription kit (e.g., SuperScript® VILO™ cDNA Synthesis Kit)[11]
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
-
PCR plates and seals
Procedure: Step 1: cDNA Synthesis (Reverse Transcription)
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.[12]
-
Perform reverse transcription according to the manufacturer's protocol of the chosen kit.[13][14]
-
The resulting cDNA can be stored at -20°C.
Step 2: Real-Time PCR
-
Design and validate primers for your target genes and at least one stable housekeeping gene (e.g., Gapdh, Actb).[14]
-
Prepare the qPCR reaction mix in a PCR plate by combining SYBR® Green master mix, forward and reverse primers, and diluted cDNA.[11]
-
Include no-template controls (NTC) for each primer set.
-
Run the plate on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.[14]
Protocol 5: RNA-Sequencing (RNA-Seq) Data Analysis Workflow
For a global, unbiased assessment of gene expression, RNA-sequencing is the method of choice. The following is a typical bioinformatics workflow for analyzing RNA-Seq data.[15][16][17]
Steps:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[15]
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[15]
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner such as STAR.[15]
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[15]
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.[15][16]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.[16]
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action leading to altered gene expression.
Caption: Experimental workflow for gene expression analysis.
Caption: Potential signaling pathways affected by this compound.
References
- 1. neurologylive.com [neurologylive.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 5. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 6. mdpi.com [mdpi.com]
- 7. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation and RNA Extraction of Neurons, Macrophages and Microglia from Larval Zebrafish Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Characterizing Neural Cells by qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. blog.genewiz.com [blog.genewiz.com]
- 16. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 17. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Studying Long-Term Potentiation in Hippocampal Slices with Amifampridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a broad-spectrum voltage-gated potassium (Kv) channel blocker. Its primary mechanism of action involves the blockade of Kv channels, leading to a prolongation of the presynaptic action potential. This extended depolarization increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and a subsequent increase in neurotransmitter release.[1][2] In the hippocampus, this presynaptic enhancement can significantly modulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on LTP in acute hippocampal slices. The information is intended for researchers in neuroscience and professionals in drug development investigating synaptic plasticity and neuromodulatory compounds.
Mechanism of Action
This compound primarily targets voltage-gated potassium channels of the Kv1 family, including Kv1.1, which are prominently expressed on the axons of hippocampal neurons.[3] By blocking these channels, this compound broadens the presynaptic action potential. This prolonged depolarization enhances the influx of Ca²⁺ through voltage-gated calcium channels, leading to a significant increase in the probability of neurotransmitter (glutamate) release from the presynaptic terminal.[1][2][4] This enhanced presynaptic efficacy can facilitate the induction and potentially the maintenance of LTP. A related compound, 4-aminopyridine (B3432731) (4-AP), has been shown to increase the amplitude of excitatory postsynaptic potentials (EPSPs) and reduce paired-pulse facilitation, consistent with a presynaptic mechanism of action.[5]
Data Presentation
Table 1: Effects of this compound (3,4-Diaminopyridine) on Presynaptic Function (Neuromuscular Junction Data)
| Concentration | Effect on Presynaptic Action Potential (FWHM) | Increase in Endplate Potential (EPP) Amplitude | Increase in Quantal Content | Reference |
| 1.5 µM | Broadened from 262.2 µs to 332.2 µs in mouse NMJ | ~2.3-fold | Not specified | [4] |
| 100 µM | Significantly broadened | ~12.3-fold | ~10.2-fold | [4] |
Note: This data is from studies on the neuromuscular junction but provides a quantitative measure of the presynaptic effects of this compound.
Table 2: Effects of 4-Aminopyridine (a related Kv channel blocker) on Hippocampal Synaptic Transmission and Plasticity
| Concentration | Effect on fEPSP Slope | Effect on LTP | Reference |
| 100 µM | Significant increase in low-frequency fEPSP | Increased probability of LTP induction and enhanced potentiated fEPSP | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Dissection tools (fine scissors, forceps)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply with isoflurane (B1672236) and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Decapitate the animal using a guillotine and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.
Protocol 2: Induction and Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP from the CA1 region of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (e.g., 0.05 Hz) to establish a stable baseline fEPSP slope for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP response.
-
This compound Application: To study the effect of this compound on baseline transmission and LTP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-100 µM) for at least 20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
Mandatory Visualizations
References
- 1. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of the Kv1.1 potassium channel promotes pathologic sharp waves and high frequency oscillations in in vitro hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term potentiation and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Amifampridine concentration for cell culture experiments
Welcome to the technical support center for optimizing amifampridine concentration in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potassium channel blocker.[1][2] Its primary mechanism involves blocking presynaptic voltage-gated potassium channels, which prolongs the depolarization of the nerve terminal membrane.[1][3][4] This extended depolarization allows voltage-gated calcium channels to remain open for a longer duration, leading to an increased influx of calcium ions into the nerve ending.[1][2][3][4] The elevated intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the concentration of acetylcholine (B1216132) at the neuromuscular junction and improving neuromuscular transmission.[1][3]
Below is a diagram illustrating the signaling pathway of this compound.
Q2: What is a good starting concentration for my cell culture experiments?
For a new compound like this compound or when using a new cell line, it is advisable to test a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) or the optimal effective concentration. A common starting point is to perform serial dilutions covering a wide range, for instance, from 10 nM to 100 µM. It's recommended to start with a literature search for concentrations used in similar cell types, but always validate this with your own dose-response experiment.
Q3: How do I prepare a stock solution of this compound?
The solubility of this compound phosphate (B84403) is crucial for preparing stock solutions. It is important to use an appropriate solvent to ensure the compound is fully dissolved before diluting it in your cell culture medium. The final concentration of the solvent in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
| Compound | Solvent | Solubility | Notes |
| This compound Phosphate | Water | 159.0 mg/mL | The preferred solvent for preparing aqueous stock solutions. |
| This compound (Free Base) | Water | 24 mg/mL (20°C) | Soluble in water. |
| This compound Phosphate | Dimethylsulfoxide (DMSO) | Slightly soluble | While slightly soluble, preparing a high-concentration stock in DMSO may be challenging. Water is the recommended solvent. If DMSO must be used, ensure the final concentration in media is not toxic to cells.[5] |
Data sourced from[1].
Q4: How long should I incubate my cells with this compound?
The incubation time can vary depending on the cell line's doubling time and the specific experimental goals. Typical incubation periods for cytotoxicity or functional assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in conjunction with your dose-response experiment to determine the optimal treatment duration for your specific cell line and endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating; "Edge effect" in multi-well plates. | Ensure a homogenous single-cell suspension before plating. To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable effect of this compound | Concentration is too low; The cell line is resistant; Inactive compound. | Test a higher range of concentrations. Consider using a different, more sensitive cell line to confirm drug activity. Verify the activity of your this compound stock. |
| Precipitate forms in the media | Limited solubility at the tested concentration. | Prepare a fresh stock solution in the recommended solvent (water for this compound phosphate). Ensure the stock is fully dissolved before diluting in media. Avoid high concentrations of this compound in media with high salt content if precipitation is observed. |
| Excessive cell death, even at low concentrations | Solvent toxicity; Cell line is highly sensitive; Error in dilution calculation. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells by including a solvent-only control.[6] Re-verify all calculations for stock and working solution dilutions. Test a lower range of this compound concentrations. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent media preparation; Contamination. | Use cells within a consistent and low passage number range. Prepare fresh media for each experiment and ensure consistent quality of reagents. Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability and to calculate the IC50 value. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[7]
Materials:
-
This compound Phosphate
-
Sterile Water or DMSO for stock solution
-
Selected cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound phosphate in sterile water.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM).
-
Include control wells:
-
Vehicle Control: Medium with the same amount of solvent used for the highest drug concentration.
-
Untreated Control: Cells with medium only.
-
Blank: Medium only (no cells).
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-50 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 570 nm.[7][8]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[9]
-
-
Generate a Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 Value: The IC50 is the concentration of this compound that reduces cell viability by 50%.[10] Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response - variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation
Results from dose-response experiments should be presented in a clear, tabular format. Below is a template for recording your calculated IC50 values.
| Cell Line | Description | Treatment Duration (hours) | IC50 (µM) ± SD | Assay Used |
| Example: SH-SY5Y | Human Neuroblastoma | 48 | [Your Value] | MTT |
| Example: PC-12 | Rat Pheochromocytoma | 48 | [Your Value] | MTT |
| [Your Cell Line] | [Description] | [Your Duration] | [Your Value] | [Your Assay] |
References
- 1. ijsdr.org [ijsdr.org]
- 2. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ziath.com [ziath.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Amifampridine solubility and stability in aqueous research solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of amifampridine in aqueous research solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound for research purposes?
A1: For research applications requiring aqueous solutions, this compound phosphate (B84403) is the recommended form. The phosphate salt exhibits significantly greater stability compared to the this compound free base, particularly in solution.[1][2] It is the form used in the approved drug product FIRDAPSE® and does not require refrigeration for storage as a solid.[3][4]
Q2: What is the aqueous solubility of this compound?
A2: this compound free base has a water solubility of 25 g/L at 20°C.[3] this compound phosphate is described as being freely soluble in water.[3] A 1% aqueous solution of this compound phosphate has a pH of approximately 4.4 at ambient conditions.[5]
Q3: In which other solvents is this compound soluble?
A3: this compound free base is readily soluble in alcohols and hot water, but only slightly soluble in diethyl ether.[3] this compound phosphate is slightly soluble in dimethylsulfoxide (DMSO), glacial acetic acid, and methanol, and very slightly soluble in ethanol.[5]
Q4: How should I store solid this compound phosphate?
A4: Solid this compound phosphate is stable and should be stored at room temperature (25°C).[5] It is sensitive to light, so it should be protected from prolonged exposure.[5]
Q5: How stable are this compound aqueous solutions?
A5: this compound phosphate solutions are more stable than the free base, especially under oxidative stress.[1][6] Stability data for the commercial product indicates that it is stable for up to 36 months under long-term conditions (25°C / 60% RH).[5] For prepared research solutions, it is best practice to use them fresh or store them appropriately to minimize degradation.
Q6: What are the known degradation products of this compound?
A6: Under forced degradation conditions, this compound can degrade. In the presence of hydrogen peroxide (oxidative stress), the primary degradation products of the free base are 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide. The phosphate salt is more resistant to oxidation, with only a smaller amount of 4-amino, 3-nitropyridine being formed.[6]
Data Summary Tables
Table 1: Solubility of this compound and its Phosphate Salt
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound (free base) | Water | 25 g/L | 20°C | [3] |
| This compound Phosphate | Water | Freely Soluble | Ambient | [3] |
| This compound Phosphate | DMSO | Slightly Soluble | Not Specified | [5] |
| This compound Phosphate | Methanol | Slightly Soluble | Not Specified | [5] |
| This compound Phosphate | Ethanol | Very Slightly Soluble | Not Specified | [5] |
Table 2: Stability of this compound Phosphate (Solid)
| Condition | Duration | Observation | Reference |
| Long-term (25°C / 60% RH) | 36 months | Stable | [5] |
| Intermediate (30°C / 75% RH) | 12 months | Stable | [5] |
| Accelerated (40°C / 75% RH) | 6 months | Stable | [5] |
| Light Exposure (13500 Lux / 1.96 W/m²) | 102 hours | Slight darkening of powder, no significant impurity increase | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Phosphate Aqueous Stock Solution
Materials:
-
This compound phosphate powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance and weigh paper/boat
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: The molecular weight of this compound phosphate (C₅H₇N₃ · H₃PO₄) is 207.14 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.010 L * 207.14 g/mol = 0.020714 g = 20.714 mg
-
-
Weigh the this compound phosphate: Carefully weigh out the calculated amount of this compound phosphate powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL). Vortex thoroughly until the powder is completely dissolved.
-
Adjust to final volume: Add sterile water to reach the final desired volume (10 mL).
-
Sterilization (optional but recommended for cell-based assays): To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
For immediate use, the solution can be stored at 2-8°C for a short period.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Troubleshooting Guide
Issue: Precipitation is observed in my this compound phosphate solution.
This guide will help you identify the potential cause of precipitation and provide solutions.
Caption: Troubleshooting workflow for this compound solution precipitation.
Mechanism of Action
This compound exerts its therapeutic effect by blocking voltage-gated potassium channels in presynaptic nerve terminals. This action prolongs the depolarization of the nerve terminal membrane, which in turn leads to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine (B1216132) released into the neuromuscular junction and improving neuromuscular transmission.[3]
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
- 1. researchgate.net [researchgate.net]
- 2. catalystpharma.com [catalystpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Amifampridine electrophysiology experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophysiology experiments involving Amifampridine (3,4-Diaminopyridine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology experiments?
This compound is a potent blocker of voltage-gated potassium channels (Kv).[1][2][3] By inhibiting these channels, particularly presynaptic Kv channels, this compound broadens the action potential duration.[1] This prolonged depolarization increases the open time of voltage-gated calcium channels, leading to enhanced calcium influx and, consequently, greater neurotransmitter release at the presynaptic terminal.[1][4]
Q2: What is the difference between this compound and this compound Phosphate (B84403)? Which should I use?
This compound refers to the free base (3,4-diaminopyridine), while this compound Phosphate is the more stable salt form.[5] For experimental consistency and reliability, this compound Phosphate is recommended as it has superior stability, can be stored at room temperature, and dissolves readily in aqueous solutions.[5] This reduces the risk of variability in drug potency due to degradation.
Q3: At what concentration should I be using this compound?
The effective concentration of this compound can vary depending on the preparation and specific research question. Therapeutic concentrations in human serum are estimated to be around 1 µM.[1] In vitro studies have shown effects at concentrations ranging from the low micromolar (1-10 µM) to the millimolar range.[2][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. High concentrations (in the millimolar range) may lead to off-target effects and should be used with caution.[1][2]
Q4: I am not seeing a consistent effect with this compound. What are the common causes of variability?
Inconsistent results can stem from several factors:
-
Drug Preparation and Stability: Improperly prepared or stored this compound can lead to reduced potency. Always use freshly prepared solutions from a stable salt like this compound Phosphate.
-
Cellular Health: Unhealthy neurons or rundown of ion channel activity during a recording can alter the response to this compound.[7] Ensure a stable baseline before drug application.
-
Experimental Conditions: Variations in temperature and the pH of your solutions can affect both the drug's activity and the function of ion channels.[7]
-
Holding Potential: In voltage-clamp experiments, the holding potential can influence the state of the channels this compound binds to, thus altering the observed effect.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can complicate the interpretation of your results.[1]
Troubleshooting Guide
Issue 1: No discernible effect of this compound application.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare fresh this compound solution for each experiment from the phosphate salt. Sonicate briefly to ensure it is fully dissolved. |
| Inadequate Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental setup. |
| Poor Health of the Slice/Cell | Ensure your brain slice preparation and recording conditions are optimized for cell health. Monitor baseline parameters for stability before application. |
| Ineffective Perfusion | Check your perfusion system for proper flow rate and ensure the drug is reaching the slice or cell. |
Issue 2: High variability in the magnitude of the this compound effect between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Experimental Temperature | Use a temperature-controlled recording chamber and perfusion system to maintain a consistent temperature. |
| pH Fluctuations in Solutions | Verify the pH of all your solutions (ACSF, internal solution) before each experiment. Ensure ACSF is continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). |
| Variability in Cellular "Rundown" | Allow for a stable baseline recording period before applying this compound. If rundown is significant, consider using the perforated patch technique to preserve the intracellular environment. |
| Inconsistent Holding Potential | In voltage-clamp recordings, maintain a consistent holding potential across all experiments to ensure a comparable state of voltage-gated channels. |
Issue 3: Unexpected or paradoxical effects of this compound.
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | High concentrations of this compound can lead to excessive neuronal excitability, depolarization block, or off-target effects.[2] Lower the concentration and perform a careful dose-response analysis. |
| Off-Target Effects | At high concentrations, this compound may affect other ion channels.[1] Consider using more specific blockers for other channel types to isolate the effect of this compound on potassium channels. |
| Network Effects in Brain Slices | This compound can enhance both excitatory and inhibitory synaptic transmission.[8] The net effect on a recorded neuron will depend on the local circuit. Consider using synaptic blockers to isolate the direct effects on the neuron of interest. |
Data Presentation: Concentration-Response of this compound and Related Compounds
| Compound | Preparation | Concentration Range | Observed Effect |
| This compound (3,4-DAP) | Neuromuscular Junction | 1-10 µM | Increased quantal content of end-plate potentials.[6] |
| This compound (3,4-DAP) | Murine Neuromuscular Junction | High Concentrations | Modest effect, limited by depletion of synaptic vesicles.[4] |
| 4-Aminopyridine (B3432731) (4-AP) | Injured Spinal Cord Axons | 0.5-1 µM (threshold) 10-100 µM (peak) >1 mM (suppression) | Increased compound action potential amplitude.[2] |
| 4-Aminopyridine (4-AP) | Rat Neostriatal Neurons | High Concentrations | Enhanced amplitude and duration of postsynaptic potentials, depolarization.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use this compound Phosphate for enhanced stability.
-
Weigh out the desired amount of this compound Phosphate powder.
-
Dissolve in deionized water or your desired buffer to create a concentrated stock solution (e.g., 10 mM).
-
Sonicate for 5 minutes to ensure complete dissolution.[9]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your artificial cerebrospinal fluid (ACSF).
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation: Prepare acute brain slices (300-400 µm) using a vibratome in ice-cold, carbogenated slicing solution. An NMDG-based protective recovery method can enhance neuronal viability.[10][11]
-
Recovery: Allow slices to recover in ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and perfuse with carbogenated ACSF at a constant rate (e.g., 2-3 ml/min) and temperature.
-
Patching: Obtain a whole-cell patch-clamp recording from the neuron of interest. Use borosilicate glass pipettes with a resistance of 3-6 MΩ.
-
Baseline Recording: Record a stable baseline of the desired electrophysiological parameter (e.g., resting membrane potential, action potential firing, postsynaptic currents) for at least 5-10 minutes before drug application.
-
This compound Application: Switch the perfusion to ACSF containing the desired final concentration of this compound.
-
Data Acquisition: Record the changes in the electrophysiological parameters during and after drug application.
-
Washout: If necessary, switch the perfusion back to control ACSF to observe the reversibility of the drug's effects.
Visualizations
Caption: Mechanism of action of this compound at the presynaptic terminal.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 4-aminopyridine and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jgtps.com [jgtps.com]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing and storing Amifampridine phosphate solutions
For researchers, scientists, and drug development professionals, the accurate preparation and storage of Amifampridine phosphate (B84403) solutions are critical for reproducible and reliable experimental outcomes. This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound phosphate in common laboratory solvents?
A1: this compound phosphate is a white, crystalline powder. It is freely soluble in water and slightly soluble in ethanol, methanol, and acetic acid. For researchers preparing stock solutions, Dimethyl Sulfoxide (DMSO) is also a viable solvent.
Q2: What is the recommended solvent for preparing a stock solution?
A2: The choice of solvent depends on the experimental application.
-
For most in vitro studies , preparing a concentrated stock solution in an anhydrous, sterile-filtered solvent like DMSO is recommended. This allows for minimal solvent volume to be added to aqueous-based assays, reducing potential solvent-induced artifacts.
-
For applications where DMSO is not suitable , sterile water is the best alternative due to the high solubility of this compound phosphate.
Q3: How should this compound phosphate powder be stored?
A3: The solid form of this compound phosphate is stable and should be stored at room temperature (25°C), protected from light and moisture.[1] Refrigeration is not necessary for the solid compound.[2]
Q4: How stable are this compound phosphate solutions in storage?
A4: The stability of this compound phosphate solutions is dependent on the solvent, storage temperature, and concentration.
-
Aqueous Solutions: A 1 mg/mL oral suspension prepared in sterile water is stable for up to 24 hours when refrigerated (2°C to 8°C).[3] For long-term storage of aqueous stock solutions, it is recommended to prepare fresh solutions or store aliquots at -20°C to minimize degradation.
Q5: What is the pH of an aqueous solution of this compound phosphate?
A5: A 1% aqueous solution of this compound phosphate has a pH of approximately 4.4 under ambient conditions.[1][2]
Data Presentation
Table 1: Solubility of this compound Phosphate
| Solvent | Solubility | Temperature |
| Water | 159.0 mg/mL | Not Specified |
| Water (free base) | 24 mg/mL | 20°C |
| Ethanol | Slightly Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Acetic Acid | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Phosphate Stock Solution in DMSO
Materials:
-
This compound phosphate powder (Molecular Weight: 207.1 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.071 mg of this compound phosphate powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
10 mM this compound phosphate stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: If frozen, allow the 10 mM DMSO stock solution to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.
-
-
Final Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound phosphate exceeds its solubility in the final buffer. The pH of the final solution is not optimal. Interaction with components of the buffer (e.g., high phosphate concentration). | Ensure the final concentration is below the solubility limit. Check and adjust the pH of the final solution; this compound phosphate is more soluble in slightly acidic conditions. If using a high concentration phosphate buffer, consider switching to a different buffering system. |
| Cloudy or discolored solution | Degradation of the compound. Microbial contamination. | Prepare fresh solutions. Ensure all solvents and labware are sterile. Store solutions protected from light. |
| Inconsistent experimental results | Inaccurate initial weighing or dilution. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | Use a calibrated analytical balance and calibrated pipettes. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Loss of biological activity | Degradation of the compound. | Store stock solutions at -20°C or colder. Avoid prolonged exposure to light and elevated temperatures. Perform a stability study of your working solution under your specific experimental conditions. |
Visualizations
Caption: Experimental workflow for preparing this compound phosphate solutions.
Caption: Troubleshooting guide for common this compound phosphate solution issues.
References
Technical Support Center: Amifampridine-Induced Seizures in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amifampridine-induced seizures in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action behind this compound-induced seizures?
This compound (3,4-diaminopyridine or 3,4-DAP) is a potassium channel blocker.[1] Its primary therapeutic action is to prolong the depolarization of the presynaptic nerve terminal, which increases calcium influx and enhances the release of acetylcholine (B1216132) at the neuromuscular junction.[2] However, this mechanism is not limited to the peripheral nervous system. In the central nervous system (CNS), blocking potassium channels leads to neuronal hyperexcitability. This increased excitability can lower the seizure threshold and, at sufficient doses, induce seizure activity.[3] The proconvulsant effect is considered dose-dependent.[4]
Q2: Is this compound the same as 4-aminopyridine (B3432731) (4-AP)?
No, they are different compounds, though closely related. Both are aminopyridines and act as potassium channel blockers.[5] However, studies in rats have shown that 4-aminopyridine (4-AP) has a significantly higher ability to penetrate the cerebrospinal fluid compared to this compound (3,4-DAP) after systemic administration.[6] This suggests that 4-AP has a higher potential for CNS-related side effects, including seizures, at equivalent systemic doses. When administered directly into the CNS of rats at equimolar concentrations, both compounds induce similar convulsant effects.[6] Due to the more extensive published data on 4-AP as a convulsant in animal models, it is often used as a reference for understanding the potential proconvulsant effects of this compound.
Q3: What are the typical behavioral and electroencephalogram (EEG) characteristics of seizures induced by aminopyridines in animal models?
In rodent models, systemic administration of 4-aminopyridine (a compound with a similar mechanism to this compound) induces a characteristic seizure progression.[7] Behaviorally, this can include initial hyperexcitation, myoclonus (jerking), tremors, salivation, wild running, followed by clonic and tonic-clonic convulsions.[7][8]
EEG recordings during drug-induced seizures in rats typically show a progression from normal activity to sporadic interictal sharp waves, followed by focal and then spreading ictal discharges.[8] At the onset of a seizure, spike frequency is generally high (around 9.4 Hz) and decreases as the seizure progresses (around 4.3 Hz at the end).[8]
Experimental Protocols and Data
Due to limited specific data on this compound for seizure induction, the following protocols are based on studies using the related compound, 4-aminopyridine (4-AP), which can serve as a starting point for experimental design. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific animal model and experimental goals.
Protocol for Seizure Induction with 4-Aminopyridine in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound or 4-Aminopyridine
-
Sterile saline (0.9% NaCl) for vehicle control and drug dissolution
-
Animal model (e.g., adult male Wistar or Sprague-Dawley rats, or mice)
-
Administration supplies (e.g., syringes, needles for intraperitoneal injection)
-
Behavioral observation arena
-
EEG recording equipment (if applicable)
-
Anticonvulsant drug for emergency intervention (e.g., diazepam)
Methodology:
-
Animal Preparation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Ensure free access to food and water. On the day of the experiment, weigh each animal to calculate the correct dose.
-
Drug Preparation: Prepare a fresh solution of this compound or 4-AP in sterile saline on the day of the experiment. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 mL/kg).
-
Administration: Administer the drug or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Behavioral Observation: Immediately after administration, place the animal in an observation arena and record behavioral manifestations of seizures. Seizure severity can be scored using a standardized scale, such as the Racine scale.
-
EEG Recording (Optional): For studies requiring electrographic data, animals should be implanted with EEG electrodes prior to the experiment. Record EEG activity continuously before, during, and after drug administration.
-
Post-Procedure Care: Monitor animals closely after the experiment for any signs of distress. Provide supportive care as needed.
Quantitative Data for Aminopyridine-Induced Seizures
The following table summarizes key quantitative data from studies on aminopyridine-induced seizures in animal models. Note the limited availability of specific data for this compound (3,4-DAP).
| Parameter | 4-Aminopyridine (4-AP) | This compound (3,4-DAP) | Animal Model | Citation(s) |
| Convulsive Dose (ED97, s.c.) | 13.3 mg/kg | Data not available | Mice | [8] |
| Seizure Duration (Average) | 46 ± 21 seconds | Data not available | Rats, Dogs, Non-human primates | [8] |
| Spike Frequency (Onset) | ~9.4 Hz | Data not available | Rats, Dogs, Non-human primates | [8] |
| Spike Frequency (End) | ~4.3 Hz | Data not available | Rats, Dogs, Non-human primates | [8] |
| CNS Penetrability (Systemic Admin.) | Higher | Lower | Rats | [6] |
| Convulsant Effect (Direct CNS Admin.) | Qualitatively similar to 3,4-DAP at equimolar concentrations | Qualitatively similar to 4-AP at equimolar concentrations | Rats | [6] |
Troubleshooting Guide
Problem 1: High variability in seizure induction (some animals seize, others do not).
-
Possible Cause: Biological variability in drug response.
-
Solution: Ensure a homogenous group of animals in terms of age, weight, and strain. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate calculation of doses based on individual animal weight. Use consistent and proper injection techniques (e.g., for intraperitoneal injections, ensure the drug is delivered into the peritoneal cavity and not into the intestines or bladder).
-
-
Possible Cause: Drug stability.
-
Solution: Always prepare fresh drug solutions on the day of the experiment.
-
Problem 2: High mortality rate.
-
Possible Cause: Dose is too high.
-
Solution: Conduct a dose-response study to determine the minimal effective dose that induces the desired seizure phenotype with acceptable mortality. Consider that this compound may have a narrower therapeutic window for seizure induction compared to other chemoconvulsants.
-
-
Possible Cause: Severe, prolonged seizures (status epilepticus).
-
Solution: Have a protocol in place to terminate prolonged seizures with an anticonvulsant drug like diazepam. Define a clear endpoint for the experiment to avoid unnecessary suffering.
-
Problem 3: Seizure phenotype is different from what is expected.
-
Possible Cause: Animal strain differences.
-
Solution: Be aware that different strains of rats and mice can exhibit different seizure sensitivities and behavioral manifestations. Review the literature for the most appropriate strain for your research question.
-
-
Possible Cause: Misinterpretation of behavioral signs.
-
Solution: Use a standardized seizure scoring scale and ensure that all observers are properly trained and blinded to the treatment groups. Whenever possible, complement behavioral observations with EEG recordings for a more objective measure of seizure activity.
-
Problem 4: EEG recordings are noisy or contain artifacts.
-
Possible Cause: Improper electrode implantation or grounding.
-
Solution: Ensure electrodes are securely implanted and that the ground screw has good contact with the skull.
-
-
Possible Cause: Movement artifacts.
-
Solution: Use a recording setup that allows for free movement of the animal while minimizing cable tension. Video-EEG monitoring is crucial to correlate electrical activity with behavior and identify movement-related artifacts.
-
Visualizations
Signaling Pathway of this compound's Proconvulsant Effect
Caption: Mechanism of this compound-induced seizures.
Experimental Workflow for this compound-Induced Seizure Model
Caption: General experimental workflow.
Troubleshooting Logic for Seizure Induction Variability
Caption: Troubleshooting inconsistent seizure induction.
References
- 1. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 2. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firdapse (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. orpdl.org [orpdl.org]
- 5. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortical catecholamine changes and seizures induced by 4-aminopyridine in awake rats, studied with a dual microdialysis-electrical recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EEG: Characteristics of drug-induced seizures in rats, dogs and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Amifampridine's Effects on Neuronal Excitability
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and experimental controls for managing the effects of Amifampridine (also known as 3,4-Diaminopyridine or 3,4-DAP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases neuronal excitability?
This compound is a broad-spectrum blocker of voltage-gated potassium channels (Kv channels).[1][2] In neurons, Kv channels are crucial for the repolarization phase of the action potential, where the efflux of potassium ions (K+) restores the negative membrane potential.[1] By blocking these channels, this compound slows down repolarization, which prolongs the duration of the action potential.[2][3][4] This extended depolarization keeps voltage-gated calcium channels (CaV) open for a longer period, leading to increased calcium (Ca2+) influx into the presynaptic terminal.[1][3][5] The elevated intracellular Ca2+ concentration enhances the release of neurotransmitters, thereby increasing synaptic transmission and overall neuronal excitability.[1][3]
Q2: My neuronal culture is showing signs of hyperexcitability (e.g., spontaneous bursting, epileptiform activity) after applying this compound. How can I mitigate this?
Uncontrolled hyperexcitability can be a significant experimental confounder, potentially leading to excitotoxicity and neuronal death.[6] Several strategies can be employed to manage this, ranging from simple dose adjustments to pharmacological intervention.
Troubleshooting Guide for this compound-Induced Hyperexcitability
| Observed Issue | Potential Cause | Suggested Solution & Rationale |
|---|---|---|
| Spontaneous, high-frequency bursting | Excessive Kv channel blockade. The concentration of this compound may be too high for the specific neuronal preparation, leading to overly prolonged action potentials.[5] | 1. Reduce Concentration: Titrate this compound to the lowest effective concentration for your desired effect. 2. Perform a Dose-Response Curve: Establish the EC50 for your specific model to identify the optimal working concentration. |
| Paroxysmal depolarization shifts (PDS) | Network-level hyperexcitability. The increased excitability of individual neurons has recruited a larger network, leading to synchronized, seizure-like activity.[6] | 1. Apply a Kv Channel Opener: Use a compound like Retigabine (a Kv7/KCNQ channel opener) to counteract this compound's effect by increasing K+ efflux and hyperpolarizing the membrane.[7][8] 2. Enhance Inhibition: If applicable to the experimental design, consider using a low dose of a GABA-A receptor agonist to increase inhibitory tone. |
| Increased baseline firing rate | General increase in intrinsic excitability. this compound has lowered the threshold for action potential firing across the culture. | 1. Adjust Extracellular K+: A slight increase in extracellular K+ concentration can alter the potassium driving force and help stabilize the resting membrane potential, though this must be done with caution as it can also be depolarizing. 2. Use a Pharmacological Antagonist: Co-application with a Kv channel opener can help maintain a stable baseline.[9] |
| Signs of cell death/distress | Excitotoxicity. Prolonged hyperexcitability and excessive neurotransmitter release (especially glutamate) can trigger cell death pathways.[6] | 1. Limit Exposure Time: Reduce the duration of this compound application. 2. Use Washout Procedures: Implement a robust washout protocol (see Q5) immediately after data acquisition. 3. Consider NMDA/AMPA Antagonists: If experimentally permissible, co-application with a glutamate (B1630785) receptor antagonist can mitigate excitotoxicity. |
Q3: How can I experimentally confirm that an observed effect is specifically due to this compound's action on Kv channels?
To ensure scientific rigor, it is critical to validate that your results stem from the intended mechanism of action (Kv channel blockade) and not from off-target effects. A multi-pronged approach involving pharmacological controls is recommended.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Suppression of Neuronal Hyperexcitability and Associated Delayed Neuronal Death by Adenoviral Expression of GABACReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Amifampridine Precipitation in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are using Amifampridine in their experiments and encountering challenges with its solubility and stability in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous experimental buffer?
A1: this compound, particularly the free base form, has limited solubility in aqueous solutions, which is pH-dependent. Precipitation, often referred to as "crashing out," can occur due to several factors:
-
pH Shift: this compound has a pKa of 9.25.[1] In solutions with a pH above its pKa, the molecule will be less protonated and therefore less soluble, increasing the likelihood of precipitation.
-
Buffer Composition: Certain buffer components, especially phosphate (B84403), can interact with this compound and, in the presence of divalent cations, may form insoluble salts.[2]
-
Concentration Exceeding Solubility Limit: The intended concentration of this compound in your experiment may exceed its solubility limit in the specific buffer and conditions (e.g., temperature) you are using.
-
Solvent Shock: When a concentrated stock of this compound (e.g., in DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.
Q2: Which form of this compound should I use for my experiments: the free base or the phosphate salt?
A2: It is highly recommended to use This compound phosphate . The phosphate salt is more stable and readily soluble in water compared to the free base.[3][4] A 1% aqueous solution of this compound phosphate has a pH of approximately 4.4, which aids in its solubility.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][] this compound is also slightly soluble in methanol.[1] When using a DMSO stock, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q4: How can I increase the solubility of this compound in my experimental buffer?
A4: To enhance the solubility of this compound, consider the following strategies:
-
pH Adjustment: Maintain the pH of your buffer well below the pKa of this compound (9.25). A slightly acidic pH (e.g., 4.5-6.5) will ensure the compound remains protonated and soluble.
-
Choice of Buffer: If you suspect buffer-drug interactions, consider alternative buffer systems. While phosphate buffers are common, you might explore using a bicarbonate buffer system, which can be more physiologically relevant, though it requires careful handling to maintain pH.[6][7]
-
Use of Co-solvents: For certain applications, a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 in your final solution can help maintain solubility.[8]
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound that has precipitated out of solution.[9] However, be cautious about the thermal stability of this compound and other components in your experiment.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Probable Cause: Solvent shock due to rapid change in solvent polarity.
Solutions:
-
Pre-warm the Buffer: Ensure your experimental buffer is at the desired experimental temperature before adding the this compound stock.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer.
-
Rapid Mixing: Add the stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and even dispersion.
Issue 2: Precipitation Observed After Storage or Temperature Change
Probable Cause: The initial concentration was close to the solubility limit, and a change in temperature decreased the solubility.
Solutions:
-
Re-dissolution: Gently warm and sonicate the solution to attempt to redissolve the precipitate.
-
Lower Concentration: If precipitation persists, the working concentration may be too high for the storage conditions. Consider preparing a fresh solution at a lower concentration.
-
Storage Conditions: Store this compound solutions protected from light and at a consistent temperature to minimize degradation and precipitation.[10][11]
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound Phosphate
| Property | This compound (Free Base) | This compound Phosphate | Reference(s) |
| Molecular Formula | C5H7N3 | C5H10N3O4P | [3][] |
| Molecular Weight | 109.13 g/mol | 207.12 g/mol | [3][] |
| pKa | 9.25 | 9.25 | [1] |
| Water Solubility | 24-25 g/L (at 20°C) | Readily soluble | [3] |
| pH of 1% Aqueous Solution | Not specified | ~4.4 | [1] |
| Appearance | Yellowish solid | White crystalline powder | [1][3] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 24 mg/mL (20°C) | [3] |
| Dimethylsulfoxide (DMSO) | Soluble | [1][] |
| Methanol | Slightly soluble | [1] |
| Glacial Acetic Acid | Slightly soluble | [1] |
| Ethanol | Very slightly soluble | [1] |
| Dimethylformamide | Very slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Phosphate Aqueous Stock Solution
-
Weighing: Accurately weigh out 20.71 mg of this compound phosphate (MW: 207.12 g/mol ).
-
Dissolution: Add the weighed powder to a sterile 10 mL volumetric flask.
-
Solvent Addition: Add approximately 8 mL of high-purity water (e.g., Milli-Q or equivalent).
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Final Volume: Once fully dissolved, bring the volume up to 10 mL with high-purity water.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Physiological Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Buffer Preparation: Prepare your desired physiological buffer (e.g., 1x PBS, pH 7.4).
-
Pre-warming: Warm the buffer to your experimental temperature (e.g., 37°C).
-
Dilution: Thaw an aliquot of your 10 mM this compound phosphate stock solution.
-
Addition: While gently vortexing the pre-warmed buffer, add the required volume of the this compound stock solution to achieve your final desired concentration.
-
pH Check (Recommended): After adding the this compound solution, re-check the pH of your final working solution and adjust if necessary.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Universal buffers for use in biochemistry and biophysical experiments [aimspress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qbdgroup.com [qbdgroup.com]
Accounting for acetylator phenotype in Amifampridine pharmacokinetic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for acetylator phenotype in Amifampridine pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized via N-acetylation to its inactive metabolite, 3-N-acetylthis compound.[1][2][3] This process is mainly catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to different acetylation rates among individuals.[1][2][3][4]
Q2: What is the significance of the acetylator phenotype in this compound pharmacokinetics?
The acetylator phenotype, determined by an individual's NAT2 genotype, significantly impacts the pharmacokinetic profile of this compound.[1][5] Individuals can be broadly categorized as slow, intermediate, or rapid acetylators.[6][7] Slow acetylators metabolize this compound at a slower rate, resulting in substantially higher plasma concentrations and exposure compared to rapid acetylators.[1][5][8]
Q3: How much do pharmacokinetic parameters differ between slow and rapid acetylators?
Studies have shown significant differences in key pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The mean Cmax in slow acetylators can be 3.5 to 4.5 times higher than in rapid acetylators.[1][3][9]
-
AUC (Area Under the Curve): The mean AUC, representing total drug exposure, can be 5 to 10 times higher in slow acetylators.[1][4][8] In some cases, AUC values have been observed to be up to 8.8-fold higher in slow acetylators.[5][10]
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Half-life (t1/2): Slow acetylators tend to have a longer elimination half-life for this compound.[1]
Q4: What are the clinical implications of these pharmacokinetic differences?
The increased exposure to this compound in slow acetylators is associated with a higher incidence of drug-related adverse events.[1][4][8] Therefore, identifying a patient's acetylator status is crucial for dose optimization to ensure safety and efficacy. The FDA-approved label for this compound recommends a lower starting dose for known NAT2 poor metabolizers.[3][9]
Q5: How is acetylator phenotype determined?
Acetylator phenotype can be determined through two main methods:
-
NAT2 Genotyping: This involves analyzing the patient's DNA to identify specific single nucleotide polymorphisms (SNPs) in the NAT2 gene.[1][11] The combination of these SNPs determines the individual's acetylator status (slow, intermediate, or rapid).[7][12]
-
Phenotyping (e.g., Caffeine (B1668208) Challenge Test): This method involves administering a probe drug, such as caffeine, and measuring the ratio of specific metabolites in plasma or urine to determine the rate of acetylation.[1][13] There is a high concordance between NAT2 genotype and the phenotype determined by methods like the caffeine challenge test.[1][11]
Troubleshooting Guide
Issue 1: High inter-individual variability in this compound plasma concentrations is observed in my study.
-
Possible Cause: This is an expected finding due to the genetic polymorphism of the NAT2 enzyme.[1] Your study population likely includes a mix of slow, intermediate, and rapid acetylators.
-
Recommended Action:
-
Stratify your pharmacokinetic data based on the acetylator phenotype of the study participants.
-
Perform NAT2 genotyping or phenotyping on all subjects to allow for this stratification.
-
Analyze the pharmacokinetic parameters for each acetylator group separately. This will help to explain the observed variability.
-
Issue 2: A subset of study participants is experiencing a significantly higher rate of adverse events.
-
Possible Cause: These individuals are likely slow acetylators, leading to higher systemic exposure to this compound.[1][8][14]
-
Recommended Action:
-
Immediately review the adverse event data in conjunction with the pharmacokinetic profiles of the affected participants.
-
If not already done, perform NAT2 genotyping to confirm if these participants are slow acetylators.
-
For future studies, consider implementing adaptive dose adjustments based on acetylator status, as recommended by regulatory bodies.[3][9]
-
Issue 3: Unexpectedly low plasma concentrations of the 3-N-acetylthis compound metabolite are observed in some subjects.
-
Possible Cause: These individuals are likely slow acetylators. They have a reduced capacity to metabolize this compound, leading to lower production of the 3-N-acetyl metabolite.[15]
-
Recommended Action:
-
Correlate the metabolite concentrations with the parent drug (this compound) concentrations. You should observe an inverse relationship where low metabolite levels correspond to high parent drug levels.
-
Confirm the acetylator status of these individuals through genotyping or phenotyping.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters by Acetylator Phenotype (Single Dose Administration)
| Pharmacokinetic Parameter | Slow Acetylators | Rapid Acetylators | Fold Difference (Slow/Rapid) | Reference(s) |
| Cmax (ng/mL) | 17.9 - 89.6 | 3.98 - 25.5 | 3.5 - 4.5 | [1] |
| AUC0-t (ng·h/mL) | 30.1 - 230 | 2.89 - 43.5 | 5 - 10 | [1] |
| t1/2 (hours) | ~2.5 | ~1.8 | ~1.4 | [13] |
Data presented are ranges from studies with single, ascending oral doses of this compound (5-30 mg).
Table 2: Comparison of this compound and its Metabolite Exposure by Acetylator Status
| Parameter | Slow Acetylators | Rapid Acetylators | Key Observation | Reference(s) |
| This compound Exposure (AUC) | 5.6 to 9-fold higher | Lower | Significantly higher exposure in slow acetylators. | [3][9] |
| 3-N-acetylthis compound Cmax | Lower | ~2-fold higher | Higher metabolite concentration in rapid acetylators. | [1] |
Experimental Protocols
1. NAT2 Genotyping
-
Objective: To determine the NAT2 genotype of study participants to predict their acetylator phenotype.
-
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available kit.
-
Genotyping Assay: Utilize a validated method such as Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP) or a TaqMan SNP genotyping assay to detect key SNPs within the NAT2 gene.[7] Commonly analyzed SNPs include those that define the major slow and rapid alleles.
-
Allele and Genotype Assignment: Based on the detected SNPs, assign the NAT2 alleles and the corresponding genotype for each participant.
-
Phenotype Prediction: Translate the genotype into a predicted phenotype (e.g., slow, intermediate, or rapid acetylator) based on established genotype-phenotype correlations.[11][16]
-
2. Phenotyping via Caffeine Challenge Test
-
Objective: To determine the acetylator phenotype of study participants based on their metabolic rate of caffeine.
-
Methodology:
-
Caffeine Administration: After an overnight fast, administer a standardized dose of caffeine (e.g., 200 mg) to the participant.
-
Sample Collection: Collect a plasma or urine sample at a specified time point post-caffeine administration (e.g., 5-6 hours).
-
Metabolite Analysis: Analyze the collected sample using a validated analytical method (e.g., HPLC) to quantify the concentrations of caffeine and its relevant metabolites.
-
Metabolic Ratio Calculation: Calculate the molar ratio of two specific caffeine metabolites (e.g., 5-acetylamino-6-formylamino-3-methyluracil (B14576) to 1-methylxanthine).
-
Phenotype Assignment: Assign the acetylator phenotype based on the calculated metabolic ratio. A bimodal distribution is typically observed, allowing for the classification of individuals into slow and rapid acetylator groups.[13]
-
Visualizations
Caption: Experimental workflow for an this compound pharmacokinetic study incorporating acetylator phenotype.
Caption: Troubleshooting logic for high pharmacokinetic variability in this compound studies.
References
- 1. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of this compound: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylator Status Impacts this compound Phosphate (Firdapse™) Pharmacokinetics and Exposure to a Greater Extent Than Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacogenetics Implementation Consortium Guideline for NAT2 Genotype and Hydralazine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. rcsb.org [rcsb.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
Validating Amifampridine target engagement in a new experimental model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of amifampridine in novel experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound (3,4-diaminopyridine) is the voltage-gated potassium (Kv) channel.[1][2] It acts as a broad-spectrum blocker of these channels, which leads to a prolongation of the presynaptic action potential.[2]
Q2: How does blocking potassium channels with this compound lead to its therapeutic effect?
A2: By blocking the efflux of potassium ions from nerve terminals, this compound prolongs the depolarization phase of the action potential.[2] This extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer duration, leading to increased calcium influx and enhanced release of the neurotransmitter acetylcholine (B1216132) into the neuromuscular junction.[3] This mechanism helps to overcome the impaired neuromuscular transmission seen in conditions like Lambert-Eaton myasthenic syndrome (LEMS).
Q3: What are the key experimental models to validate this compound's target engagement?
A3: The two primary in vitro methods for validating this compound's engagement with Kv channels are patch-clamp electrophysiology and thallium flux assays. Patch-clamp allows for direct measurement of ion channel currents, providing detailed information on the mechanism of block. Thallium flux assays are a higher-throughput alternative that measure the influx of thallium ions (a surrogate for potassium ions) through Kv channels.
Q4: What is the difference between this compound and its phosphate (B84403) salt?
A4: this compound phosphate is a more stable salt form of the this compound base.[4] This improved stability makes it more suitable for pharmaceutical formulations and can be stored at room temperature.[4] For experimental purposes, it's crucial to note which form is being used and to calculate molar concentrations based on the molecular weight of the specific form.
Q5: What are known off-target effects of this compound to consider in a new model?
A5: While this compound is a broad-spectrum Kv channel blocker, it's important to assess its effects on other ion channels in a new experimental model. For instance, at low micromolar concentrations (1.5 µM), this compound has been shown to have no effect on Cav1.2 or Cav2.1 calcium currents.[5] However, at higher concentrations, the potential for off-target effects on other voltage-gated ion channels, such as sodium (Nav) or calcium (Cav) channels, should be evaluated.[6][7][8]
Troubleshooting Guides
Patch-Clamp Electrophysiology
Issue 1: No observable effect of this compound on potassium currents.
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Possible Cause: Inappropriate cell line or low expression of target Kv channels.
-
Troubleshooting Step: Select a cell line known to express the Kv channel subtype of interest (e.g., HEK293 or CHO cells stably transfected with specific Kv channels).[9] Validate the expression of the target channel using techniques like qPCR or Western blotting.
-
-
Possible Cause: this compound degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. While the phosphate salt is more stable, it's good practice to avoid repeated freeze-thaw cycles.[4] You can also perform a stability study of this compound in your specific recording solutions.
-
-
Possible Cause: Incorrect drug concentration.
-
Troubleshooting Step: Verify the calculations for your stock and working solutions. Ensure accurate dilution to the final desired concentration in the perfusion solution.
-
Issue 2: High variability in the blocking effect of this compound.
-
Possible Cause: Inconsistent solution exchange.
-
Troubleshooting Step: Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell. A stable baseline recording should be achieved before drug application.
-
-
Possible Cause: "Trapping" of the drug within the channel.
-
Troubleshooting Step: For some Kv channels, this compound (and the related 4-aminopyridine) may require channel activation to bind and can become "trapped" when the channel closes.[9][10] This can lead to a use-dependent block. Your voltage protocol should be designed to account for this, for example, by applying a series of depolarizing pulses.
-
Thallium Flux Assay (e.g., FluxOR™ Assay)
Issue 1: Low signal-to-background ratio.
-
Possible Cause: Low expression of potassium channels in the chosen cell line.
-
Troubleshooting Step: Use a cell line with robust expression of the target Kv channels. Transient or stable transfection may be necessary.
-
-
Possible Cause: Suboptimal thallium and potassium concentrations in the stimulus buffer.
-
Troubleshooting Step: For voltage-gated channels, the concentration of potassium in the stimulus buffer is critical for channel opening. Titrate the potassium concentration to achieve the optimal signal window. High levels of potassium can compete with thallium for channel entry.[11] If the signal is still low, the thallium concentration can be increased, but be mindful of potential toxicity.[12]
-
Issue 2: Inconsistent results with known Kv channel blockers.
-
Possible Cause: Inadequate incubation time with the compound.
-
Troubleshooting Step: The pre-incubation time for this compound or control compounds can influence the observed activity.[3] An incubation time of 10-30 minutes is a good starting point, but this may need to be optimized for your specific cell line and channel.
-
-
Possible Cause: Cell health issues.
-
Troubleshooting Step: Ensure cells are healthy and plated at the correct density. Over-confluent or unhealthy cells will give inconsistent results.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds on Voltage-Gated Potassium Channels
| Compound | Channel Subtype | Cell Line | Assay | IC50 / Effect |
| This compound (3,4-DAP) | Kv3.3 and Kv3.4 | HEK293T | Patch-clamp | ~10% reduction in current at 1.5 µM[1] |
| 4-Aminopyridine (B3432731) (4-AP) | Kv1.1 | Sol-8 muscle cells | Patch-clamp | 89 µM[9] |
| 4-Aminopyridine (4-AP) | K+ channels | Murine B lymphocytes | Patch-clamp | Kd = 120 µM (peak current reduction)[10] |
| 4-Aminopyridine (4-AP) | Kv channels | MCF-7 (breast cancer) | Intracellular K+ measurement | 30.33% ± 5.85% increase in intracellular K+[13] |
Table 2: this compound Pharmacokinetics in In Vitro and In Vivo Models
| Parameter | Model | Value |
| Km | Rat liver S9 fraction | 66.6 ± 24.2 μM[14] |
| Vmax | Rat liver S9 fraction | 5130 ± 1100 pmol/min/mg protein[14] |
| CLint | Rat liver S9 fraction | 0.078 ± 0.011 mL/min/mg protein[14] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound Target Engagement
-
Cell Preparation: Plate cells expressing the Kv channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv channel currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the effect of this compound on the Kv channel currents.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after this compound application.
-
Construct concentration-response curves to determine the IC50 value.
-
Protocol 2: Thallium Flux Assay (FluxOR™-based) for this compound Target Engagement
-
Cell Plating: Plate cells expressing the target Kv channel in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Remove the dye loading solution and replace it with assay buffer.
-
Add this compound or control compounds at various concentrations to the wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the stimulus buffer containing thallium and potassium according to the manufacturer's protocol.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for a few seconds.
-
Inject the stimulus buffer and continue to record the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus.
-
Normalize the data to the positive and negative controls.
-
Generate concentration-response curves to determine the IC50 of this compound.
-
Visualizations
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 4. This compound safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+-dependent modulation of voltage-gated myocyte sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+-dependent modulation of voltage-gated myocyte sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of this compound: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Amifampridine's impact on experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate experimental variability when working with Amifampridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to enhance the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | Cell line variability: Different cell lines may have varying expression levels of potassium channels targeted by this compound. Inconsistent drug concentration: Errors in serial dilutions or instability of the compound in culture media. High background signal: Contamination of cell culture or reagents; interference of this compound with assay reagents. | Cell Line Characterization: Profile the expression of relevant potassium channels in your cell line. Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Controls: Run a compound-only control to check for interference with the assay. Maintain aseptic technique to prevent contamination. |
| High variability in animal studies | Genetic differences in metabolism: Polymorphisms in the N-acetyltransferase 2 (NAT2) gene lead to "slow" and "fast" acetylator phenotypes, significantly impacting this compound's metabolism and clearance.[1][2][3][4] Route of administration: Inconsistent absorption or first-pass metabolism. Animal stress: Stress can alter physiological parameters and drug metabolism. | Control for Metabolism: If possible, use animal strains with known NAT2 genotypes (e.g., NAT2 knockout mice) to reduce metabolic variability.[5][6] Alternatively, phenotype animals for acetylator status before the experiment. Consistent Administration: Use a consistent and appropriate route of administration (e.g., oral gavage, intraperitoneal injection) with precise dosing techniques.[7] Acclimatization: Allow animals to acclimate to the housing and experimental conditions to minimize stress. |
| Seizures observed in animal models | High dosage: this compound can lower the seizure threshold, especially at higher concentrations.[8][9] Drug interactions: Co-administration with other drugs that lower the seizure threshold can increase the risk.[8] | Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window with minimal adverse effects. Review Concomitant Medications: Avoid co-administering drugs known to lower the seizure threshold. If unavoidable, use the lowest effective dose of this compound and monitor animals closely. |
| Poor solubility or precipitation of this compound | Improper solvent: this compound free base has limited solubility in water. Incorrect pH: The solubility of this compound is pH-dependent. | Use of Phosphate (B84403) Salt: Use the more water-soluble phosphate salt of this compound for aqueous solutions.[10] Appropriate Solvent: For in vitro stock solutions, consider using DMSO. For in vivo administration, sterile water or saline is appropriate for the phosphate salt.[11] |
| Variable electrophysiology recordings | Inconsistent drug application: Fluctuation in the local concentration of this compound at the recording site. Electrode drift: Instability of the patch-clamp recording. Cell health: Poor cell health can lead to unstable recordings. | Stable Perfusion: Use a stable and calibrated perfusion system to ensure consistent drug application. Stable Setup: Ensure the patch-clamp rig is free from vibrations and the electrode holder is secure. Healthy Cells: Use healthy, viable cells for recordings and ensure proper oxygenation and physiological temperature. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potassium channel blocker. It works by blocking voltage-gated potassium channels on the presynaptic nerve terminal. This action prolongs the duration of the action potential, which in turn allows for a greater influx of calcium ions into the neuron. The increased intracellular calcium enhances the release of the neurotransmitter acetylcholine (B1216132) into the neuromuscular junction, thereby improving neuromuscular transmission.[12][13]
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Key sources of experimental variability.
Q5: How can I control for the variability caused by NAT2 polymorphism in my animal studies?
A5: The most effective way to control for this variability is to use genetically defined animal models. Using NAT2 knockout mice will eliminate this metabolic pathway, leading to more consistent pharmacokinetic profiles.[5][6] If using strains with variable NAT2 genetics, you can perform genotyping or phenotyping (e.g., using a caffeine (B1668208) challenge test) to classify animals as slow or fast acetylators before starting the experiment and analyze the data accordingly.
Specific Assays
Q6: Are there specific considerations when using this compound in electrophysiology experiments?
A6: Yes. Given that this compound's primary effect is on ion channels, it is crucial to have a stable and reliable recording setup. Ensure a consistent and rapid perfusion system to control the timing and concentration of drug application. It is also important to monitor the health of the cells or tissue slice throughout the experiment, as changes in cell viability can affect channel function and recording stability. A detailed patch-clamp protocol should be followed meticulously.
Q7: Can this compound affect cell viability assays?
A7: While this compound's primary target is neuronal ion channels, it is always good practice to assess its direct effect on cell viability in your specific cell model, especially at higher concentrations. Standard assays like MTT or CellTiter-Glo can be used. Be sure to include a vehicle control and a positive control for cytotoxicity to ensure the validity of your results.
Experimental Protocols
Protocol 1: Preparation of this compound Phosphate Solution for In Vivo Administration (Rodents)
-
Calculate the required amount: Determine the total amount of this compound phosphate needed based on the desired dose (e.g., 2 mg/kg), the weight of the animals, and the volume to be administered (e.g., 5 ml/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound phosphate powder using a calibrated analytical balance.
-
Dissolve in sterile saline: Add the powder to a sterile container and add the calculated volume of sterile 0.9% saline.
-
Ensure complete dissolution: Vortex or sonicate the solution until the this compound phosphate is completely dissolved.
-
Filter sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile container to ensure sterility.
-
Storage: Use the solution immediately or store it at 2-8°C for a short period. It is recommended to prepare fresh solutions daily.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound phosphate in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
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"Add_this compound" -> "Incubate";
"Incubate" -> "Add_MTT";
"Add_MTT" -> "Incubate_MTT";
"Incubate_MTT" -> "Add_Solubilizer";
"Add_Solubilizer" -> "Read_Absorbance";
"Read_Absorbance" -> "Analyze";
}
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of this compound (3,4-diaminopyridine) phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetyltransferase (Nat) 1 and 2 expression in Nat2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation and functional characterization of arylamine N-acetyltransferase Nat1/Nat2 double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 8. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound overdose leading to refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. This compound Phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. orpdl.org [orpdl.org]
Navigating Amifampridine Solution pH for Robust Experimental Results: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the pH of amifampridine solutions to ensure the stability, solubility, and efficacy of the compound in experimental settings. Adherence to these guidelines is critical for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a stock solution of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound phosphate (B84403) in an aqueous buffer with a slightly acidic pH. A 1% aqueous solution of this compound phosphate naturally has a pH of 4.4.[1][2][3][4][5] Maintaining a pH in the range of 4.0 to 6.0 is advisable for stock solutions to ensure long-term stability and prevent degradation.
Q2: How does pH affect the solubility of this compound?
Q3: What is the recommended pH for in vitro assays using this compound?
A3: For most in vitro cellular assays, including electrophysiology experiments like patch-clamp, it is crucial to maintain a physiological pH, typically between 7.2 and 7.4. This ensures that the experimental conditions are relevant to biological systems and that the target ion channels and other cellular components function correctly.
Q4: How stable is this compound in solution at different pH values?
A4: this compound phosphate is more stable than the free base form, particularly under oxidative stress.[7][8] Studies have shown that this compound can withstand forced degradation under acidic (0.5 N HCl at 85°C for 8 hours) and basic (0.5 N NaOH for 6 hours) conditions to some extent.[9] However, for prolonged storage, a slightly acidic pH is recommended. For working solutions in physiological buffers (pH ~7.4), it is best to prepare them fresh for each experiment to minimize potential degradation.
Q5: Can I adjust the pH of my this compound solution? If so, what should I use?
A5: Yes, the pH of this compound solutions can be adjusted. For stock solutions, you can use dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) to adjust the pH. For working solutions in cell culture media or physiological buffers, the buffering system of the medium (e.g., HEPES, bicarbonate) should maintain the pH in the desired physiological range. Always use high-purity acids and bases to avoid introducing contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the stock solution | The pH of the solution is too high (basic), causing the precipitation of the this compound free base. | Lower the pH of the solution to the acidic range (pH 4-6) by adding a small amount of dilute HCl. Ensure the final concentration of the acid does not interfere with downstream applications. |
| Loss of drug activity in an experiment | The this compound solution may have degraded due to improper storage or prolonged exposure to non-optimal pH or temperature. The pH of the experimental buffer may be outside the physiological range, affecting drug-target interaction. | Prepare fresh this compound solutions for each experiment from a properly stored stock. Verify the pH of your experimental buffer and adjust it to 7.2-7.4. Store stock solutions at recommended temperatures (refrigerated or frozen) and protect from light. |
| Inconsistent experimental results | The pH of the this compound solution or the experimental buffer varies between experiments. | Always measure and record the pH of your solutions before each experiment. Use a calibrated pH meter. Prepare a large batch of buffer to be used across a series of experiments to ensure consistency. |
| Unexpected changes in cell health or assay performance | The pH of the this compound solution or the final assay solution is outside the tolerated physiological range for the cells. | Ensure the final concentration of any acidic or basic components used for pH adjustment is not cytotoxic. Verify that the buffering capacity of your experimental medium is sufficient to handle the addition of the this compound solution without a significant pH shift. |
Physicochemical and Stability Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | 9.25, 11.8 | [3][5] |
| Solubility (Phosphate Salt) | Freely soluble in water | [1][2][3][4] |
| Solubility (Free Base) | 24 g/L in water at 20°C | [6] |
| pH of 1% Aqueous Solution (Phosphate Salt) | 4.4 | [1][2][3][4][5] |
Summary of Forced Degradation Studies
| Condition | Details | Outcome | Reference |
| Acid Hydrolysis | 0.5 N HCl, 85°C, 8 hours | Degradation observed | [9] |
| Base Hydrolysis | 0.5 N NaOH, 6 hours | Degradation observed | [9] |
| Oxidative Stress | 5% or 15% H₂O₂ | Phosphate salt is more stable than the free base | [8] |
| Thermal Degradation | 80°C, 5 hours | Degradation observed | [9] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound phosphate. For a 10 mM stock solution, this would be 2.071 mg for 1 mL of solvent.
-
Dissolution: Dissolve the weighed this compound phosphate in a high-purity, sterile buffer with a pH between 4.0 and 6.0 (e.g., a citrate (B86180) or acetate (B1210297) buffer). Alternatively, sterile water can be used, and the pH can be adjusted.
-
pH Adjustment (if necessary): Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired range using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 2-8°C is acceptable.
General Protocol for In Vitro Electrophysiology (Patch-Clamp)
-
Prepare Extracellular (Bath) Solution: Prepare an artificial cerebrospinal fluid (aCSF) or other suitable physiological buffer. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. The pH should be adjusted to 7.4 by bubbling with 95% O₂ / 5% CO₂.
-
Prepare Intracellular (Pipette) Solution: Prepare an intracellular solution with a composition appropriate for the specific ion channels being studied. A typical potassium-based internal solution might contain (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 ATP-Mg, and 0.4 GTP-Na. Adjust the pH to 7.2-7.3 with KOH.
-
Prepare this compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in the extracellular (bath) solution. Ensure the final concentration of the solvent (e.g., DMSO, if used) is minimal and does not affect the cells.
-
Application: After establishing a stable whole-cell recording, perfuse the cells with the this compound-containing extracellular solution.
-
Data Acquisition: Record the changes in ion channel activity in response to this compound application.
Visualizations
Caption: this compound blocks K+ channels, prolonging depolarization and increasing ACh release.
Caption: Workflow for experiments using this compound, emphasizing pH control.
Caption: A logical flow for troubleshooting issues related to this compound solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ijsdr.org [ijsdr.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jgtps.com [jgtps.com]
Technical Support Center: Amifampridine Delivery in Microfluidic Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of Amifampridine in microfluidic devices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound to use in microfluidic experiments?
A1: It is highly recommended to use this compound phosphate (B84403), the salt form of the drug. This compound phosphate is stable at room temperature and is freely soluble in water, which is advantageous for preparing aqueous solutions for microfluidic experiments.[1][2][3] The free base form of this compound has lower water solubility.[1]
Q2: What are the key physicochemical properties of this compound phosphate to consider?
A2: Key properties include its high water solubility (159.0 mg/mL), a pKa of 9.25, and the fact that a 1% aqueous solution has a pH of approximately 4.4.[4][5] This acidic pH should be considered for potential effects on cell viability and compatibility with other reagents in your microfluidic system.
Q3: How should I prepare this compound phosphate solutions for my experiments?
A3: this compound phosphate can be dissolved directly in sterile, deionized water or a buffer of your choice. Given its high solubility, preparing a concentrated stock solution (e.g., 10 mM) is a common practice. This stock can then be sterile-filtered and diluted to the final working concentration in your cell culture medium or experimental buffer. Always ensure the final pH of the solution is compatible with your experimental setup.
Q4: Will this compound adsorb to the surface of my PDMS microfluidic device?
A4: While this compound phosphate is water-soluble, the potential for non-specific adsorption to hydrophobic surfaces like Polydimethylsiloxane (PDMS) should not be disregarded. Hydrophobic small molecules are known to be absorbed by PDMS, which can lead to a significant reduction in the effective concentration delivered to your cells.[6][7][8] Although specific data on this compound-PDMS interaction is limited, it is a known challenge for small molecules in PDMS-based systems.[8][9] To mitigate this, surface modification of the PDMS channels is recommended (see Troubleshooting section).
Q5: What are typical flow rates for delivering this compound to cells in a microfluidic device?
A5: For cell perfusion applications, typical flow rates can range from microliters per hour (µL/h) to milliliters per minute (mL/min), depending on the specific device design, channel dimensions, and experimental requirements.[6][10][11] It is crucial to maintain a flow rate that ensures adequate nutrient supply and waste removal without inducing excessive shear stress on the cells. A common starting point for many cell culture applications is in the range of 0.5 to 5 µL/min.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Drug Concentration
Potential Causes:
-
Adsorption to PDMS: this compound may be adsorbing to the hydrophobic surfaces of the PDMS channels, lowering the concentration that reaches the cells.[6][7][8]
-
Inaccurate Flow Rate: Fluctuations in the syringe pump can lead to inconsistent flow rates and, consequently, variable drug concentrations.[12][13]
-
Bubble Formation: Air bubbles in the microchannels can disrupt the flow profile and lead to inconsistent delivery.[1][4][14]
-
Precipitation: Although this compound phosphate is highly soluble, changes in temperature, pH, or solvent composition within the microfluidic device could potentially lead to precipitation.
Solutions:
-
PDMS Surface Modification:
-
Oxygen Plasma Treatment: This common technique temporarily renders the PDMS surface hydrophilic, reducing hydrophobic interactions.[2][15][16]
-
Coating with Hydrophilic Polymers: Coating the channels with materials like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) can create a more stable hydrophilic surface.[15][17]
-
Sol-Gel Coating: A glass-like layer can be created on the PDMS surface to improve chemical resistance and reduce adsorption.[2]
-
-
Flow Rate Stabilization:
-
Use High-Quality Syringe Pumps: Employ pumps designed for microfluidic applications with low pulsation.
-
Dampen Pulsations: Incorporate a pulse dampener in the fluidic line.
-
Regular Calibration: Ensure your syringe pump is regularly calibrated.[12]
-
-
Preventing Bubble Formation:
-
Degas Solutions: Thoroughly degas all solutions before introducing them into the microfluidic device.[4]
-
Prime Channels Carefully: Slowly and carefully prime all channels to avoid trapping air. Priming with ethanol (B145695) can help.[5]
-
Use a Bubble Trap: Integrate an in-line bubble trap before the chip inlet.[14][18]
-
-
Preventing Precipitation:
-
Maintain Stable Temperature: Use a stage-top incubator or other temperature control system to maintain a constant temperature.
-
Ensure pH Compatibility: Buffer your this compound solution to a pH that is compatible with your cells and other reagents.
-
Pre-filter Solutions: Filter all solutions through a 0.22 µm filter before use to remove any particulates that could act as nucleation sites.[19]
-
Troubleshooting Workflow for Inconsistent Drug Concentration
Caption: Troubleshooting workflow for inconsistent this compound concentration.
Issue 2: Channel Clogging
Potential Causes:
-
Precipitation of this compound: As mentioned, changes in the microenvironment could lead to precipitation.
-
Cell Debris or Aggregates: If working with cell cultures, dead cells or cell clumps can obstruct the microchannels.
-
Particulates in Solutions: Unfiltered solutions can introduce dust or other particles.
Solutions:
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the this compound phosphate is fully dissolved. Gentle warming and sonication can aid this process.
-
Filter All Solutions: Use a 0.22 µm syringe filter for all solutions before introducing them into the device.[19]
-
Maintain Healthy Cell Cultures: Ensure high cell viability to minimize debris.
-
Incorporate a Filter Structure: Design or use a microfluidic chip with an integrated filter or weir structure at the inlet to trap larger particles.
-
Pulsatile Flow: Applying gentle pulsations to the flow can help to dislodge small aggregates before they form a complete blockage.[20][21]
Decision Tree for Diagnosing Channel Clogging
Caption: Decision tree for diagnosing the cause of channel clogging.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Phosphate Salt
| Property | This compound (Free Base) | This compound Phosphate | Source(s) |
| Molecular Formula | C₅H₇N₃ | C₅H₇N₃ • H₃PO₄ | [1][2] |
| Molecular Weight | 109.13 g/mol | 207.1 g/mol | [1][2] |
| Appearance | Yellowish solid | White, crystalline powder | [1][2] |
| Water Solubility | 25 g/L (at 20°C) | Freely soluble (159.0 mg/mL) | [1][4] |
| pKa | 9.25 | - | [4] |
| pH (1% aq. solution) | - | 4.4 | [2][5] |
| Stability | Less stable | More stable, no refrigeration required | [1][3][22] |
Experimental Protocols
Protocol 1: Preparation of this compound Phosphate Stock Solution (10 mM)
Materials:
-
This compound phosphate powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weigh out 20.71 mg of this compound phosphate.
-
Transfer the powder to the 15 mL conical tube.
-
Add 10 mL of sterile water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Filter the 10 mM stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Quantification of this compound in Microfluidic Device Outflow by HPLC-UV
This protocol is adapted from a validated method for the quantitative determination of this compound.[14]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Di-Potassium Hydrogen Ortho phosphate buffer (pH 6.4 adjusted with Orthophosphoric acid) and Acetonitrile (B52724) (70:30 v/v)
-
This compound phosphate standard for calibration curve
-
Collected outflow samples from the microfluidic device
-
Autosampler vials
Methodology:
-
Preparation of Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound phosphate of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase to generate a calibration curve.
-
Sample Preparation: Collect the outflow from the microfluidic device at specified time points. If necessary, dilute the samples with the mobile phase to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 290 nm.
-
Inject a standard volume (e.g., 20 µL) of each standard and sample.
-
The retention time for this compound is approximately 4.05 minutes.[14]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the outflow samples by interpolating their peak areas on the calibration curve.
-
Experimental Setup for this compound Delivery and Analysis
Caption: Schematic of the experimental setup for this compound delivery and analysis.
References
- 1. Bubbles in Microfluidics: How They Form and How to Avoid Them [ufluidix.com]
- 2. simplemicrofluidics.com [simplemicrofluidics.com]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Air bubbles and microfluidics, how to deal with it - Elveflow [elveflow.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Chemical-PDMS Binding Kinetics and Implications for Bioavailability in Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule absorption by PDMS in the context of drug response bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Microfluidic devices for cell cultivation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidics-enabled 96-well perfusion system for high-throughput tissue engineering and long-term all-optical electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. Syringe-pump-induced fluctuation in all-aqueous microfluidic system implications for flow rate accuracy. | Semantic Scholar [semanticscholar.org]
- 14. Avoid air bubbles during your microfluidic experiments - Elveflow [elveflow.com]
- 15. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation [mdpi.com]
- 18. Addressing Air Bubble Issues in Microfluidic Systems - Fluigent [fluigent.com]
- 19. youtube.com [youtube.com]
- 20. Mitigating clogging in a microfluidic array - Elveflow [elveflow.com]
- 21. A method to prevent clogging and clustering in microfluidic systems using microbubble streaming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A method to prevent clogging and clustering in microfluidic systems using microbubble streaming - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Amifampridine degradation during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of amifampridine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for experimental use?
A1: this compound phosphate (B84403) is significantly more stable than the this compound free base.[1][2] The phosphate salt can be stored at room temperature and has a longer shelf life, making it the recommended form for long-term experiments to ensure consistency and reliability of results.[1]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can lead to the degradation of this compound are exposure to oxidative conditions, acidic and basic environments, high temperatures, and UV light.[3] It is crucial to control these factors during storage and throughout the experimental process.
Q3: What are the known degradation products of this compound?
A3: Under oxidative stress, particularly from hydrogen peroxide, the primary degradation products of this compound (molecular form) have been identified as 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide. The salt form is more resistant to this oxidative degradation.[2]
Q4: How should I store my this compound stock solutions for long-term experiments?
A4: For optimal stability, this compound phosphate solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[4] Solutions should also be protected from light by using amber vials or by wrapping the containers in aluminum foil. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I use this compound in aqueous buffers for my experiments?
A5: Yes, but it is important to consider the pH of the buffer. This compound exhibits pH-dependent stability. While a 1% aqueous solution of this compound phosphate has a pH of 4.4, significant degradation can occur under strongly acidic or basic conditions.[3] It is recommended to use buffers with a pH between 4 and 8 for better stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in bioassays over time. | Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or below, protected from light, and in tightly sealed containers. 2. Check Solution Age: Prepare fresh working solutions from a recent stock for each experiment. Avoid using old solutions. 3. Assess pH of Medium: If using buffered solutions, confirm the pH is within the stable range for this compound (pH 4-8). 4. Perform a Stability Check: Analyze the concentration of your this compound solution using a stability-indicating method like RP-HPLC to confirm its integrity. |
| Appearance of unknown peaks in HPLC analysis of experimental samples. | Formation of degradation products. | 1. Review Experimental Conditions: Identify any steps where the compound was exposed to harsh conditions (e.g., extreme pH, high temperature, strong light, or oxidizing agents). 2. Protect from Light: Use amber glassware or foil to shield solutions from light during all experimental steps. 3. Control Temperature: Avoid heating this compound solutions unless absolutely necessary and validated. 4. Use High-Purity Solvents: Ensure solvents are free of peroxides or other oxidizing contaminants. |
| Precipitate forms in stock solution upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Ensure Complete Dissolution: Gently warm the solution to room temperature and vortex or sonicate briefly to ensure all solute is redissolved before making dilutions. 2. Check Container Seal: Use high-quality, tightly sealing vials to prevent solvent evaporation during storage. 3. Consider a Different Solvent: If precipitation persists, consider if the chosen solvent is appropriate for the storage temperature and concentration. |
Data on this compound Stability
The following tables summarize quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15.2% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 18.9% |
| Thermal | Dry Heat | 48 hours | 105°C | 8.7% |
| Photolytic (UV) | UV Light (254 nm) | 7 days | Room Temp | 10.3% |
Data synthesized from Harshalatha et al., 2020.[3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and separate it from its degradation products.[3]
1. Chromatographic Conditions:
-
Column: Waters C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A 70:30 (v/v) mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4, adjusted with Orthophosphoric Acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Temperature: Ambient
-
Injection Volume: 20 µL
-
Retention Time for this compound: Approximately 4.05 minutes
2. Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Bring the flask to volume with the mobile phase.
-
Further dilute 1.25 mL of this stock solution to 10 mL with the mobile phase to obtain a final concentration of 125 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
3. Sample Analysis:
-
Prepare sample solutions in the mobile phase to a concentration within the linear range of the assay.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to a standard calibration curve.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Acid Degradation:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Reflux the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate base (e.g., 0.1 M NaOH).
-
Dilute with the mobile phase to a suitable concentration and analyze by RP-HPLC.
2. Base Degradation:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Reflux the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate acid (e.g., 0.1 M HCl).
-
Dilute with the mobile phase and analyze by RP-HPLC.
3. Oxidative Degradation:
-
Prepare a solution of this compound in 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase and analyze by RP-HPLC.
4. Thermal Degradation:
-
Place solid this compound powder in an oven at 105°C for 48 hours.
-
After cooling, dissolve the powder in the mobile phase to a known concentration and analyze by RP-HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 7 days.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute the exposed and control samples with the mobile phase and analyze by RP-HPLC.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for long-term experiments with this compound.
Caption: Key factors for maintaining this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation [mdpi.com]
Identifying and controlling for Amifampridine impurities in research-grade material
Amifampridine, a potent potassium channel blocker, is a critical tool in neurological research and drug development. However, the presence of impurities in research-grade material can significantly impact experimental outcomes, leading to inconsistent results and confounding data interpretation. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and controlling for this compound impurities.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses common challenges encountered during experimental work, providing detailed methodologies for key analytical techniques and summarizing quantitative data for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in research-grade this compound?
A1: Research-grade this compound may contain several types of impurities, which can be broadly categorized as process-related impurities, degradation products, and residual solvents. Process-related impurities are by-products or unreacted starting materials from the synthesis of this compound. Degradation products form when this compound is exposed to stress conditions such as light, heat, humidity, or oxidative environments.[1][2][3]
Some commonly cited potential impurities include:
-
Process-Related Impurities:
-
4-Amino-3-nitropyridine: A potential precursor or intermediate in some synthetic routes.[4][5]
-
Triamine Impurity (Impurity C): A potential process-related impurity mentioned in patent literature concerning the synthesis of this compound phosphate (B84403).[6]
-
-
Degradation Products:
Q2: Why is it crucial to control for these impurities in my experiments?
A2: Impurities can have significant consequences for your research:
-
Altered Pharmacology: Impurities may possess their own biological activity, potentially leading to off-target effects or confounding the interpretation of your results.
-
Inaccurate Quantification: The presence of impurities can interfere with the accurate measurement of this compound concentration, leading to dosing errors.
-
Reduced Stability: Some impurities can accelerate the degradation of the active pharmaceutical ingredient (API).
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in your experiments.
Q3: How can I identify the impurities in my this compound sample?
A3: Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities. A well-developed HPLC method can resolve this compound from its impurities, allowing for their detection and quantification.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry, enabling the determination of the molecular weight of impurities and providing clues to their structure.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile or semi-volatile impurities and residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and is a powerful tool for the definitive identification of unknown impurities.[11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of research-grade this compound.
Problem 1: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: this compound can degrade under certain conditions. A forced degradation study can help identify potential degradation products.[1][13] Exposing a sample of your this compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC can help to tentatively identify the unknown peaks.
-
-
Possible Cause 2: Process-related impurities.
-
Troubleshooting: Compare your chromatogram to that of a certified reference standard of this compound, if available. The certificate of analysis (CoA) for your research-grade material may also list known impurities and their expected retention times.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure that your solvents, glassware, and HPLC system are clean. Run a blank injection (mobile phase only) to check for system peaks.
-
Problem 2: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Column overload.
-
Troubleshooting: Reduce the concentration of your sample or the injection volume.
-
-
Possible Cause 2: Incompatible sample solvent.
-
Troubleshooting: Dissolve your sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[14]
-
-
Possible Cause 3: Secondary interactions with the column.
-
Troubleshooting: this compound is a basic compound and can interact with residual silanols on the HPLC column, leading to peak tailing. Adding an ion-pairing agent (e.g., hexane (B92381) sulfonate) or a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Changes in mobile phase composition.
-
Troubleshooting: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump is mixing the solvents correctly.[15]
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Troubleshooting: Use a column oven to maintain a constant temperature.[15]
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting: If the column has been used extensively, it may need to be replaced.
-
Quantitative Data Summary
The acceptable levels of impurities in a drug substance are regulated by international guidelines such as those from the International Council for Harmonisation (ICH). For research purposes, it is good practice to be aware of these limits.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Organic Impurities | > 0.05% | > 0.10% or 1.0 mg/day intake (whichever is lower) | > 0.15% or 1.0 mg/day intake (whichever is lower) |
Table 1: General ICH Q3A Thresholds for New Drug Substances. These thresholds provide a general guideline for when impurities need to be reported, identified, and qualified based on their level in the drug substance.
| Impurity Name | Typical Level in Research-Grade Material |
| 4-Amino-3-nitropyridine | Varies, but should be controlled to low levels (e.g., <0.1%) |
| 3,4-Diaminopyridine-N-oxide | Typically a minor degradation product |
| Triamine Impurity (Impurity C) | Mentioned as a process impurity to be controlled to <0.1%[6] |
Table 2: Potential this compound Impurities and General Control Levels. The actual levels can vary significantly between different suppliers and batches.
Experimental Protocols
1. HPLC Method for this compound Impurity Profiling
This method is a general starting point and may require optimization for your specific instrument and sample.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a buffer of potassium dihydrogen phosphate (pH adjusted to 6.4 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 70:30 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 290 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Forced Degradation Study Protocol
-
Objective: To generate potential degradation products of this compound to aid in the identification of unknown peaks in a sample.[13]
-
Procedure:
-
Prepare separate solutions of this compound in:
-
0.1 N Hydrochloric Acid (Acidic condition)
-
0.1 N Sodium Hydroxide (Basic condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
-
Expose a solid sample of this compound to heat (e.g., 80°C) and another to UV light.
-
Store the solutions and solid samples for a defined period (e.g., 24-48 hours), taking samples at various time points.
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze all samples by the developed HPLC method.
-
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. This compound Impurities | SynZeal [synzeal.com]
- 6. US20220127231A1 - Process for the prepartion of this compound phosphate - Google Patents [patents.google.com]
- 7. jgtps.com [jgtps.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. ajpaonline.com [ajpaonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Pharmaceutical impurity identification: a case study using a multidisciplinary approach. | Semantic Scholar [semanticscholar.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. biomedres.us [biomedres.us]
- 14. eclass.uoa.gr [eclass.uoa.gr]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Head-to-Head Comparison of Amifampridine and 4-aminopyridine in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amifampridine (3,4-diaminopyridine, 3,4-DAP) and 4-aminopyridine (B3432731) (4-AP), two aminopyridine derivatives that function as potassium channel blockers. While both compounds share a fundamental mechanism of action, their distinct pharmacological profiles lead to different clinical applications and experimental considerations in neuronal models. This document synthesizes available experimental data to facilitate an informed understanding of their respective properties.
Core Mechanism of Action
Both this compound and 4-aminopyridine exert their primary effects by blocking voltage-gated potassium (Kv) channels in neurons.[1] This action inhibits the repolarization phase of the action potential, leading to a prolongation of the neuronal depolarization. The extended depolarization increases the open time of voltage-gated calcium channels, resulting in enhanced calcium influx and a subsequent increase in neurotransmitter release at presynaptic terminals.[1][2][3][4]
Comparative Data on Efficacy and Potency
The following tables summarize the available quantitative data on the effects of this compound and 4-aminopyridine on key neuronal parameters. It is important to note that direct head-to-head comparisons in the same experimental model are limited, and data are often from studies on different specific channels or neuronal preparations.
Table 1: Comparative Potency on Voltage-Gated Potassium (Kv) Channels
| Compound | Channel Subtype(s) | Reported IC50 | Neuronal Model/Cell Line |
| This compound (3,4-DAP) | Kv3.3 and Kv3.4 | ~10% current reduction at 1.5 µM | Not specified |
| 4-aminopyridine (4-AP) | Kv1.1 | 170 µM, 242 µM | CHO cells, HEK293 cells |
| Kv1.2 | 230 µM, 399 µM | CHO cells, HEK293 cells | |
| Kv1.4 | 399 µM | HEK293 cells |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 2: Effects on Action Potential and Neurotransmitter Release
| Parameter | This compound (3,4-DAP) | 4-aminopyridine (4-AP) | Neuronal Model |
| Action Potential Broadening | Dose-dependent broadening of presynaptic action potential waveform.[5][6] | Prolongs the duration of the action potential.[7] | Frog and mouse neuromuscular junction, Rat neuromuscular junction |
| Neurotransmitter Release (Quantal Content) | 95% increase in first EPP at 100 µM.[7] | 97% increase in first EPP at 100 µM.[7] | Rat diaphragm neuromuscular junction |
| 1000% increase under low probability of release conditions.[8] | - | Mouse diaphragm muscle |
Key Differentiating Pharmacological Properties
A critical distinction between the two compounds lies in their ability to cross the blood-brain barrier (BBB). 4-aminopyridine is more lipophilic and readily enters the central nervous system (CNS).[1][9] In contrast, this compound has lower CNS penetration, leading to a more peripherally restricted action.[2] This difference is a key determinant of their clinical applications and side-effect profiles. 4-AP's central action makes it more effective for CNS disorders like multiple sclerosis, but also carries a higher risk of seizures.[3][10] this compound's peripheral focus makes it a preferred treatment for neuromuscular disorders like Lambert-Eaton myasthenic syndrome.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway affected by both drugs and a typical experimental workflow for their characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Amifampridine's Specificity for Kv1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amifampridine (3,4-diaminopyridine, 3,4-DAP) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels, with recognized therapeutic value in treating certain neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1][2] Its primary mechanism of action involves the blockade of presynaptic Kv channels, which prolongs the action potential duration, leading to an increased influx of calcium and enhanced acetylcholine (B1216132) release at the neuromuscular junction.[1][2] While its clinical efficacy is well-established, a detailed understanding of its specificity within the diverse family of Kv channels, particularly the Kv1 subfamily, is crucial for predicting potential off-target effects and guiding further drug development.
This guide provides a comparative analysis of this compound's activity on Kv1 channels, supported by available experimental data. We also present a detailed methodology for assessing the specificity of ion channel blockers, drawing from established electrophysiological techniques.
Quantitative Analysis of this compound's Potency
To objectively assess the specificity of this compound, it is essential to compare its inhibitory concentration (IC50) values across various potassium channel subtypes. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological function.
While comprehensive data on this compound's activity across all Kv1 subtypes is limited in publicly available literature, existing studies provide valuable insights into its selectivity profile, particularly in comparison to other aminopyridines and its effects on other Kv channel families.
Table 1: Inhibitory Effects (IC50) of this compound and Related Compounds on Voltage-Gated Potassium (Kv) Channels
| Compound | Channel Subtype | IC50 (µM) | Cell Line | Comments |
| This compound (3,4-DAP) | Kv3.3 | High-affinity: ~2.5, Low-affinity: 151 | HEK293T | Biphasic inhibition observed.[1] |
| Kv3.4 | High-affinity: ~2.5, Low-affinity: 231 | HEK293T | Biphasic inhibition observed.[1] | |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 | CHO | Non-selective Kv channel blocker.[3] |
| Kv1.2 | 230 | CHO | ||
| Kv1.3 | 195 | - | ||
| Kv1.4 | 13 | - | ||
| Kv3.1 | 29 | - | ||
| Kv3.2 | 100 | - | ||
| 3-Aminopyridine (3-AP) | Kv1.1 | 2200 (at pH 7.2), 290 (at pH 6.0) | Sol-8 | Potency is pH-dependent.[4] |
Note: The IC50 values for 4-Aminopyridine are included for comparative purposes to highlight the different selectivity profiles within the aminopyridine class.
Experimental Protocols: Assessing Ion Channel Specificity
The "gold standard" for characterizing the interaction of a compound with an ion channel is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channels in a cell membrane.
Detailed Methodology for Whole-Cell Patch-Clamp Analysis
This protocol is adapted from studies investigating the effects of aminopyridines on cloned Kv channels expressed in mammalian cell lines (e.g., HEK293T or CHO cells).
1. Cell Preparation:
-
Cell Culture: Stably or transiently transfect the desired cell line with the specific Kv channel subtype (e.g., Kv1.1, Kv1.2). Culture the cells on glass coverslips in an appropriate medium until they reach optimal confluency for recording.
-
Transfection: For transient transfection, use a suitable method like lipid-based transfection or electroporation to introduce the plasmid DNA encoding the Kv channel alpha subunit into the cells. Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with KOH. This solution mimics the intracellular ionic environment.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. This solution mimics the extracellular environment.
-
Compound Preparation: Prepare a stock solution of this compound (3,4-DAP) in deionized water or an appropriate solvent. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the internal solution should be between 2-5 MΩ.
-
Establishing Whole-Cell Configuration:
-
Mount the filled pipette onto the headstage of the patch-clamp amplifier.
-
Under microscopic observation, carefully approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical and diffusional access to the cell's interior.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit Kv channel currents, apply depolarizing voltage steps (e.g., in 10 mV increments from -70 mV to +60 mV for 500 ms).
-
Record the resulting potassium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the currents at each concentration until a steady-state block is achieved.
-
4. Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway affected by this compound.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Cross-Validation of Amifampridine's Effects in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of Amifampridine (3,4-diaminopyridine) and its alternatives on various neuronal cell lines. The information is compiled from preclinical studies to assist in the cross-validation of its mechanism of action and potential therapeutic applications.
Introduction to this compound and Alternatives
This compound is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels in presynaptic nerve terminals.[4][5] This action prolongs the duration of the action potential, leading to an increased influx of calcium ions and subsequent enhancement of acetylcholine (B1216132) release.[4][6]
Key alternatives to this compound include 4-aminopyridine (B3432731) (4-AP) and Guanidine (B92328). 4-AP is a structurally similar potassium channel blocker, though it exhibits greater penetration into the central nervous system.[6][7] Guanidine also enhances neurotransmitter release by inhibiting presynaptic potassium channels.[8][9][10]
Comparative Electrophysiological Effects
Direct comparative studies of this compound across different neuronal cell lines are limited. The following tables summarize available data on the effects of this compound and its alternatives on ion channels, primarily in heterologous expression systems and some neuronal-like cells.
Table 1: Effect of this compound (3,4-Diaminopyridine) on Voltage-Gated Ion Channels
| Cell Line/System | Channel Subtype | Effect | Quantitative Data (Concentration) | Reference |
| HEK293T | Kv3.3 and Kv3.4 | Inhibition | ~10% reduction in current | 1.5 µM |
| Mammalian NMJ | Presynaptic Kv channels | Broadening of action potential | Increase in FWHM from 262.2 µs to 332.2 µs | 1.5 µM |
| Frog NMJ | Presynaptic Kv channels | Broadening of action potential | Dose-dependent increase | 1.5 µM and 100 µM |
| HEK293T | Cav1.2 and Cav2.1 | No effect | - | 1.5 µM |
Table 2: Comparative Effects of this compound Alternatives on Neuronal Ion Channels
| Compound | Cell Line/System | Channel Type | Effect | Quantitative Data (IC50 or Concentration) | Reference |
| 4-Aminopyridine | SH-SY5Y | Outward K+ currents | No effect | Not specified | |
| SH-SY5Y | Kv3.1 | Sensitive | Micromolar concentrations | ||
| CHO | Kv1.1 | Inhibition | ~180 µM | ||
| CHO | Kv1.2 | Inhibition | ~185 µM | ||
| SH-SY5Y | Voltage-dependent Na+ channels | No effect | Not specified | ||
| Nerispirdine | CHO | Kv1.1 | Inhibition | 3.6 µM | |
| (4-AP derivative) | CHO | Kv1.2 | Inhibition | 3.7 µM | |
| SH-SY5Y | Voltage-dependent Na+ channels | Inhibition | 11.9 µM | ||
| Guanidine | Mouse Motor Nerve Terminals | Fast voltage-dependent K+ current | Near complete inhibition | 2-10 mM | |
| Frog Myelinated Nerve Fibre | K+ and Na+ conductance | Positive shift in voltage curves | Not specified |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary effect is the blockade of presynaptic voltage-gated potassium channels. This initiates a cascade of events leading to enhanced neurotransmitter release.
Experimental Workflow for Electrophysiological Analysis
The standard workflow for assessing the effect of compounds like this compound on neuronal cell lines involves cell culture, electrophysiological recording, and data analysis.
Detailed Experimental Protocols
Cell Culture and Differentiation
-
SH-SY5Y Cells: Cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin. For differentiation into a neuronal phenotype, cells are often treated with 10 µM all-trans-retinoic acid for 5-7 days.
-
PC12 Cells: These cells are typically grown in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Neuronal differentiation is induced by treatment with nerve growth factor (NGF) at a concentration of 50-100 ng/mL for several days.[11]
-
Neuro2a Cells: Neuro-2a cells are cultured in Eagle's Minimum Essential Medium containing 10% fetal bovine serum. Differentiation can be induced by reducing the serum concentration and adding reagents like retinoic acid or dibutyryl cyclic AMP.[12][13]
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Differentiated or undifferentiated cells are plated on glass coverslips. The coverslips are then transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Pipettes and Solutions: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution. The composition of the internal and external solutions is adjusted to isolate specific ion currents (e.g., potassium currents are recorded in the presence of blockers for sodium and calcium channels).
-
Recording: The whole-cell configuration of the patch-clamp technique is established. Cells are voltage-clamped at a holding potential (e.g., -80 mV).
-
Data Acquisition: Voltage steps are applied to elicit ion currents, which are recorded using an amplifier and digitized.
-
Compound Application: this compound or its alternatives are applied to the bath solution at varying concentrations to determine their effects on the recorded currents.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current density, voltage-dependence of activation and inactivation, and the concentration-response relationship to calculate IC50 values.
Discussion and Conclusion
The available data, primarily from heterologous expression systems and neuromuscular junction preparations, strongly supports the role of this compound as a blocker of voltage-gated potassium channels, particularly those of the Kv3 subfamily.[14] This action leads to a broadening of the presynaptic action potential and an enhancement of neurotransmitter release.[15][16]
However, a direct cross-validation of this compound's effects in commonly used neuronal cell lines such as SH-SY5Y, PC12, and Neuro2a is lacking in the current literature. While studies on the related compound 4-aminopyridine in SH-SY5Y cells suggest that not all potassium currents in this cell line are sensitive to aminopyridines, the presence of Kv3.1 channels indicates a potential target for this compound.[17][18]
The alternative, Guanidine, also acts by blocking potassium channels, but its electrophysiological characterization in these specific neuronal cell lines is not well-documented.[8]
Future Directions: To provide a comprehensive understanding of this compound's neuronal effects, further research is warranted:
-
Direct electrophysiological studies of this compound on SH-SY5Y, PC12, and Neuro2a cells to determine its potency and selectivity for different endogenous potassium channel subtypes.
-
Comparative studies of this compound, 4-aminopyridine, and Guanidine in these cell lines to establish a clear profile of their relative activities and potential off-target effects.
-
Investigation into the effects of these compounds on other ion channels (e.g., sodium and calcium channels) in these neuronal models to fully characterize their pharmacological profiles.
This guide highlights the current state of knowledge and underscores the need for further research to fully elucidate the comparative effects of this compound in different neuronal contexts, which will be invaluable for future drug development and therapeutic applications.
References
- 1. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Safety, efficacy and steroid-sparing effect of this compound in Lambert-Eaton myasthenic syndrome patients — real world data | Szczudlik | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 6. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. The mode of action of guanidine on mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Channel Properties of Nax Expressed in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional changes in potassium conductances of the human neuroblastoma cell line SH-SY5Y during in vitro differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reproducibility of Amifampridine Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published research findings on Amifampridine, a key treatment for Lambert-Eaton Myasthenic Syndrome (LEMS). The following sections detail the quantitative data from pivotal clinical trials, the experimental protocols necessary for replication, and visualizations of the drug's mechanism of action and study workflows.
This compound, a potassium channel blocker, has demonstrated efficacy in treating the symptoms of LEMS, a rare autoimmune disorder that impairs communication between nerves and muscles. The reproducibility of the clinical research supporting its use is crucial for ongoing drug development and clinical application. This guide synthesizes data from key studies to provide a clear and objective overview for the scientific community.
Quantitative Data Summary
The efficacy of this compound has been primarily evaluated in two pivotal, phase III, double-blind, placebo-controlled withdrawal studies: LMS-002 and LMS-003.[1][2] These trials assessed the change in muscle strength and global impression scores upon withdrawal of the drug.
| Efficacy Endpoint | Study | This compound Phosphate (B84403) Group | Placebo Group | P-value |
| Quantitative Myasthenia Gravis (QMG) Score | LMS-002 | Mean change from baseline: 0.3 | Mean change from baseline: 2.2 (worsening) | 0.0452 |
| LMS-003 | Mean change from baseline: Not reported | Mean change from baseline: Not reported | 0.0004 | |
| Difference in Least Squares Mean: -1.7 | ||||
| Difference in Least Squares Mean: -6.54 | ||||
| Subject Global Impression (SGI) Score | LMS-002 | Statistically significant benefit over placebo | Statistically significant worsening compared to treatment | 0.0028 |
| LMS-003 | Statistically significant benefit over placebo | Statistically significant worsening compared to treatment | 0.0003 | |
| Difference in Least Squares Mean: 1.8 | ||||
| Difference in Least Squares Mean: 2.95 | ||||
| Clinical Global Impression-Improvement (CGI-I) Score | LMS-002 | Statistically significant improvement | Statistically significant worsening compared to treatment | 0.0267 |
| LMS-003 | Post-baseline mean: 3.8 | Post-baseline mean: 5.5 | 0.0020 |
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are outlined below.
Pivotal Clinical Trial Design (LMS-002 & LMS-003)
The LMS-002 and LMS-003 trials were both randomized, double-blind, placebo-controlled withdrawal studies.[1][2]
-
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of LEMS.[3] Inclusion criteria required patients to be on a stable dose of this compound phosphate prior to randomization.[1][2]
-
Study Design:
-
LMS-002: This study included an initial open-label run-in phase where patients received this compound phosphate for 7-91 days to optimize and stabilize their dosage.[4] Following this, patients were randomized to either continue their stable dose of this compound phosphate or be tapered to a placebo over a 14-day double-blind period.[4][5]
-
LMS-003: This was a shorter 4-day withdrawal study.[6] Patients on a stable dose of this compound phosphate were randomized to either continue their treatment or receive a placebo for the 4-day duration.[6]
-
-
Dosing: The total daily dose of this compound phosphate ranged from 15 mg to 80 mg, administered in 3 to 4 divided doses, with a maximum single dose of 20 mg.[5]
-
Blinding: Both studies were quadruple-masked, with the participant, care provider, investigator, and outcomes assessor blinded to the treatment allocation.[7]
Quantitative Myasthenia Gravis (QMG) Score
The QMG is a 13-item, physician-rated assessment that measures muscle strength and fatigability.[3][7] Each item is scored on a scale of 0 (no weakness) to 3 (severe weakness), with a total possible score of 39.[3][7] The specific items assessed include:
-
Ocular: Ptosis (eyelid droop) and diplopia (double vision) on lateral gaze.
-
Facial: Facial muscle weakness.
-
Bulbar: Swallowing function and speech clarity.
-
Gross Motor: Timed outstretched arms (both arms and legs), and head lift duration.
-
Axial and Respiratory: Forced vital capacity.
A detailed manual for the administration and scoring of the QMG is available and should be strictly followed to ensure consistency.[8]
Compound Muscle Action Potential (CMAP) Amplitude
CMAP amplitude is an objective electrophysiological measure of the summated electrical activity of a group of muscle fibers activated by stimulating the motor nerve supplying them.[1][9] In LEMS, the characteristic finding is a low baseline CMAP amplitude that shows a significant increase (potentiation) after a brief period of exercise or high-frequency nerve stimulation.[4]
-
Standard Protocol for LEMS:
-
A baseline CMAP is recorded from a muscle at rest (e.g., the abductor digiti minimi in the hand) by stimulating the corresponding motor nerve (e.g., the ulnar nerve).
-
The patient then performs a brief period of maximal voluntary isometric contraction of the muscle (e.g., 10-30 seconds).
-
Immediately after the exercise, the nerve is stimulated again, and the CMAP is recorded.
-
An incremental response of greater than 100% in CMAP amplitude post-exercise is considered a key diagnostic feature of LEMS.[4]
-
While the pivotal trials for this compound included CMAP as a measure, the specific muscles tested and the precise parameters for stimulation and recording are not consistently detailed in the readily available literature. For full reproducibility, referring to the original, full clinical study reports would be necessary.
Subject Global Impression (SGI) and Clinical Global Impression (CGI)
-
Subject Global Impression (SGI): This is a patient-reported outcome where the individual rates their overall impression of the treatment's effect on their physical well-being.[3][4] The scale is typically a 7-point Likert scale ranging from "Terrible" to "Delighted".[3][7]
-
Clinical Global Impression-Improvement (CGI-I): This is a clinician-rated assessment of the change in the patient's overall condition from baseline.[6] It is also a 7-point scale, ranging from "Very much improved" to "Very much worse".[7]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow of the pivotal clinical trials.
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
Caption: Workflow of the Pivotal this compound Clinical Trials (LMS-002 & LMS-003).
References
- 1. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. View of this compound Phosphate (Firdapse) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. catalystpharma.com [catalystpharma.com]
- 6. lamberteatonnews.com [lamberteatonnews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mgnet.rarediseasesnetwork.org [mgnet.rarediseasesnetwork.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Amifampridine and Other Potassium Channel Blockers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional effects of Amifampridine (3,4-diaminopyridine) with other notable potassium channel blockers, including 4-aminopyridine (B3432731), Tetraethylammonium (TEA), and Dendrotoxins. The information presented is supported by experimental data from functional assays to aid in the selection and application of these pharmacological tools in a research and drug development context.
Introduction to Potassium Channel Blockers
Voltage-gated potassium (Kv) channels are crucial regulators of neuronal excitability. Their blockade prolongs the repolarization phase of the action potential, leading to a cascade of events that culminates in enhanced neurotransmitter release. This mechanism underlies the therapeutic application of potassium channel blockers in various neurological disorders. This compound, for instance, is a first-line treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[1][2] This guide focuses on the comparative pharmacology of this compound and other classical potassium channel blockers.
Mechanism of Action: From Channel Blockade to Neurotransmitter Release
The primary mechanism of action for this compound and other potassium channel blockers discussed here involves the inhibition of presynaptic Kv channels.[3][4] This blockade delays the efflux of potassium ions, thereby prolonging the duration of the action potential. The extended depolarization keeps voltage-gated calcium channels (VGCCs) open for a longer period, leading to an increased influx of calcium ions into the presynaptic terminal.[5][6] This elevation in intracellular calcium concentration is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex, resulting in enhanced acetylcholine (B1216132) release into the synaptic cleft.[7][8]
Comparative Efficacy in Functional Assays
The potency of potassium channel blockers is typically determined by their half-maximal inhibitory concentration (IC50) in functional assays, most notably electrophysiological recordings such as patch-clamp. The following tables summarize the reported IC50 values for this compound, 4-aminopyridine, TEA, and Dendrotoxins against various Kv channel subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and specific voltage protocols used.
| Blocker | Kv Subtype | IC50 | Expression System | Reference |
| This compound (3,4-DAP) | Kv3 Channels | ~80 µM | - | [9] |
| Kv3.3 & Kv3.4 | ~1.5 µM (causes ~10% reduction) | HEK293T cells | [10] | |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 µM | CHO cells | |
| Kv1.2 | 230 µM | CHO cells | ||
| Kv1.1 | 89 µM | Sol-8 cells | [11] | |
| Kv1.1 | 242 µM | HEK293 cells | [12] | |
| Kv1.2 | 399 µM | HEK293 cells | [12] | |
| Kv1.4 | 399 µM | HEK293 cells | [12] | |
| Fast Kv Current | 0.4 mM | Dopa.4U neurons | [13] | |
| Delayed Kv Current | 2 mM | Dopa.4U neurons | [13] | |
| Tetraethylammonium (TEA) | Kv2.1 (external) | ~5 mM | - | [14] |
| Kv2.1 (internal) | ~0.2 mM | - | [14] | |
| Kcv | 0.098 - 0.41 mM (cis) | Lipid bilayer | [15] | |
| Kcv | 13 - 47 mM (trans) | Lipid bilayer | [15] | |
| KCNQ1 | 5.0 mM | CHO cells | [7] | |
| KCNQ2 | 0.3 mM | CHO cells | [7] | |
| KCNQ3 | >30 mM | CHO cells | [7] | |
| KCNQ4 | 3.0 mM | CHO cells | [7] | |
| Kv2.1 | 1.9 mM | - | [4] | |
| Dendrotoxins | Kv1.1, Kv1.2, Kv1.6 (α-dendrotoxin, Toxin I) | low nM range | Cloned channels | [5] |
| Kv1.1 (Toxin K) | pM range | Cloned channels | [5] | |
| Toxin I (CA1 region) | 237 nM | Rat hippocampal slices | [8] | |
| α-Dendrotoxin (CA1 region) | 1.1 µM | Rat hippocampal slices | [8] | |
| Toxin K (CA1 region) | 411 nM | Rat hippocampal slices | [8] | |
| δ-Dendrotoxin (CA1 region) | 176 nM | Rat hippocampal slices | [8] |
Selectivity Profile
The therapeutic utility and side-effect profile of potassium channel blockers are largely determined by their selectivity for different Kv channel subtypes and their ability to cross the blood-brain barrier.
-
This compound (3,4-DAP) vs. 4-Aminopyridine (4-AP): While both are aminopyridine derivatives, 3,4-DAP is generally considered a more potent peripheral Kv channel blocker with lower central nervous system (CNS) penetration compared to 4-AP.[1] This property makes this compound a more suitable treatment for peripheral neuromuscular disorders like LEMS, with a reduced risk of CNS-related side effects such as seizures.[2]
-
Tetraethylammonium (TEA): TEA is a non-selective blocker of a wide range of potassium channels and its potency can be influenced by the side of application (intracellular vs. extracellular).[6][14]
-
Dendrotoxins: These peptide toxins from mamba snake venom are highly potent and exhibit greater selectivity for certain Kv1 subtypes (Kv1.1, Kv1.2, Kv1.6) compared to the aminopyridines and TEA.[9][16] Their high affinity and specificity make them valuable research tools for dissecting the roles of specific potassium channel subtypes.
Experimental Protocols for Functional Assays
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information on the potency and mechanism of action of channel blockers.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the target potassium channel subtype.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution. The internal solution typically contains a high concentration of potassium and a buffer system.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit potassium currents. Record the currents in the absence (control) and presence of varying concentrations of the potassium channel blocker.
-
Data Analysis: Measure the peak current amplitude at each drug concentration and normalize it to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Thallium Flux Assay
This is a high-throughput, fluorescence-based assay that provides an indirect measure of potassium channel activity. It is well-suited for screening large compound libraries.
Protocol Outline:
-
Cell Plating: Seed cells expressing the target potassium channel into a 384-well microplate.[11]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[17]
-
Compound Addition: Add the potassium channel blockers at various concentrations to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing thallium ions. The buffer may also contain a high concentration of potassium to induce membrane depolarization and open voltage-gated channels.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The influx of thallium through open potassium channels leads to an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the potassium channel activity.[18] Blockers will reduce the rate of thallium influx and thus the fluorescence signal.
Summary and Conclusion
This compound, 4-aminopyridine, TEA, and dendrotoxins are all valuable tools for studying the function of potassium channels. Their distinct potencies, selectivities, and pharmacokinetic properties dictate their suitability for different research and clinical applications.
-
This compound is a clinically approved, peripherally acting potassium channel blocker with a favorable side-effect profile for treating LEMS.
-
4-Aminopyridine exhibits greater CNS penetration, making it useful for certain central neurological conditions but with a higher risk of seizures.
-
Tetraethylammonium serves as a broad-spectrum potassium channel blocker for in vitro studies.
-
Dendrotoxins offer high potency and selectivity for specific Kv1 subtypes, making them indispensable for detailed pharmacological and structural studies of these channels.
The choice of a specific potassium channel blocker should be guided by the research question, the target channel subtype, and the experimental system being used. The functional assays and protocols described in this guide provide a framework for the quantitative comparison and characterization of these important pharmacological agents.
References
- 1. Effects of potassium channel blockers on synaptic plasticity in the corticostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic effects of 4-aminopyridine and changes following a single giant impulse at the Torpedo nerve-electroplaque junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijsdr.org [ijsdr.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 7. What role does calcium play in neurotransmitter release? | AAT Bioquest [aatbio.com]
- 8. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 4-aminopyridine on synaptic transmission in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Calcium Influx: Initiation of Neurotransmitter Release [web.williams.edu]
- 12. jneurosci.org [jneurosci.org]
- 13. uwyo.edu [uwyo.edu]
- 14. The actions of presynaptic snake toxins on membrane currents of mouse motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presynaptic effects of 4-aminopyridine and streptomycin on the neuromuscular junction [pubmed.ncbi.nlm.nih.gov]
- 16. ecronicon.net [ecronicon.net]
- 17. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 18. The Benefits of Black and Green Teas for Brain Waves [nutritionfacts.org]
A Comparative Guide to Amifampridine and its Alternatives for Neuromuscular Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Amifampridine and its alternatives, Guanidine (B92328) and Pyridostigmine (B86062), for the treatment of neuromuscular disorders, primarily focusing on Lambert-Eaton Myasthenic Syndrome (LEMS). The information presented is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action and In Vitro Efficacy
This compound's primary mechanism of action is the blockade of presynaptic potassium channels, which prolongs the depolarization of the nerve terminal. This extended depolarization increases the influx of calcium ions, leading to a greater release of the neurotransmitter acetylcholine (B1216132) (ACh) into the neuromuscular junction, thereby enhancing neuromuscular transmission.[1] In vitro studies have demonstrated that at concentrations of 1-10 microM, this compound (3,4-diaminopyridine or 3,4-DAP) significantly increases the quantal content of end-plate potentials (e.p.p.s).[1] Under conditions of low probability of release, mimicking the pathophysiology of LEMS, 3,4-DAP has been shown to produce a remarkable 1,000% increase in the quantal release of acetylcholine.[2]
Guanidine also enhances the release of acetylcholine from nerve terminals. In vitro studies on frog neuromuscular junctions have shown that guanidine produces a dose-dependent increase in the average number of quanta released by presynaptic action potentials, with a threshold dose of 0.1-0.2 mM.[3] At concentrations of 2-10 mM, guanidine has been observed to cause a near-complete inhibition of the fast voltage-dependent potassium current in mouse motor nerve terminals.[4]
Pyridostigmine, an acetylcholinesterase inhibitor, works by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. In vitro studies using organotypic spinal cord-muscle cocultures have shown that acute exposure to pyridostigmine potentiates neuromuscular activity.[5] However, continuous exposure can lead to a progressive decrease in the contractile activity of muscle fibers.[5]
Comparative In Vitro Efficacy Data
| Compound | Mechanism of Action | Effective Concentration Range (In Vitro) | Key In Vitro Findings |
| This compound | Potassium Channel Blocker | 1-10 µM | Increases e.p.p. quantal content; 1,000% increase in ACh quantal release in low-release conditions.[1][2] |
| Guanidine | Enhances Acetylcholine Release | 0.1-10 mM | Increases quantal release (threshold 0.1-0.2 mM); inhibits fast K+ current (2-10 mM).[3][4] |
| Pyridostigmine | Acetylcholinesterase Inhibitor | Not specified | Potentiates neuromuscular activity (acute); decreases contractile activity (chronic).[5] |
In Vivo Efficacy and Clinical Outcomes
The in vivo efficacy of this compound for the treatment of LEMS has been robustly established in two pivotal Phase 3, double-blind, placebo-controlled withdrawal studies: LMS-002 and LMS-003.[6]
In the LMS-002 study , patients treated with this compound phosphate (B84403) showed a statistically significant benefit over placebo. The primary endpoints were the change in the Quantitative Myasthenia Gravis (QMG) score and the Subject Global Impression (SGI).[6]
The LMS-003 study , a confirmatory trial, also demonstrated the significant efficacy of this compound phosphate compared to placebo over a 4-day period. The primary endpoints were again the QMG score and SGI.[6]
Guanidine has been used for the symptomatic treatment of LEMS, with reports of clinical and electrophysiological improvement in most cases.[7] However, its use is often limited by potential side effects.[6] Some studies have explored low-dose guanidine in combination with pyridostigmine as a relatively safe and effective long-term symptomatic therapy.[8]
Pyridostigmine has been prescribed to a significant percentage of LEMS patients, often in combination with other treatments.[7] While it can provide some symptomatic relief, it is generally considered less effective than this compound for the core symptoms of LEMS.[8][9]
Comparative In Vivo Efficacy Data from Clinical Trials
| Treatment | Study | Primary Endpoints | Key Outcomes |
| This compound | LMS-002 & LMS-003 | QMG Score, SGI | Statistically significant improvement in muscle strength and patient's perception of well-being compared to placebo.[6] |
| Guanidine | Case Series | Clinical & Electrophysiological Improvement | Reported improvement in most cases, but use is limited by toxicity.[6][7] |
| Pyridostigmine | Observational Data | Symptomatic Relief | Prescribed in a high percentage of LEMS patients, often in combination therapy.[7] |
Experimental Protocols
In Vitro Assessment of Neuromuscular Transmission (Mouse Phrenic Nerve-Hemidiaphragm Preparation)
This protocol is adapted from studies investigating the effects of compounds on acetylcholine release at the neuromuscular junction.[2]
-
Tissue Preparation: A mouse is euthanized, and the phrenic nerve-hemidiaphragm muscle is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2 at room temperature.
-
Electrophysiological Recording: Intracellular microelectrode recordings are made from the muscle fibers near the end-plate region.
-
Nerve Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit end-plate potentials (e.p.p.s).
-
Drug Application: The compound of interest (e.g., this compound, Guanidine) is added to the organ bath at various concentrations.
-
Data Acquisition and Analysis: The amplitude of the e.p.p.s is recorded before and after drug application. The quantal content of the e.p.p.s is calculated to determine the effect of the drug on acetylcholine release.
Clinical Trial Protocol for LEMS (Randomized, Double-Blind, Placebo-Controlled Withdrawal Study)
This protocol is based on the design of the LMS-002 and LMS-003 clinical trials for this compound.[6]
-
Patient Population: Adult patients with a confirmed diagnosis of LEMS.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled withdrawal design.
-
Treatment Phases:
-
Open-Label Run-in Phase: All patients receive this compound, and the dose is titrated to an optimal and stable level.
-
Randomization and Double-Blind Withdrawal Phase: Patients are randomized to either continue their stable dose of this compound or be tapered to a placebo.
-
-
Efficacy Assessments:
-
Primary Endpoints:
-
Change from baseline in the Quantitative Myasthenia Gravis (QMG) score, a physician-rated assessment of muscle weakness.
-
Change from baseline in the Subject Global Impression (SGI), a patient-reported outcome of their overall physical well-being.
-
-
Secondary Endpoints: May include assessments like the Timed 25-Foot Walk (T25FW) or the 3-Timed Up and Go (3TUG) test.
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: Workflow for correlating in vitro and in vivo efficacy.
References
- 1. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of guanidine on transmitter release and neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of guanidine on mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of exposure to low-dose pyridostigmine on neuromuscular junctions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amifampridines are the Most Effective Drugs for Treating Lambert-Eaton Myasthenic Syndrome With a Focus on Pediatric Lambert-Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Amifampridine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amifampridine's mechanism of action with alternative treatments for Lambert-Eaton Myasthenic Syndrome (LEMS). The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.
This compound, also known as 3,4-diaminopyridine (3,4-DAP), is a cornerstone in the symptomatic treatment of LEMS. Its efficacy is rooted in a well-defined presynaptic mechanism that directly counteracts the core pathophysiology of the disease. This guide delves into the independent validation of this mechanism, offering a comparative analysis with other therapeutic options.
This compound's Core Mechanism: Enhancing Acetylcholine (B1216132) Release
The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels (Kv) in the presynaptic nerve terminal.[1][2][3] This action has been independently validated through electrophysiological studies. By inhibiting these channels, this compound prolongs the depolarization phase of the nerve action potential.[4][5][6] This extended depolarization allows for an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels (VGCCs).[7] The elevated intracellular calcium concentration enhances the quantal release of acetylcholine (ACh) into the neuromuscular junction, thereby improving neuromuscular transmission and muscle strength.[8][9][10]
Key Supporting Experimental Data
Patch-clamp electrophysiology studies on HEK293T cells expressing the predominant presynaptic Kv channel subtypes, Kv3.3 and Kv3.4, have demonstrated a concentration-dependent block by 3,4-DAP. These studies identified a high-affinity partial antagonist effect at concentrations between 1-10 μM and a lower-affinity antagonist activity at 0.1-1 mM.[11] Further in vitro studies using intracellular microelectrode recordings in murine diaphragm muscles have shown that under conditions of low probability of release, mimicking LEMS, 3,4-DAP can produce a 1,000% increase in the quantal release of acetylcholine.[8][12]
Comparative Analysis of LEMS Treatments
The therapeutic landscape for LEMS includes several alternatives to this compound, each with a distinct mechanism of action.
| Treatment Class | Drug Example(s) | Primary Mechanism of Action |
| Potassium Channel Blocker | This compound (3,4-DAP) | Blocks presynaptic voltage-gated potassium channels, prolonging nerve terminal depolarization and increasing acetylcholine release.[1][2][3] |
| Cholinesterase Inhibitors | Pyridostigmine | Inhibits the acetylcholinesterase enzyme in the synaptic cleft, preventing the breakdown of acetylcholine and increasing its availability to postsynaptic receptors.[6][9][10] |
| Guanidine Derivatives | Guanidine Hydrochloride | Enhances acetylcholine release following a nerve impulse, thought to be through inhibition of mitochondrial respiration and blockade of potassium channels.[1][2][4] |
| Immunomodulatory Therapies | Intravenous Immunoglobulin (IVIG), Prednisone, Azathioprine, Rituximab | Modulate the autoimmune response by neutralizing autoantibodies, suppressing B-cell production of autoantibodies, or eliminating B-cells.[3][13][14] |
Quantitative Performance Data
The efficacy of this compound has been quantified in both preclinical and clinical studies.
Preclinical Data:
| Parameter | Value | Experimental System |
| Kv Channel Blockade | High-affinity: 1-10 µM; Low-affinity: 0.1-1 mM | Patch-clamp on HEK293T cells expressing Kv3.3/Kv3.4[11] |
| Acetylcholine Quantal Release | ~1,000% increase (in low release probability conditions) | In vitro microelectrode recording in murine diaphragm[8][12] |
| End-Plate Potential (EPP) Quantal Content | 95% increase (at 100 µM 3,4-DAP) | Intracellular recordings at the rat diaphragm neuromuscular junction[10][15] |
Clinical Data:
| Parameter | This compound Treatment Arm | Placebo Arm | Study Details |
| Compound Muscle Action Potential (CMAP) Amplitude | Significant increase (≥60% to ≥100% increase post-exercise is a diagnostic marker for LEMS and improves with treatment) | No significant change | Randomized, double-blind, placebo-controlled withdrawal trials[1][5][7][16] |
| Quantitative Myasthenia Gravis (QMG) Score | Statistically significant improvement (lower score indicates less weakness) | Worsening of score upon withdrawal | Randomized, double-blind, placebo-controlled withdrawal trials[5][16] |
| Subject Global Impression (SGI) | Statistically significant improvement | Worsening upon withdrawal | Randomized, double-blind, placebo-controlled withdrawal trials[16] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade
This technique is used to measure the effect of this compound on the function of specific ion channels.
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids containing the cDNA for the desired potassium channel subunits (e.g., Kv3.3 and Kv3.4).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution.
-
Cell Recording: A micropipette is brought into contact with a transfected cell to form a high-resistance seal (GΩ seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -80 mV). Depolarizing voltage steps are applied to elicit potassium currents.
-
Drug Application: this compound is applied to the cell via a perfusion system at varying concentrations.
-
Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed to determine the extent of channel blockade by this compound and to calculate parameters such as the IC50 value.
In Vitro Acetylcholine Release Assay
This assay quantifies the amount of acetylcholine released from nerve terminals.
-
Tissue Preparation: A neuromuscular preparation, such as the mouse phrenic nerve-hemidiaphragm, is dissected and mounted in an organ bath containing a physiological salt solution.
-
Electrophysiological Recording: Intracellular microelectrodes are used to record end-plate potentials (EPPs) from the muscle fibers.
-
Nerve Stimulation: The phrenic nerve is stimulated electrically to evoke acetylcholine release.
-
Drug Application: this compound is added to the bath solution at the desired concentration.
-
Quantal Analysis: The amplitudes of the EPPs are measured and analyzed to determine the quantal content, which is a measure of the number of acetylcholine vesicles released per nerve impulse.
Visualizing the Mechanisms
This compound's Signaling Pathway at the Neuromuscular Junction
Caption: this compound blocks potassium channels, prolonging depolarization and increasing acetylcholine release.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow for validating this compound's mechanism from in vitro to clinical studies.
Comparison of Presynaptic vs. Postsynaptic Mechanisms
Caption: Comparison of presynaptic, postsynaptic, and immunomodulatory LEMS treatments.
References
- 1. Amifampridines are the Most Effective Drugs for Treating Lambert-Eaton Myasthenic Syndrome With a Focus on Pediatric Lambert-Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 7. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances and Therapeutic Options in Lambert-Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ameripharmaspecialty.com [ameripharmaspecialty.com]
- 15. 3,4-Diaminopyridine and choline increase in vivo acetylcholine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Amifampridine in Combination with Other Neuromuscular Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine (3,4-diaminopyridine phosphate) is a potassium channel blocker that has become a cornerstone in the symptomatic treatment of certain neuromuscular disorders, most notably Lambert-Eaton Myasthenic Syndrome (LEMS). Its mechanism of action, which involves enhancing the release of acetylcholine (B1216132) from presynaptic nerve terminals, has led to investigations into its potential synergistic effects when combined with other drugs targeting the neuromuscular junction. This guide provides a comprehensive comparison of this compound in combination with other neuromuscular drugs, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Comparison of this compound Combinations
The following tables summarize the available quantitative data from clinical studies assessing the synergistic effects of this compound with other neuromuscular drugs. The primary focus of existing research has been on the combination with the acetylcholinesterase inhibitor, pyridostigmine (B86062).
Table 1: Efficacy of this compound in Combination with Pyridostigmine for LEMS
| Outcome Measure | This compound Monotherapy | Pyridostigmine Monotherapy | This compound + Pyridostigmine | Placebo | Data Source |
| Change in Quantitative Myasthenia Gravis (QMG) Score | Statistically significant improvement | No significant improvement | Statistically significant improvement, but not significantly different from this compound alone | No significant improvement | Wirtz et al., 2009[1][2][3] |
| Change in Compound Muscle Action Potential (CMAP) Amplitude | Statistically significant improvement | No significant improvement | Statistically significant improvement, but not significantly different from this compound alone | No significant improvement | Wirtz et al., 2009[1][2][3] |
| Subject Global Impression (SGI) | Significant improvement | - | Significant improvement | - | Shieh et al., 2019[4][5][6] |
| Clinical Global Impression-Improvement (CGI-I) | Significant improvement | - | Significant improvement | - | Shieh et al., 2019[4][5] |
Note: The study by Wirtz et al. (2009) was a randomized, double-blind, placebo-controlled, crossover study in nine LEMS patients. The results indicated that while the combination therapy was effective, it did not demonstrate a supra-additive (synergistic) effect over this compound monotherapy.[1][2][3]
Table 2: Combination of this compound with Other Neuromuscular Drugs
| Drug Class | Specific Drug | Indication | Evidence of Synergy | Quantitative Data |
| Acetylcholinesterase Inhibitors (other than pyridostigmine) | Neostigmine | Congenital Myasthenic Syndromes (CMS) | Case report suggests potential benefit in allowing dose reduction of the acetylcholinesterase inhibitor.[7] | Not available from controlled studies. |
| Guanidine (B92328) | Guanidine | LEMS | Mentioned as a potential combination, but clinical data on synergy with this compound is lacking.[4] | Not available. |
| Immunosuppressants | Prednisone, Azathioprine, etc. | LEMS, Myasthenia Gravis | Used in patients with insufficient response to symptomatic treatment. The goal is to manage the underlying autoimmune condition, not direct synergy at the neuromuscular junction.[8][9] | Not available from studies designed to assess synergy. |
Experimental Protocols
Assessment of Neuromuscular Function in a Clinical Setting (Adapted from Wirtz et al., 2009)
A detailed methodology for a clinical trial assessing the effects of this compound and its combinations would involve the following:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is optimal to minimize inter-patient variability.
-
Patient Population: Patients with a confirmed diagnosis of the target neuromuscular disorder (e.g., LEMS) based on clinical and electrophysiological criteria.
-
Intervention:
-
Treatment periods with this compound monotherapy, the comparator drug (e.g., pyridostigmine) monotherapy, combination therapy, and placebo.
-
A washout period between each treatment phase is crucial to eliminate carry-over effects.
-
-
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Quantitative Myasthenia Gravis (QMG) score: A standardized 13-item physician-rated assessment of muscle strength.[6]
-
Compound Muscle Action Potential (CMAP) amplitude: Measured via nerve conduction studies to assess the collective response of muscle fibers.
-
-
Secondary Efficacy Endpoints:
-
-
Data Analysis: Statistical analysis to compare the changes in outcome measures from baseline across the different treatment arms.
In Vitro Assessment of Drug Synergy at the Neuromuscular Junction
A detailed protocol for assessing drug synergy in an in vitro model would involve:
-
Model System: Co-culture of primary motor neurons and myotubes, or the use of neuromuscular organoids ("NMJ-on-a-chip").[7][10][11]
-
Experimental Setup:
-
Establish stable neuromuscular junctions in the in vitro system.
-
Use a multi-well plate format for high-throughput screening.
-
-
Drug Application:
-
Apply this compound and the second drug of interest individually and in combination across a range of concentrations (dose-response matrix).
-
-
Functional Assessment:
-
Electrophysiology: Use microelectrode arrays (MEAs) to measure spontaneous and evoked muscle contractions (myotube action potentials).
-
Calcium Imaging: Monitor calcium transients in myotubes in response to motor neuron stimulation as a proxy for muscle activation.
-
Immunocytochemistry: Stain for pre- and post-synaptic markers (e.g., synaptophysin and α-bungarotoxin) to assess neuromuscular junction integrity.
-
-
Synergy Analysis:
-
Use mathematical models such as the Loewe additivity or Bliss independence models to quantify the degree of synergy, additivity, or antagonism from the dose-response data.[12]
-
Mandatory Visualization
Signaling Pathway of this compound and Pyridostigmine
Caption: Mechanism of action of this compound and Pyridostigmine at the neuromuscular junction.
Experimental Workflow for Assessing Drug Synergy
Caption: A generalized workflow for the assessment of drug synergy in neuromuscular studies.
Logical Relationship of Potential Drug Interactions
Caption: Logical classification of observed drug combination effects relative to expected additivity.
Conclusion
The combination of this compound with the acetylcholinesterase inhibitor pyridostigmine is the most studied pairing, with clinical data suggesting an additive rather than a synergistic effect in the treatment of LEMS. While the combination is generally well-tolerated and clinically effective, it does not appear to offer a significant efficacy advantage over this compound monotherapy. The potential for synergistic interactions between this compound and other neuromuscular drugs, such as guanidine or other acetylcholinesterase inhibitors, remains largely unexplored, with a clear need for well-designed preclinical and clinical studies. The use of this compound in conjunction with immunosuppressants is a common clinical practice for managing the underlying autoimmune nature of diseases like LEMS, but this is not aimed at achieving a direct synergistic effect on neuromuscular transmission. Future research employing rigorous experimental designs, both in vitro and in vivo, is warranted to fully elucidate the synergistic potential of this compound in combination therapies for neuromuscular disorders.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amifampridines are the Most Effective Drugs for Treating Lambert-Eaton Myasthenic Syndrome With a Focus on Pediatric Lambert-Eaton Myasthenic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioreactor model of neuromuscular junction with electrical stimulation for pharmacological potency testing - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Benchmarking New Amifampridine Derivatives Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Amifampridine derivatives, benchmarking their performance against the parent compound, this compound (3,4-diaminopyridine). The following sections detail the pharmacological profiles of these compounds, supported by experimental data, to assist researchers and drug development professionals in their evaluation of potential therapeutic candidates.
Introduction
This compound is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS). Its mechanism of action involves blocking voltage-gated potassium channels in presynaptic nerve terminals, which prolongs the action potential duration, increases calcium influx, and subsequently enhances the release of acetylcholine. This action helps to overcome the compromised neuromuscular transmission characteristic of LEMS.
The development of new derivatives of this compound aims to improve upon the parent compound's therapeutic index by enhancing potency, selectivity, and pharmacokinetic properties while potentially reducing side effects, particularly those related to the central nervous system (CNS). This guide focuses on two such derivatives: 2,4-diaminopyridine (2,4-DAP) and 3-[(dimethylamino)-carbonyl] amino 4-aminopyridine (B3432731) (LF-14) , and compares them to this compound (3,4-diaminopyridine) by way of its close analog, 4-aminopyridine (4-AP).
Comparative Efficacy and Potency
The primary measure of efficacy for this compound and its derivatives is their ability to restore neuromuscular transmission. This is often assessed by their capacity to reverse the effects of neuromuscular blocking agents.
Reversal of Neuromuscular Blockade
Experimental data from a study in anesthetized rats demonstrates the comparative potency of 2,4-DAP and LF-14 against 4-AP in reversing neuromuscular blockade induced by pancuronium (B99182) bromide.[1]
| Compound | ED50 (µg/kg) for Reversal of Pancuronium Blockade[1] |
| LF-14 | 100 |
| 2,4-DAP | 140 |
| 4-AP (comparator) | 450 |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
These results indicate that both LF-14 and 2,4-DAP are significantly more potent than 4-AP in this model.[1] To contextualize these findings with this compound (3,4-DAP), it is important to note that studies comparing 3,4-DAP and 4-AP have shown that 3,4-DAP is a more potent potassium channel blocker.[2] In some in vitro studies, 3,4-DAP has been found to be more active than 4-AP at the neuromuscular junction.[3] This suggests that LF-14 and 2,4-DAP, being more potent than 4-AP, may also exhibit comparable or enhanced potency relative to this compound.
Pharmacological Profile and Selectivity
A key aspect in the development of this compound derivatives is to modulate their penetration across the blood-brain barrier (BBB) to minimize CNS-related side effects.
Central Nervous System (CNS) Effects
The ability of aminopyridines to cross the BBB is associated with CNS stimulant effects, including the risk of seizures at higher doses.[2] A comparative study in anesthetized rats showed that 4-AP has a significantly higher penetrability into the cerebrospinal fluid than 3,4-DAP, which accounts for the lower CNS toxicity of 3,4-DAP.[2]
The new derivatives, 2,4-DAP and LF-14, have been shown to have reduced central action compared to 4-AP.[1] In a test measuring the recovery time from xylazine (B1663881)/ketamine anesthesia in rats, 4-AP significantly reduced the recovery time, indicating a central stimulant effect.[1] In contrast, 2,4-DAP and LF-14 had little to no effect on the anesthesia recovery time, suggesting they are stronger peripherally acting compounds with less central action.[1] This is a desirable characteristic for a neuromuscular agent, as it implies a lower risk of CNS side effects.
Pharmacokinetic Properties
| Parameter | This compound (3,4-DAP) | 4-Aminopyridine (4-AP) |
| Absorption | Rapidly absorbed orally.[4] | Rapidly absorbed orally. |
| Metabolism | Predominantly via N-acetylation to an inactive metabolite. The rate is influenced by N-acetylator phenotype (slow vs. rapid).[5] | Metabolized in the liver. |
| Half-life | Approximately 15.9 ± 3.9 min in rats after intravenous administration.[6] | Elimination half-life of 65-71 minutes in guinea pigs after intramuscular injection.[7] In dogs, the terminal elimination half-life was 125 ± 23 min.[8] |
| Excretion | Primarily renal.[5] | Primarily renal.[8] |
| CNS Penetrability | Lower than 4-AP.[2] | Higher than 3,4-DAP.[2] |
The non-linear pharmacokinetics of this compound have been noted, with serum concentrations increasing more than proportionally with the dose.[4] The pharmacokinetic properties of new derivatives would need to be thoroughly investigated to determine their dosing schedules and potential for drug accumulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of new compounds. Below are representative protocols for key experiments.
In Vivo Reversal of Neuromuscular Blockade
Objective: To determine the potency of a test compound in reversing a neuromuscular blockade induced by a non-depolarizing agent like pancuronium.
Animal Model: Anesthetized rats.
Procedure:
-
Anesthesia: Anesthetize rats with an appropriate agent (e.g., a combination of xylazine and ketamine).
-
Surgical Preparation: Perform a tracheotomy to facilitate artificial respiration. Isolate the sciatic nerve and the tibialis anterior muscle of one hind limb.
-
Neuromuscular Monitoring: Stimulate the sciatic nerve with supramaximal square-wave pulses. Record the evoked muscle contractions of the tibialis anterior muscle using a force transducer.
-
Induction of Blockade: Administer pancuronium bromide intravenously to induce a stable, partial neuromuscular blockade (e.g., 80-90% reduction in twitch height).
-
Compound Administration: Administer the test compound (e.g., 2,4-DAP, LF-14, or 4-AP) intravenously at various doses.
-
Data Analysis: Measure the reversal of the neuromuscular blockade as the percentage increase in twitch height from the blocked state. Calculate the ED50 for each compound, which is the dose required to achieve 50% of the maximal reversal.
Assessment of Central Nervous System Effects
Objective: To evaluate the potential of a test compound to induce CNS stimulant effects.
Animal Model: Rats.
Procedure:
-
Anesthesia: Anesthetize rats with a combination of xylazine and ketamine to induce a state of sleep.
-
Compound Administration: Once a stable level of anesthesia is achieved, administer the test compound or vehicle control intravenously.
-
Measurement of Recovery: Record the time from compound administration until the reappearance of the righting reflex (the ability of the animal to return to an upright position when placed on its back). This is considered the recovery time from anesthesia.
-
Data Analysis: Compare the recovery times between the vehicle control group and the groups treated with the test compounds. A significant reduction in recovery time indicates a central stimulant effect.
Visualizations
Signaling Pathway of this compound and its Derivatives
Caption: Mechanism of action of this compound and its derivatives.
Experimental Workflow for Neuromuscular Blockade Reversal
Caption: Workflow for assessing neuromuscular blockade reversal in vivo.
Conclusion
The new this compound derivatives, 2,4-DAP and LF-14, demonstrate enhanced potency in reversing neuromuscular blockade compared to the comparator compound, 4-AP. Furthermore, they exhibit a favorable preclinical safety profile with reduced central nervous system activity. These findings suggest that these derivatives could offer a better therapeutic window than existing aminopyridines. However, a comprehensive evaluation of their pharmacokinetic profiles and selectivity against various potassium channel subtypes is necessary to fully ascertain their potential as clinical candidates. Further head-to-head studies directly comparing these new derivatives with this compound (3,4-DAP) are warranted to definitively establish their relative therapeutic advantages.
References
- 1. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifampridine: A Comparative Analysis of its Effects on Central vs. Peripheral Synapses
For Researchers, Scientists, and Drug Development Professionals
Amifampridine, a voltage-gated potassium channel blocker, has emerged as a cornerstone in the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the peripheral nervous system.[1][2][3][4][5] Its mechanism of action, primarily at the neuromuscular junction, is well-characterized. However, its potential effects on central nervous system synapses warrant a thorough comparative analysis, particularly for drug development and optimization. This guide provides an objective comparison of this compound's performance at peripheral versus central synapses, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Synapses
This compound's therapeutic effect stems from its ability to block presynaptic potassium channels.[2][6][7][8][9][10][11] This blockade prolongs the depolarization of the nerve terminal, leading to an increased open time for voltage-gated calcium channels. The subsequent enhanced calcium influx facilitates the release of acetylcholine (B1216132) into the synaptic cleft, thereby improving neuromuscular transmission.[3][6][8][9] While this mechanism is the basis for its efficacy in peripheral synaptopathies like LEMS, the extent of its action on central synapses is less defined and is a critical consideration for its therapeutic window and side-effect profile.
A related compound, 4-aminopyridine, is known to readily cross the blood-brain barrier and exert significant stimulatory effects on the central nervous system, including an increased risk of seizures.[7] this compound is considered less toxic and convulsive in animal studies.[7] However, central nervous system effects are still observed, indicating some level of CNS penetration and activity.[9][12]
Comparative Efficacy and Effects: Peripheral vs. Central
The primary therapeutic application of this compound is in LEMS, where its efficacy at the peripheral neuromuscular junction is well-documented through clinical trials.[6][13][14][15] In contrast, its effects on central synapses are primarily inferred from its side-effect profile and preclinical studies.
Quantitative Data Summary
| Parameter | Peripheral Synapse (Neuromuscular Junction) | Central Synapse |
| Primary Effect | Increased Acetylcholine Release | General Neuronal Excitation |
| Clinical Efficacy | Improved Muscle Strength (LEMS) | Not established as a primary therapeutic target |
| Key Clinical Trial Endpoints | Quantitative Myasthenia Gravis (QMG) Score, Subject Global Impression (SGI), Compound Muscle Action Potential (CMAP) Amplitude | Not applicable |
| Adverse Effects | Paresthesias, gastrointestinal discomfort | Seizures (rare but serious), insomnia, dizziness, headache[8][12] |
Clinical Trial Data in LEMS (Peripheral Effects)
| Study | Primary Endpoint(s) | Key Findings |
| LMS-002 (NCT01377922) | Change in QMG score, SGI score | Statistically significant improvement in both QMG and SGI scores for patients continuing this compound compared to placebo.[6][13] |
| Phase 3 Randomized Discontinuation Trial | QMG score, SGI score | Patients on this compound showed significantly less worsening in QMG and SGI scores compared to those switched to placebo.[14][15] |
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Neuromuscular Junction
Caption: this compound blocks presynaptic K+ channels, prolonging depolarization and enhancing ACh release.
Clinical Trial Workflow for LEMS
Caption: A typical randomized, double-blind, placebo-controlled withdrawal study design for this compound in LEMS.
Experimental Protocols
Electrophysiological Assessment of Neuromuscular Transmission
A common method to quantify the peripheral effects of this compound is through nerve conduction studies with repetitive nerve stimulation.
-
Objective: To measure the compound muscle action potential (CMAP) amplitude at baseline and after administration of this compound.
-
Procedure:
-
Surface electrodes are placed over a specific muscle (e.g., abductor digiti minimi) and its corresponding motor nerve (e.g., ulnar nerve) is stimulated.
-
A single supramaximal electrical stimulus is delivered to the nerve to elicit a baseline CMAP.
-
Repetitive nerve stimulation at low (e.g., 2-5 Hz) and high frequencies (e.g., 20-50 Hz) is performed. In LEMS, a characteristic decremental response at low frequency and a significant incremental response at high frequency are observed.
-
This compound is administered, and the nerve conduction studies are repeated at specified time points.
-
The percentage change in CMAP amplitude from baseline is calculated to assess the drug's effect.
-
Assessment of Central Nervous System Effects
Due to the ethical and technical challenges of directly measuring synaptic activity in the human brain, CNS effects are often evaluated through:
-
Electroencephalography (EEG): To monitor for any changes in brain electrical activity, particularly epileptiform discharges, which could indicate an increased risk of seizures.
-
Pharmacokinetic Studies: To determine the concentration of this compound in the cerebrospinal fluid (CSF) as a surrogate for brain penetration. This compound is orally administered and rapidly absorbed, with peak plasma concentrations reached within 0.6 to 1.3 hours.[16] It is primarily metabolized by N-acetyltransferase (NAT), and the rate of metabolism can vary depending on an individual's acetylator status.[2][17]
-
Adverse Event Monitoring in Clinical Trials: Systematic collection of patient-reported and investigator-observed adverse events related to the CNS, such as seizures, insomnia, dizziness, and headache.[4][5][12][18]
Comparative Logic: Central vs. Peripheral Effects
Caption: this compound's differential effects are determined by its action in the PNS and its ability to cross the BBB.
Conclusion
This compound's effects on peripheral synapses are well-established and form the basis of its therapeutic use in LEMS. The quantitative improvements in muscle function observed in clinical trials provide strong evidence for its efficacy at the neuromuscular junction. In contrast, its effects on central synapses are less characterized and are primarily associated with adverse events. While this compound appears to have a more favorable CNS safety profile compared to 4-aminopyridine, the risk of central hyperexcitability remains a critical consideration. Future research should focus on quantifying the degree of blood-brain barrier penetration and the specific effects of this compound on various central neurotransmitter systems to better understand its therapeutic potential and limitations. This will be crucial for the development of next-generation potassium channel blockers with enhanced selectivity and an improved safety profile.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. neurologylive.com [neurologylive.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound phosphate? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Table 3, Key Characteristics of this compound Phosphate - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. Clinical Review - this compound phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. This compound Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Acetylator Status Impacts this compound Phosphate (Firdapse™) Pharmacokinetics and Exposure to a Greater Extent Than Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
Validating the Therapeutic Window of Amifampridine in Preclinical Safety Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of Amifampridine, a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), against Pyridostigmine bromide, a cholinesterase inhibitor also utilized in neuromuscular disorders. The objective is to delineate the therapeutic window of this compound by examining key preclinical safety and efficacy data, thereby offering a valuable resource for researchers in the field of drug development.
Executive Summary
Data Presentation: Quantitative Preclinical Safety Data
The therapeutic window of a drug is a critical measure of its safety, representing the range between the dose required for a therapeutic effect and the dose at which toxicity occurs. In preclinical studies, this is often assessed by comparing the median lethal dose (LD50) or the NOAEL to the median effective dose (ED50). The tables below summarize the available preclinical oral toxicity data for this compound and Pyridostigmine bromide in rodents.
Table 1: Acute Oral Toxicity Data
| Compound | Species | LD50 (Median Lethal Dose) | Key Observations |
| This compound | Rat | No precise value available; deaths occurred at 50 and 100 mg/kg.[3] | Convulsions preceded death at toxic doses.[3] |
| Pyridostigmine bromide | Rat | 37.5 mg/kg[4] | Signs of acute toxicity are consistent with cholinergic crisis. |
| Pyridostigmine bromide | Mouse | 16 mg/kg[4][5] |
Table 2: Repeated-Dose Oral Toxicity Data (NOAEL)
| Compound | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound | Rat | Developmental | 7.5 mg/kg/day[6] |
| This compound | Rat | Single dose gavage | 10 mg/kg[3] |
| Pyridostigmine bromide | Rat | 13 weeks | 5 mg/kg/day[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical safety studies. The following protocols are based on standard OECD guidelines for toxicity testing.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, young adult female rats (e.g., Wistar strain) are used.[8]
Procedure:
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard rodent chow and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically 1-2 mL/100g body weight.[7]
-
Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8] The study begins with a dose expected to be moderately toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[7]
Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
Objective: To evaluate the sub-chronic oral toxicity of a substance.
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.[5][9]
Procedure:
-
Group Allocation: Animals are randomly assigned to control and treatment groups (at least 10 males and 10 females per group).[10]
-
Dosing: The test substance is administered orally via gavage, in the diet, or in drinking water, seven days a week for 90 days. At least three dose levels are used.[9]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology, Hematology, and Clinical Biochemistry: Conducted at the end of the study.
-
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.[5]
-
Endpoint: The study aims to identify target organs of toxicity and determine the NOAEL.[5]
Chronic Toxicity Studies (Following OECD Guideline 452)
Objective: To determine the effects of a substance in a mammalian species following prolonged and repeated exposure.
Test Animals: Primarily rodents, with at least 20 animals per sex per group.[4][11]
Procedure:
-
Dosing: The test substance is administered daily, typically for 12 months, via the intended route of human exposure.[12][13] At least three dose levels are used.
-
Observations: Similar to the 90-day study, with regular monitoring of clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.[13]
-
Pathology: Comprehensive gross necropsy and histopathology are performed at the end of the study.[4]
-
Endpoint: To characterize the long-term toxicological profile of the substance and establish a NOAEL for chronic exposure.[11]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Preclinical Oral Toxicity Studies
Caption: General workflow for preclinical oral toxicity assessment.
Therapeutic Window Concept
Caption: Conceptual representation of the therapeutic window.
References
- 1. This compound for Lambert-Eaton myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to treat Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ask-force.org [ask-force.org]
- 10. oecd.org [oecd.org]
- 11. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 12. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 13. oecd.org [oecd.org]
A Comparative Pharmacokinetic Analysis: Amifampridine Phosphate vs. Amifampridine Free Base
An objective guide for researchers and drug development professionals on the pharmacokinetic profiles of two amifampridine formulations, supported by experimental data.
This guide provides a detailed comparison of the pharmacokinetic properties of this compound phosphate (B84403) and this compound free base, two forms of the potassium channel blocker used in the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). While this compound phosphate offers superior stability as a salt form, understanding the comparative bioavailability and pharmacokinetic profiles of both the phosphate salt and the free base is crucial for clinical application and drug development.[1][2] This analysis is based on findings from clinical studies directly comparing the two formulations under various conditions.
I. Comparative Bioavailability and Pharmacokinetic Parameters
Clinical studies have established that the phosphate salt and free base forms of this compound are bioequivalent.[3] Peak and total plasma exposures of this compound and its primary metabolite are equivalent between the two products following a single 10-mg dose in both fasted and fed states, suggesting that their dosing regimens can be considered interchangeable.[3][4]
The pharmacokinetics of this compound are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) acetylator status. Individuals are generally categorized as slow, intermediate, or rapid acetylators. This genetic polymorphism leads to substantial differences in drug exposure.
Table 1: Comparative Pharmacokinetic Parameters of this compound Phosphate vs. Free Base (10 mg Dose, Fasted State)
| Parameter | This compound Phosphate (Firdapse®) | This compound Free Base (Ruzurgi®) |
| Cmax (ng/mL) | Data not explicitly separated in provided results | Data not explicitly separated in provided results |
| AUC0-t (ng·h/mL) | Data not explicitly separated in provided results | Data not explicitly separated in provided results |
| AUC0-∞ (ng·h/mL) | Data not explicitly separated in provided results | Data not explicitly separated in provided results |
| Tmax (h) | ~0.6 - 1.3 | ~0.6 - 1.3 |
| t½ (h) | ~2.5 | ~2.5 |
Note: A head-to-head study concluded that the 90% confidence intervals for the ratio of Test (Ruzurgi®) to Reference (Firdapse®) treatments were within the standard equivalence range (80%, 125%) for Cmax, AUC0-t, and AUC0-∞ parameters for this compound and its metabolite.[3]
Table 2: Influence of NAT2 Acetylator Status on this compound Pharmacokinetics
| Parameter | Slow Acetylators | Rapid/Intermediate Acetylators | Fold Difference (Slow vs. Rapid/Intermediate ) |
| This compound Cmax | Higher | Lower | 5.0 to 5.5-fold higher[3][4] |
| This compound AUC | Higher | Lower | 5.5 to 8.9-fold higher[3][4] |
| This compound t½z (h) | ~2.62 | ~1.48 | ~1.8-fold longer[3][4] |
| 3-N-acetyl this compound Cmax | Lower | Higher | 22%-31% lower[3][4] |
| 3-N-acetyl this compound AUC | Lower | Higher | 22%-31% lower[3][4] |
Table 3: Effect of a High-Fat Meal on this compound Pharmacokinetics
| Acetylator Status | Parameter | Effect of High-Fat Meal |
| Rapid/Intermediate Acetylators | This compound Cmax | Decreased by ~69%[3][4] |
| This compound AUC | Decreased by 34%-40%[3][4] | |
| Slow Acetylators | This compound Cmax | Decreased by ~39%[3][4] |
| This compound AUC | Unaffected[3][4] |
II. Experimental Protocols
The data presented above are derived from randomized, open-label, crossover studies designed to evaluate the bioequivalence and food effect on this compound phosphate and free base formulations.
A. Bioequivalence Study Protocol
-
Study Design: A single-dose, two-treatment, two-period crossover study in healthy adult subjects.
-
Treatments:
-
Test Product: this compound free base tablet (e.g., Ruzurgi®).
-
Reference Product: this compound phosphate tablet (e.g., Firdapse®).
-
-
Dosing: A single oral 10 mg dose of each formulation administered after an overnight fast. A washout period of at least 7 days separated the two treatment periods.
-
Blood Sampling: Serial blood samples were collected pre-dose and at specified time points post-dose to characterize the plasma concentration-time profile of this compound and its 3-N-acetyl metabolite.
-
Bioanalytical Method: Plasma concentrations of this compound and its metabolite were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, AUC0-t, AUC0-∞, Tmax, and t½.[3]
-
Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference products against the standard equivalence range of 80% to 125%.
B. Food-Effect Study Protocol
-
Study Design: A randomized, open-label, two-treatment, two-period crossover study in healthy subjects.[5]
-
Treatments: Subjects received a single oral dose of this compound (either phosphate or free base) on two separate occasions:
-
Under fasted conditions (overnight fast of at least 10 hours).
-
Under fed conditions (following a standardized high-fat, high-calorie breakfast).[5]
-
-
Dosing: A single oral dose (e.g., 20 mg) of this compound was administered.[5]
-
Blood and Urine Sampling: Serial blood and urine samples were collected over a 24-hour period to measure concentrations of this compound and its metabolite.[5]
-
Bioanalytical Method: As described in the bioequivalence study.
-
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters in the fed and fasted states were compared to evaluate the effect of food on the rate and extent of this compound absorption.
III. Metabolism and Elimination
This compound is primarily metabolized via N-acetylation by N-acetyltransferases (NAT), with NAT2 being the predominant enzyme, to its pharmacologically inactive metabolite, 3-N-acetyl-amifampridine.[4][6] The rate of this metabolism is dependent on the individual's NAT2 genotype, leading to the observed differences between slow and rapid acetylators.[6] Elimination of this compound and its metabolite is primarily through renal excretion.[6] Approximately 93% to 100% of an administered dose is recovered in the urine within 24 hours, with about 19% as unchanged this compound and the remainder as the 3-N-acetyl metabolite.[7]
IV. Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a comparative bioavailability study as described in the experimental protocols.
Caption: Workflow of a comparative bioavailability study.
V. Conclusion
The available pharmacokinetic data indicate that this compound phosphate and this compound free base are bioequivalent and can be used interchangeably. The most significant factor influencing this compound pharmacokinetics is the patient's NAT2 acetylator status, which can lead to substantial variations in drug exposure. Slow acetylators exhibit significantly higher plasma concentrations and a longer half-life of this compound compared to rapid acetylators. Additionally, the presence of food, particularly high-fat meals, can reduce the rate and extent of this compound absorption, with a more pronounced effect in rapid and intermediate acetylators. These factors should be carefully considered in clinical practice and during the development of new this compound-based therapies.
References
Evaluating the Cross-Reactivity of Amifampridine with Other Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amifampridine (3,4-diaminopyridine) is a voltage-gated potassium channel (Kv) blocker primarily indicated for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2] Its therapeutic effect is mediated by inhibiting the efflux of potassium ions from presynaptic nerve terminals, which prolongs the action potential duration.[1][2][3][4] This extended depolarization leads to an increased influx of calcium through voltage-gated calcium channels (Cav), thereby enhancing the release of acetylcholine (B1216132) into the neuromuscular junction and improving muscle function.[1][2][3][4] While its primary targets are well-characterized, a comprehensive understanding of its cross-reactivity with other ion channels is crucial for a complete safety and pharmacological profile.
This guide provides a comparative analysis of the known interactions of this compound with various ion channels, supported by available experimental data. It also outlines the detailed methodologies for key experimental protocols used to assess such interactions.
Quantitative Analysis of this compound Cross-Reactivity
The selectivity of this compound for its target potassium channels over other ion channels is a key aspect of its pharmacological profile. The following table summarizes the available quantitative data on the interaction of this compound with various ion channels. It is important to note that comprehensive public data on a wide range of ion channels is limited, and further studies would be beneficial for a more complete understanding of this compound's selectivity.
| Ion Channel Subtype | Common Name/Family | This compound (3,4-DAP) Activity | Assay Type | Cell Line | Reference |
| Primary Targets | |||||
| Kv3.3 | Voltage-Gated Potassium Channel | High-affinity IC50: 2.5 µM (partial antagonist) | Whole-cell patch-clamp | HEK293T | [5] |
| Low-affinity IC50: 151 µM (full antagonist) | |||||
| Kv3.4 | Voltage-Gated Potassium Channel | High-affinity IC50: 10.3 µM (partial antagonist) | Whole-cell patch-clamp | HEK293T | [5] |
| Low-affinity IC50: 231 µM (full antagonist) | |||||
| Off-Target Channels | |||||
| Cav1.2 | L-type Voltage-Gated Calcium Channel | No significant effect at 1.5 µM | Whole-cell patch-clamp | HEK293T | [6] |
| Cav2.1 | P/Q-type Voltage-Gated Calcium Channel | No significant effect at 1.5 µM | Whole-cell patch-clamp | HEK293T | [6] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Off-Target Interactions
The primary mechanism of action of this compound involves the blockade of presynaptic voltage-gated potassium channels. This initiates a cascade of events leading to enhanced neurotransmitter release. The potential for off-target effects, particularly at supra-therapeutic concentrations, is an important consideration in its overall pharmacological assessment.
Caption: this compound's primary mechanism and potential off-target interactions.
Experimental Protocols for Assessing Ion Channel Cross-Reactivity
The evaluation of a compound's interaction with a panel of ion channels is a critical step in drug development. Various in vitro techniques are employed to determine the potency and selectivity of a drug. Below are detailed methodologies for commonly used assays.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a high-throughput method for directly measuring ion channel currents and assessing the effects of compounds.
Objective: To determine the inhibitory or modulatory effect of this compound on a panel of ion channels by directly measuring ionic currents.
General Protocol:
-
Cell Preparation: Stably transfected cell lines expressing the ion channel of interest (e.g., HEK293 or CHO cells) are cultured and harvested. Cells are then washed and resuspended in an appropriate extracellular solution.
-
Chip Preparation and Cell Sealing: The automated patch-clamp system utilizes multi-well plates with microfluidic channels. The cell suspension is added to the wells, and cells are captured and sealed to the recording apertures via suction, forming a high-resistance "gigaseal".
-
Whole-Cell Configuration: A brief electrical pulse or suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol and Baseline Recording: A specific voltage protocol is applied to the cell to elicit the characteristic currents of the ion channel being studied. Baseline currents are recorded before the application of the test compound.
-
Compound Application: this compound, at various concentrations, is applied to the cells via the system's fluidics.
-
Post-Compound Recording: The same voltage protocol is applied in the presence of this compound, and the resulting currents are recorded.
-
Data Analysis: The effect of this compound is quantified by measuring the change in current amplitude or other kinetic parameters. Concentration-response curves are generated to determine the IC50 value.
Caption: Generalized workflow for ion channel cross-reactivity screening.
Thallium Flux Assays (for Potassium Channels)
Thallium flux assays are a common fluorescence-based, high-throughput screening method for identifying modulators of potassium channels, as thallium ions can permeate these channels.[7][8]
Objective: To indirectly measure the activity of potassium channels by detecting the influx of thallium ions using a fluorescent indicator.
General Protocol:
-
Cell Plating: Cells expressing the potassium channel of interest are plated in multi-well microplates.
-
Dye Loading: Cells are incubated with a membrane-permeant thallium-sensitive fluorescent dye (e.g., FluoZin-2). The dye is cleaved by intracellular esterases, trapping it inside the cells.
-
Compound Incubation: this compound at various concentrations is added to the wells and incubated with the cells.
-
Stimulation and Thallium Addition: A stimulus (e.g., a depolarizing concentration of potassium) and a solution containing thallium ions are added to the wells.
-
Fluorescence Reading: A fluorescence plate reader is used to measure the increase in fluorescence over time as thallium enters the cells and binds to the indicator dye.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the potassium channels. The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated wells to control wells, and an IC50 value is calculated.
Calcium Flux Assays (for Calcium Channels)
Calcium flux assays are fluorescence-based assays used to measure the activity of calcium channels by detecting changes in intracellular calcium concentration.
Objective: To indirectly measure the activity of calcium channels by detecting the influx of calcium ions using a fluorescent indicator.
General Protocol:
-
Cell Plating: Cells expressing the calcium channel of interest are plated in multi-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: this compound at various concentrations is added to the wells and incubated with the cells.
-
Stimulation: A stimulus is applied to open the calcium channels. For voltage-gated calcium channels, this is typically a depolarizing agent like potassium chloride.
-
Fluorescence Reading: A fluorescence plate reader measures the change in fluorescence intensity as intracellular calcium levels rise due to influx through the channels.
-
Data Analysis: The change in fluorescence is correlated with calcium channel activity. The effect of this compound is quantified by comparing the signal in treated versus control wells to determine IC50 or EC50 values.
Conclusion
The available data indicates that this compound is a potent blocker of presynaptic voltage-gated potassium channels, particularly Kv3.3 and Kv3.4. At therapeutic concentrations, it appears to have a good selectivity profile with no significant effects on the tested voltage-gated calcium channels, Cav1.2 and Cav2.1. However, the lack of a comprehensive public cross-reactivity panel for a wider range of ion channels, including various Nav, other Cav, and Kv subtypes, as well as ligand-gated channels and the hERG channel, represents a knowledge gap. Further studies employing the robust experimental protocols outlined in this guide would be invaluable for a more complete characterization of this compound's ion channel selectivity and to further solidify its safety profile. For drug development professionals, conducting such comprehensive screening is a critical step in de-risking new chemical entities and understanding their full pharmacological spectrum.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Amifampridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of amifampridine, a compound used in neurological research and for the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Adherence to these procedures is critical for personnel safety and environmental protection.
This compound, also known as 3,4-diaminopyridine, is a potent potassium channel blocker. Due to its toxicity, it is classified as a hazardous substance. Improper disposal can lead to significant health risks and environmental contamination.[1][2][3] This guide outlines the necessary precautions and procedures for the compliant disposal of this compound waste.
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), certain pharmaceutical wastes are designated as "listed" hazardous wastes. The Environmental Protection Agency (EPA) lists "4-Aminopyridine" as a P-listed acute hazardous waste, with the waste code P008.[4][5] P-listed wastes are considered acutely toxic, and their disposal is subject to stringent regulations.[6] Given that this compound is 3,4-diaminopyridine, a derivative of 4-aminopyridine, it is prudent and essential for safety and compliance to manage all this compound waste as a P008 hazardous waste.[7][8][9][10]
Core Disposal Principles
The fundamental principle for this compound disposal is that it must not be discarded as regular trash or discharged into the sewer system.[1] All this compound waste, including pure chemical, solutions, and contaminated materials, must be collected and managed as acute hazardous waste.
**Procedural Steps for this compound Disposal
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Hazardous Waste" with the EPA waste code P008.
-
Segregate this compound waste from all other waste streams, including other hazardous and non-hazardous waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Collecting this compound Waste:
-
Solid Waste: Place any unused or expired solid this compound directly into the designated hazardous waste container.
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of in the designated this compound waste container.
4. Disposal of "Empty" Containers:
-
Under RCRA, containers that held a P-listed waste are considered acute hazardous waste unless they are triple-rinsed.
-
Triple Rinsing Procedure:
-
Rinse the container with a suitable solvent (e.g., water, if this compound is soluble in it) three times.
-
Collect the rinsate from all three rinses as P008 hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste.
-
-
Alternatively, the unrinsed "empty" container can be managed as P008 hazardous waste.
5. Storage of this compound Waste:
-
Store the sealed and labeled this compound waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
6. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with an accurate inventory of the this compound waste.
Spill and Emergency Procedures
In the event of an this compound spill:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Wear chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For small spills, use a chemical spill kit with absorbent materials to contain the spill.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris and place it in the designated this compound hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department. For large spills, contact EHS immediately for assistance.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. pwaste.com [pwaste.com]
- 7. 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Content variability of active drug substance in compounded oral 3,4-diaminopyridine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A retrospective study of the effects of 3,4-diaminopyridine treatment in Lambert-Eaton myasthenic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling of Amifampridine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY OVERVIEW: Amifampridine is classified as a hazardous substance that is fatal if swallowed or inhaled and toxic in contact with skin.[1][2][3][4] It can cause serious skin, eye, and respiratory irritation.[1][3][4] Strict adherence to safety protocols is mandatory to prevent exposure. All handling must be conducted within a designated area, such as a chemical fume hood, by trained personnel equipped with the appropriate personal protective equipment (PPE).
Hazard Identification and Classification
This compound is associated with significant health hazards, as classified under the Globally Harmonized System (GHS).[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 & 2 | H300: Fatal if swallowed[1][2][3][4] |
| Acute Toxicity, Inhalation | Category 1 & 2 | H330: Fatal if inhaled[1][2][3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2][3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][3][4] |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the final barrier against exposure and must be used consistently when handling this compound.[5] The following table summarizes the required equipment based on safety data sheet recommendations.
| Protection Type | Specification | Rationale and Remarks |
| Respiratory Protection | Dust protection mask or a chemical cartridge-type respirator.[3][6] | Required to prevent inhalation of fatal dust particles.[4] Use should be in a well-ventilated area or under an exhaust.[3][7] Surgical masks are not sufficient.[5] |
| Hand Protection | Protective gloves (e.g., Nitrile, Neoprene).[3][8] | Prevents dermal absorption, as the substance is toxic upon skin contact.[4] Contaminated gloves should be removed and disposed of properly.[5] |
| Eye/Face Protection | Tightly sealed goggles and a face shield.[3][8] | Protects against splashes and dust that can cause serious eye irritation.[4] |
| Body Protection | Disposable gown (polyethylene-coated polypropylene (B1209903) or similar).[8] | A lab coat is not sufficient. Gowns must resist permeability by hazardous products and should be changed immediately after a spill or every two to three hours during use.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to disposal.
Pre-Handling Preparations
-
Designated Area: Confirm that all work will be performed in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[3][7]
-
PPE Inspection: Gather and inspect all required PPE. Ensure gloves are free of holes and that respirators are fit-tested and functioning correctly.
-
Emergency Equipment: Locate and verify the functionality of the nearest eye-wash station and safety shower.[7]
-
Documentation: Review the Safety Data Sheet (SDS) for this compound before beginning work.
Handling this compound Powder
-
Avoid Dust Formation: Handle the substance carefully to avoid creating dust or aerosols.[3][7]
-
Weighing: If weighing the powder, do so within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to minimize dust generation.
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[3]
-
Storage: Store this compound in a cool, tightly sealed, original receptacle.[3] Store it locked up and away from foodstuffs and beverages.[1][3]
This compound Handling Workflow
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
The following table provides first-aid guidance in case of accidental exposure. Medical attention should be sought immediately in all cases of exposure.[3]
| Exposure Route | First Aid Instructions |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1] Rinse mouth.[1] Do not induce vomiting.[3] |
| Inhalation | Relocate the person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[3][7] Seek urgent medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin thoroughly with large amounts of water and soap.[3][7] Call a physician.[7] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present.[3][7] Separate eyelids to ensure adequate flushing.[7] Promptly call a physician.[7] |
Accidental Release Measures (Spills)
-
Personal Precautions: Avoid all contact with the substance and prevent dust formation.[3] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering sewers or surface water.[3]
-
Containment and Cleanup: For a dry spill, carefully take up the material without creating dust.[3] Clean the area with water.[3] Place all contaminated material into a suitable, labeled container for disposal.
This compound Spill Response Workflow
References
- 1. scribd.com [scribd.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. caelo.de [caelo.de]
- 4. catalystpharma.com [catalystpharma.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. abmole.com [abmole.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
